cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
Description
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Properties
IUPAC Name |
(Z)-2,3-bis(2,4,5-trimethylthiophen-3-yl)but-2-enedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S2/c1-9-11(3)21-13(5)17(9)15(7-19)16(8-20)18-10(2)12(4)22-14(18)6/h1-6H3/b16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNDKKQQUZPETC-NXVVXOECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=C(C#N)C2=C(SC(=C2C)C)C)C#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1/C(=C(/C#N)\C2=C(SC(=C2C)C)C)/C#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112440-46-7 | |
| Record name | cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
This technical guide provides a comprehensive overview of the fundamental properties of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, a prominent member of the dithienylethene family of photochromic molecules. This document is intended for researchers, scientists, and drug development professionals who are interested in the application of photoswitchable compounds in their respective fields. We will delve into the synthesis, photochromic and electrochemical behavior, and potential applications of this molecule, with a focus on the underlying scientific principles and experimental methodologies.
Introduction: The Significance of a Molecular Switch
cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, hereafter referred to as CMTE, is a synthetic organic compound renowned for its robust photochromic properties.[1] As a member of the diarylethene class of molecular switches, CMTE can undergo a reversible transformation between two distinct isomers upon exposure to specific wavelengths of light.[1][2] This light-induced isomerization leads to significant changes in its molecular structure and, consequently, its optical and electronic properties.[1] The thermal stability of both isomeric forms and high fatigue resistance make dithienylethenes like CMTE highly attractive for a range of applications, from optical data storage to the development of "smart" materials.[3] In the realm of drug development, the ability to externally control the structure and function of a molecule with light opens up exciting possibilities for photopharmacology, enabling spatiotemporally controlled drug delivery and activation.[4]
The Photochromic Heart: Isomerization Mechanism and Kinetics
The photochromism of CMTE is rooted in a reversible 6π-electrocyclization reaction.[2] The thermodynamically more stable open-ring form, cis-1,2-dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (the "cis" or "open" form), is typically a yellow compound.[5] Upon irradiation with ultraviolet (UV) light, it undergoes a cyclization reaction to form the closed-ring isomer, which is red.[5] This process can be reversed by exposing the closed-ring isomer to visible light, causing it to revert to the open-ring form.[6]
Sources
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- 3. Photochromism and electrochemistry of a dithienylcyclopentene electroactive polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photochromic dithienylethenes characterized by in situ irradiation NMR-spectroscopy and electrochemically induced responsiveness on gold substrates - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Electrochemistry of dithienylethenes and their application in electropolymer modified photo- and redox switchable surfaces - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Electron donor and acceptor functionalized dithienylethenes: effects of charge density on photochromic properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
The Inner Workings of Light-Switched Molecules: A Technical Guide to the Photochromic Mechanism of Dicyanodiarylethenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicyanodiarylethenes represent a prominent class of photochromic molecules, capable of undergoing reversible transformations between two distinct isomers upon exposure to light. This unique property has positioned them as key components in the development of molecular switches, high-density optical data storage, and photosensitive drug delivery systems. This in-depth technical guide provides a comprehensive exploration of the core photochromic mechanism of dicyanodiarylethenes. Moving beyond a mere description of the phenomenon, this document delves into the causal relationships that govern the photophysical and photochemical behavior of these molecules. We will dissect the theoretical underpinnings of their isomerization, detail the experimental methodologies for their characterization, and provide insights into the rational design of dicyanodiarylethenes with tailored photoresponsive properties.
The Fundamental Principle: A Tale of Two Isomers
The photochromism of dicyanodiarylethenes is rooted in a reversible pericyclic reaction, specifically a 6π-electrocyclization. The molecule exists in two thermally stable isomeric forms: an open-ring form and a closed-ring form.[1]
-
Open-Ring Isomer: This form is typically colorless or weakly colored as the two aryl moieties are connected by a flexible ethene bridge, resulting in limited π-conjugation between them.
-
Closed-Ring Isomer: Upon irradiation with ultraviolet (UV) light, the open-ring isomer undergoes a conrotatory 6π-electrocyclization to form a new carbon-carbon single bond, resulting in the closed-ring isomer. This cyclization extends the π-conjugated system across the molecule, leading to a significant bathochromic shift in the absorption spectrum and the appearance of a distinct color.[1]
The reverse reaction, the ring-opening, is induced by irradiation with visible light of a wavelength corresponding to the absorption band of the closed-ring isomer. This process breaks the newly formed C-C bond and reverts the molecule to its original open-ring state. The remarkable thermal stability of both isomers is a key feature of diarylethenes, with some derivatives exhibiting half-lives of thousands of years at room temperature, making them ideal for applications requiring long-term stability.[1]
Unraveling the Mechanism: A Synergy of Theory and Experiment
A deep understanding of the photochromic mechanism necessitates a combined approach of theoretical calculations and experimental validation. This section will explore the key aspects of this synergistic relationship.
Theoretical Foundation: Mapping the Potential Energy Surfaces
Theoretical calculations, particularly those based on quantum mechanics, are indispensable for elucidating the intricate details of the photoisomerization process. These models allow us to visualize the potential energy surfaces (PES) of the ground and excited states of the molecule.
The photocyclization reaction is governed by the Woodward-Hoffmann rules, which predict that the 6π-electrocyclization in the first excited state proceeds in a conrotatory fashion.[2] Computational models, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to calculate the energies of the ground and excited states, locate transition states, and identify conical intersections, which are crucial for the non-radiative decay back to the ground state.[2][3]
The quantum yield of the photocyclization and cycloreversion reactions, a critical parameter for practical applications, can be rationalized by examining the calculated PES. For instance, a barrierless pathway on the excited-state surface from the open-ring isomer to the conical intersection leads to a high cyclization quantum yield. Conversely, the presence of an energy barrier on the excited-state surface for the closed-ring isomer can explain a lower cycloreversion quantum yield.[4]
Experimental Protocol: Computational Modeling of Dicyanodiarylethene Photochromism
This protocol outlines a general workflow for the theoretical investigation of a dicyanodiarylethene's photochromic properties.
Objective: To calculate the ground and excited state properties, and map the potential energy surfaces for the photocyclization and cycloreversion reactions.
Software: Gaussian, ORCA, or other quantum chemistry packages.
Methodology:
-
Geometry Optimization (Ground State):
-
Construct the initial 3D structures of both the open- and closed-ring isomers.
-
Perform geometry optimization in the ground state (S₀) using a suitable level of theory, such as DFT with the B3LYP functional and a 6-31G(d) basis set.
-
Verify that the optimized structures correspond to true energy minima by performing frequency calculations (no imaginary frequencies).
-
-
Excited State Calculations (Vertical Excitations):
-
Using the optimized ground-state geometries, perform single-point TD-DFT calculations to determine the vertical excitation energies and oscillator strengths. This provides the theoretical absorption spectra for both isomers.
-
Causality: This step is crucial for comparing theoretical predictions with experimental UV-Vis spectra, thereby validating the chosen computational method.
-
-
Potential Energy Surface Scanning:
-
Define the reaction coordinate, which is typically the distance between the two reactive carbon atoms involved in the ring-closure.
-
Perform a relaxed scan of the potential energy surface in the first excited singlet state (S₁) along the defined reaction coordinate for both the forward (cyclization) and reverse (cycloreversion) reactions.
-
Self-Validation: The shape of the calculated PES should be consistent with the experimentally observed quantum yields. A steep, barrierless path suggests a high quantum yield, while a shallow path or the presence of a barrier suggests a lower quantum yield.
-
-
Locating Conical Intersections:
-
Identify the region where the S₁ and S₀ potential energy surfaces approach each other.
-
Employ specialized algorithms to locate the minimum energy conical intersection (MECI), which represents the primary funnel for non-radiative decay from the excited state to the ground state.
-
Experimental Validation: Probing the Photochemical Transformation
Experimental techniques provide the necessary empirical data to validate theoretical models and to quantify the photochromic performance of dicyanodiarylethenes.
The synthesis of dicyanodiarylethenes typically involves a key cross-coupling reaction, such as the Suzuki-Miyaura coupling, to construct the central diarylethene core. The cyano groups are introduced to enhance the photochromic properties and to serve as versatile handles for further functionalization.
Experimental Protocol: Representative Synthesis of a Dicyanodiarylethene Derivative via Suzuki-Miyaura Coupling
Objective: To synthesize an unsymmetrical dicyanodiarylethene.
Materials:
-
3-Bromo-2-methyl-5-cyanothiophene
-
(2-Methyl-5-cyanothiophen-3-yl)boronic acid pinacol ester
-
Perfluorocyclopentene
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., degassed dioxane)
Methodology:
-
Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 3-bromo-2-methyl-5-cyanothiophene, (2-methyl-5-cyanothiophen-3-yl)boronic acid pinacol ester, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent to the flask.
-
Reaction: Heat the reaction mixture to reflux for a specified period (e.g., 24 hours).
-
Causality: The inert atmosphere is critical to prevent the degradation of the palladium catalyst. The base is required for the transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Filter the solution to remove the catalyst and inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Self-Validation: The purity and identity of the synthesized compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained spectra should be consistent with the expected molecular structure.
-
UV-Vis Spectroscopy is the primary tool for observing the photochromic behavior of dicyanodiarylethenes. The reversible change in the absorption spectrum upon irradiation with UV and visible light provides direct evidence of the isomerization.
Experimental Protocol: UV-Vis Spectroscopic Analysis of Photochromism
Objective: To monitor the photocyclization and cycloreversion reactions and determine the photostationary state.
Instrumentation: UV-Vis Spectrophotometer, UV lamp (e.g., 365 nm), and a visible light source (e.g., >420 nm filter).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the dicyanodiarylethene in a suitable solvent (e.g., hexane or acetonitrile) in a quartz cuvette.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the open-ring isomer.
-
Photocyclization: Irradiate the solution with UV light for a defined period. Record the absorption spectrum at regular intervals until no further changes are observed. This point is the photostationary state (PSS) under UV irradiation.
-
Causality: The choice of irradiation wavelength is determined by the absorption spectrum of the open-ring isomer to efficiently trigger the photocyclization.
-
-
Photocycloreversion: Irradiate the solution at the PSS with visible light corresponding to the absorption maximum of the closed-ring isomer. Record the absorption spectrum at regular intervals until the original spectrum of the open-ring isomer is restored.
-
Self-Validation: The isosbestic points observed in the series of spectra during both photoreactions indicate a clean conversion between two species without significant side reactions. The complete recovery of the initial spectrum after a full cycle of irradiation confirms the reversibility of the photochromic process.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about the open- and closed-ring isomers. Changes in the chemical shifts and coupling constants of the protons and carbons in the molecule upon photoisomerization can be used to confirm the structural changes.
Experimental Protocol: In-situ NMR Spectroscopic Study of Photoisomerization
Objective: To structurally characterize the open- and closed-ring isomers and monitor the isomerization process.
Instrumentation: NMR Spectrometer, NMR tube compatible with light irradiation.
Methodology:
-
Sample Preparation: Prepare a solution of the dicyanodiarylethene in a deuterated solvent in a quartz NMR tube.
-
Initial Spectrum: Record the ¹H and ¹³C NMR spectra of the open-ring isomer.
-
In-situ Irradiation: Irradiate the NMR tube with UV light directly inside the spectrometer (if equipped with a fiber optic accessory) or externally for a set duration.
-
Spectrum of the Closed-Ring Isomer: Record the NMR spectra of the irradiated sample, which will show signals corresponding to the closed-ring isomer.
-
Causality: The disappearance of the signals for the open-ring isomer and the appearance of a new set of signals confirms the conversion. The upfield shift of the methyl protons at the reactive carbons is a characteristic feature of the ring-closure.
-
-
Monitoring the Reaction: By acquiring spectra at different irradiation times, the kinetics of the isomerization can be followed.
-
Self-Validation: The integration of the signals corresponding to the open- and closed-ring isomers at the photostationary state should correlate with the results obtained from UV-Vis spectroscopy.
-
The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It is defined as the number of molecules that undergo a specific reaction divided by the number of photons absorbed by the reactant. Determining the quantum yield is crucial for evaluating the performance of a photochromic material.
Experimental Protocol: Determination of Photocyclization Quantum Yield
Objective: To quantify the efficiency of the photocyclization reaction.
Methodology:
-
Actinometry: Use a chemical actinometer (a compound with a known quantum yield, such as ferrioxalate) to determine the photon flux of the light source at the irradiation wavelength.
-
Sample Irradiation: Irradiate a solution of the dicyanodiarylethene of known concentration under the same conditions as the actinometer.
-
Spectroscopic Monitoring: Monitor the change in absorbance at the λₘₐₓ of the closed-ring isomer as a function of irradiation time.
-
Calculation: The initial rate of formation of the closed-ring isomer can be determined from the change in absorbance. The quantum yield is then calculated using the following equation: Φ = (Number of molecules reacted) / (Number of photons absorbed)
-
Causality: The use of a chemical actinometer provides a reliable method to calibrate the light source, which is essential for accurate quantum yield determination. The initial reaction period is used for the calculation to avoid complications from the back reaction and changes in light absorption.
-
Self-Validation: The determined quantum yield should be reproducible and consistent with the qualitative observations from spectroscopic studies (i.e., a fast and complete color change suggests a high quantum yield).
-
Data Presentation and Visualization
Quantitative Data Summary
| Property | Open-Ring Isomer | Closed-Ring Isomer | Reference |
| Absorption Maximum (λₘₐₓ) | Typically in the UV region (e.g., 280-350 nm) | Typically in the visible region (e.g., 500-650 nm) | [1] |
| Molar Absorptivity (ε) | Varies with structure | Generally high in the visible region | [1] |
| Photocyclization Quantum Yield (Φo→c) | Can be close to 1.0 (100%) in some derivatives | - | [1] |
| Photocycloreversion Quantum Yield (Φc→o) | - | Typically lower than the cyclization quantum yield | [4] |
| Thermal Stability | High (thermally stable) | High (thermally stable) | [1] |
Diagrams and Workflows
Caption: The photochromic cycle of a dicyanodiarylethene.
Caption: A typical experimental workflow for dicyanodiarylethene research.
Conclusion: From Fundamental Understanding to Advanced Applications
The photochromic mechanism of dicyanodiarylethenes is a fascinating example of how light can be used to control molecular structure and function. A thorough understanding of this mechanism, achieved through the interplay of theoretical modeling and rigorous experimental validation, is paramount for the rational design of new photoresponsive materials. The protocols and insights provided in this guide serve as a foundation for researchers and scientists to explore and harness the potential of these remarkable molecular switches in diverse fields, from materials science to pharmacology. The ability to precisely control molecular behavior with light opens up exciting possibilities for the development of next-generation technologies with unprecedented levels of control and functionality.
References
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Irie, M. (2015). Measuring the Cyclization Quantum Yield of Photochromic Diarylethene. Journal of Chemical Education, 92(9), 1547-1550. [Link]
-
Irie, M. (2000). Photochromism of Diarylethene Molecules and Crystals. Chemical Reviews, 100(5), 1685-1716. [Link]
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Irie, M., & Uchida, K. (2013). Potential Energy Surfaces and Quantum Yields for Photochromic Diarylethene Reactions. Bulletin of the Chemical Society of Japan, 86(5), 524-536. [Link]
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Li, S., et al. (2022). Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior. Molecules, 27(19), 6537. [Link]
-
Wang, S., et al. (2022). Modulating the Photocyclization Reactivity of Diarylethenes through Changes in the Excited-State Aromaticity of the π-Linker. The Journal of Organic Chemistry, 87(17), 11487-11494. [Link]
-
Irie, M. (2019). Molecular photoswitches: fundamentals and applications of diarylethenes. Photochemistry, 47, 1-28. [Link]
-
Cui, G., et al. (2021). “On-The-Fly” Non-Adiabatic Dynamics Simulations on Photoinduced Ring-Closing Reaction of a Nucleoside-Based Diarylethene Photoswitch. International Journal of Molecular Sciences, 22(9), 4886. [Link]
-
Fusi, S., et al. (2011). Photochemical investigation of a photochromic diarylethene compound that can be used as a wide range actinometer. Photochemical & Photobiological Sciences, 10(5), 783-788. [Link]
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Irie, M., et al. (2014). Photochromism of diarylethene molecules and crystals: memories, switches, and actuators. Photochemical & Photobiological Sciences, 13(2), 201-213. [Link]
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- 4. Crystallographic, spectroscopic, and computational characterization of a diiodonaphthoquinone diarylethene photochrome: halogen bonding and photocryst ... - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00112E [pubs.rsc.org]
Synthesis and characterization of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
An In-Depth Technical Guide to the Synthesis and Characterization of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
Abstract
This technical guide provides a comprehensive overview of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, a prominent member of the diarylethene family of photochromic compounds. Diarylethenes are renowned for their exceptional thermal stability, high fatigue resistance, and reversible photoisomerization, making them prime candidates for applications in molecular electronics, optical data storage, and smart materials.[1][2] This document details a plausible and robust synthetic pathway, outlines rigorous characterization methodologies, and discusses the fundamental photochromic behavior of the target molecule. The content is structured to provide researchers, scientists, and professionals in drug development and materials science with both the theoretical underpinnings and practical, field-proven insights necessary for the successful synthesis and analysis of this advanced photoswitchable molecule.
Introduction to Photochromic Diarylethenes
The Diarylethene Class: A Pillar of Photochemistry
Diarylethenes are a class of 'P-type' photochromic molecules, distinguished by their ability to undergo a reversible 6π-electrocyclization reaction upon irradiation with light.[1] Unlike 'T-type' photochromes, which can revert to their initial state thermally, the isomers of P-type diarylethenes are generally thermally stable, meaning the switching process is controlled exclusively by light.[1] This property is critical for applications requiring long-term state retention, such as optical memory. The general mechanism involves the conversion from a flexible, colorless or UV-absorbing "open" form to a rigid, planar, and colored "closed" form upon UV light exposure. The reverse process, ring-opening, is triggered by irradiation with visible light.[3][4]
The Target Molecule: cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
The subject of this guide, cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (CAS: 112440-46-7), is a symmetrically substituted diarylethene.[5] Its structure is notable for several key features that dictate its function:
-
Thienyl Groups: The use of thiophene rings is archetypal for diarylethenes, providing the necessary heterocyclic structure for the photocyclization reaction.[6]
-
Trimethyl Substitution: The methyl groups at the 2, 4, and 5-positions of the thiophene rings serve a crucial role. The methyl groups at the 2- and 5- positions enhance the stability of the molecule and can influence its electronic properties. Critically, substitution at the 2-position of the thiophene ring is known to prevent undesirable side reactions, thereby improving the fatigue resistance of the photoswitch.
-
Dicyanoethene Bridge: The central ethene bridge is functionalized with two cyano (-CN) groups. These potent electron-withdrawing groups significantly modulate the electronic structure of the molecule, influencing the absorption wavelengths of both isomers and potentially enhancing the quantum yield of the photocyclization reaction. The cis configuration is essential for the 6π-electrocyclization to occur.
Significance and Potential Applications
The unique photophysical properties of this molecule make it a valuable building block in several advanced technological fields.[7] Its ability to be reversibly switched between two distinct states with high fidelity makes it suitable for:
-
Optical Data Storage: Binary information can be written, read, and erased using different wavelengths of light.
-
Molecular Electronics: It can function as a light-gated molecular switch or transistor.[8]
-
Optoelectronics and Photonics: Its tunable absorption properties can be leveraged in light filters and smart windows.
-
Sensors: The electronic and structural changes upon isomerization can be used to detect external stimuli.[7]
Synthesis Strategy and Rationale
The synthesis of diarylethenes typically involves the construction of the central ethene bridge by coupling two substituted aryl (in this case, thienyl) moieties. While multiple strategies exist, a common and effective approach involves an organometallic pathway.
Retrosynthetic Analysis and Key Transformation
The most logical disconnection for the target molecule is at the two C-C single bonds connecting the thienyl rings to the ethene bridge. This retrosynthetic approach points to a key precursor: a 3-lithiated or 3-Grignard derivative of 2,4,5-trimethylthiophene. This reactive intermediate can then be coupled with a suitable two-carbon electrophile that already contains the dicyanoethene framework.
A plausible forward synthesis involves the lithiation of 3-bromo-2,4,5-trimethylthiophene, followed by a coupling reaction. The choice of the central bridge precursor is critical for achieving the desired cis-dicyanoethene stereochemistry.
Synthesis Workflow Diagram
The following diagram illustrates a robust and logical workflow for the synthesis of the target compound, starting from the commercially available 2,3,5-trimethylthiophene.
Caption: Plausible synthetic routes to the target diarylethene.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on established methodologies for diarylethene synthesis, such as reductive coupling reactions.[9]
Step 1: Bromination of 2,3,5-Trimethylthiophene
-
Dissolve 2,3,5-trimethylthiophene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 3-bromo-2,4,5-trimethylthiophene.
Step 2: Synthesis of 3-Cyano-2,4,5-trimethylthiophene
-
To a solution of 3-bromo-2,4,5-trimethylthiophene (1.0 eq) in anhydrous DMF, add copper(I) cyanide (1.2 eq).
-
Heat the mixture to reflux (approx. 150 °C) under a nitrogen atmosphere and maintain for 24 hours.
-
Cool the reaction to room temperature and pour into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complex.
-
Extract the product with toluene, wash the organic layer with water and brine, and dry over anhydrous Na₂SO₄.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 3-cyano-2,4,5-trimethylthiophene.
Step 3: Reductive Coupling to form the Target Ethene
-
In a flame-dried, three-neck flask under argon, suspend activated zinc dust (4.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to -10 °C and add titanium tetrachloride (TiCl₄) (2.0 eq) dropwise.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2 hours to form the low-valent titanium McMurry reagent.
-
Cool the black slurry to room temperature and add a solution of 3-cyano-2,4,5-trimethylthiophene (1.0 eq) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and stir for 16 hours.
-
Cool to room temperature and quench the reaction by slow addition of aqueous K₂CO₃ solution.
-
Filter the mixture through a pad of Celite, washing with THF.
-
Extract the filtrate with ethyl acetate, dry the combined organic layers over MgSO₄, and concentrate in vacuo.
-
Purify the crude residue by column chromatography on silica gel. The cis and trans isomers may be separated at this stage, with the cis isomer often being the more polar of the two. Recrystallization can further purify the desired cis-isomer.
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, purity, and photochromic properties of the synthesized compound.
Physical Properties
The expected physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 112440-46-7 | [5][10][11] |
| Molecular Formula | C₁₈H₁₈N₂S₂ | [5][11] |
| Molecular Weight | 326.48 g/mol | [7][11] |
| Appearance | Light yellow to brown powder/crystal | [7][10] |
| Melting Point | 120.0 - 124.0 °C | [10] |
| Purity | >98% | [5][10] |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural elucidation. Due to the molecule's C₂ symmetry in the cis form, a simplified spectrum is expected.
| Nucleus | Expected Chemical Shift (δ, ppm) | Rationale |
| ¹H NMR | ~2.0 - 2.4 | Multiple singlets corresponding to the three distinct methyl groups (at C2, C4, C5) on each equivalent thiophene ring. The exact shifts will vary slightly. |
| ¹³C NMR | ~12-20 | Signals for the methyl carbons. |
| ~115-120 | Signal for the cyano (-C≡N) carbon. | |
| ~125-145 | A set of signals for the sp² carbons of the thiophene rings and the central ethene bridge. |
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected in the range of 2215-2230 cm⁻¹.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The molecular ion peak (M⁺) should be observed at an m/z value corresponding to the exact mass of C₁₈H₁₈N₂S₂.
UV-Visible Spectroscopy and Photochromism
The defining feature of the title compound is its photochromism, which is readily characterized by UV-Vis spectroscopy.
Caption: Reversible photoswitching of the diarylethene molecule.
The open cis-isomer is expected to be colorless or pale yellow, with strong absorption bands only in the UV region (< 400 nm). Upon irradiation with UV light (e.g., 365 nm), the photocyclization reaction occurs, leading to the formation of the closed-ring isomer.[12] This isomer is highly conjugated and will exhibit a new, intense absorption band in the visible spectrum, resulting in a deeply colored solution. This process is reversible; irradiation of the colored solution with the appropriate wavelength of visible light will cleave the newly formed bond, regenerating the colorless open form.[12]
| State | Typical λmax | Appearance |
| Open-ring (cis) form | < 400 nm | Colorless / Pale Yellow |
| Closed-ring form | 500 - 650 nm (estimated) | Deeply Colored (e.g., Blue, Purple, Red) |
Conclusion
cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene stands as a well-designed photochromic molecule with significant potential in materials science. Its synthesis, while requiring careful execution of moisture-sensitive organometallic and coupling reactions, is achievable through established chemical transformations. The robust photochromic behavior, characterized by high thermal stability and fatigue resistance, makes it an exemplary model for the study of molecular switches and an attractive component for the development of next-generation photoresponsive technologies. The detailed characterization using a suite of spectroscopic techniques is non-negotiable for verifying the structure and quantifying the photoswitching performance, ensuring reproducibility and reliability for advanced applications.
References
- Photocyclization of Diarylethenes: The Effect of Electron and Proton Acceptors as Additives. (2021).
- Synthesis of novel photochromic dithienylethenes and investigation on their optoelectronic properties. SPIE Digital Library.
- Modulating the Photocyclization Reactivity of Diarylethenes through Changes in the Excited-State Arom
- Synthesis and Characterization of Nonsymmetric Cyclopentene-Based Dithienylethenes. (2011).
- Asymmetric Photocyclization of Diarylethene Derivatives. Journal of the American Chemical Society.
- New Photochromic Dithienylethenes through a Click Chemistry Approach. (2014). Thieme.
- Photochromism of diarylethene molecules and crystals. (2012). PMC - PubMed Central - NIH.
- All-Visible-Light-Activated Diarylethene Photoswitches. (2024). MDPI.
- Synthesis and Photoisomerization of Dithienylethene-Bridged Diporphyrins. (2001).
- Synthetic route and design rationale of dithienylethene 1.
- Triplet-Sensitized Photochromism of Diarylethenes. (2020). ChemistryViews.
- Molecular structures and UV-Vis absorbance spectra of the open.
- Absorption spectral changes of diarylethenes 1 – 3 by photoirradiation with UV–vis in hexane (2.0 × 10.
- Photo- and Radiochromic Properties of Diarylethene Films with Surface Functionality.
- cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. CymitQuimica.
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- cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. Tokyo Chemical Industry.
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An In-depth Technical Guide on the Thermal Stability of Cis/Trans Isomers of Dicyanodiarylethenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the thermal stability of cis/trans isomers of dicyanodiarylethenes. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental principles with practical, field-proven insights into the analysis and implications of their isomeric stability.
Introduction: The Significance of Isomeric Purity and Stability in Photoswitchable Systems
Dicyanodiarylethenes are a class of photochromic molecules that undergo reversible isomerization between two distinct forms: a colorless open-ring form and a colored closed-ring form, upon irradiation with light of specific wavelengths. The open-ring form itself can exist as cis and trans isomers, arising from the restricted rotation around the central carbon-carbon double bond of the ethene bridge. The thermal stability of these cis and trans isomers is a critical parameter that dictates the overall performance and reliability of these molecular switches in various applications, including optical data storage, molecular machines, and photopharmacology.
In drug development, for instance, where dicyanodiarylethenes might be employed as photoswitchable therapeutic agents, the unintended thermal isomerization from a biologically active isomer to an inactive or even toxic one can have profound consequences. Therefore, a thorough understanding and precise control over the thermal stability of these isomers are paramount. This guide delves into the structural factors governing this stability and outlines the experimental and computational methodologies for its characterization.
I. Molecular Architecture and its Influence on Thermal Stability
The thermal stability of the cis and trans isomers of dicyanodiarylethenes is intrinsically linked to their molecular structure. The energy barrier to rotation around the central C=C bond is the primary determinant of their interconversion rate. Several key factors influence this rotational barrier:
-
Aromatic Substituents: The nature of the aryl groups attached to the ethene bridge plays a significant role. Bulky substituents can introduce steric hindrance, which can either stabilize or destabilize a particular isomer. For instance, steric clash between bulky groups in the cis isomer can raise its ground-state energy, making it less stable and more prone to thermal isomerization to the trans form.
-
Electronic Effects of Cyano Groups: The two cyano (-CN) groups on the ethene bridge are strong electron-withdrawing groups. Their presence significantly influences the electronic structure of the double bond. This electron-withdrawing nature can lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and affect the energy of the transition state for rotation, thereby altering the thermal isomerization barrier.
-
The Aryl Core: The type of heterocyclic or carbocyclic aryl core (e.g., thiophene, furan, benzene) also impacts stability. The electronic properties and the steric profile of the core structure contribute to the overall conformational rigidity of the molecule.
The interplay of these factors determines the relative energies of the ground states of the cis and trans isomers and the energy of the transition state for their interconversion. Generally, the trans isomer is thermodynamically more stable due to reduced steric hindrance. However, specific electronic interactions can sometimes lead to a surprising stabilization of the cis isomer.
II. Experimental Methodologies for Assessing Thermal Stability
A robust understanding of the thermal stability of dicyanodiarylethene isomers relies on precise experimental measurements. The following are key techniques employed in this characterization.
A. UV-Visible (UV-Vis) Spectroscopy for Kinetic Analysis
UV-Vis spectroscopy is a powerful tool for monitoring the kinetics of thermal cis-trans isomerization. The distinct absorption spectra of the cis and trans isomers allow for their quantification in a mixture.
-
Sample Preparation: Prepare a dilute solution of the dicyanodiarylethene in a suitable solvent (e.g., acetonitrile, DMSO) with a known concentration. The solvent should be chosen to ensure solubility of both isomers and should be thermally stable at the experimental temperatures.
-
Photoisomerization: Irradiate the solution with a light source of a wavelength that selectively populates the desired isomer (e.g., UV light to generate the cis isomer from the more stable trans isomer). Monitor the spectral changes until a photostationary state is reached, indicating the maximum conversion to the target isomer.
-
Thermal Relaxation Monitoring: Place the sample in a temperature-controlled cuvette holder within the UV-Vis spectrophotometer. Record the absorbance spectrum at regular time intervals as the metastable isomer thermally relaxes back to the more stable form.
-
Data Analysis: Plot the absorbance at a wavelength where the change between the two isomers is maximal as a function of time. Fit the data to a first-order kinetic model to determine the rate constant (k) for the thermal isomerization at that temperature.
-
Activation Energy Determination: Repeat the experiment at several different temperatures. An Arrhenius plot of ln(k) versus 1/T allows for the calculation of the activation energy (Ea) for the thermal isomerization process, which is a direct measure of the rotational barrier.[1]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Quantitative Analysis
NMR spectroscopy provides detailed structural information and can be used to monitor the relative concentrations of the cis and trans isomers.
-
Sample Preparation: Prepare a solution of the dicyanodiarylethene in a deuterated solvent (e.g., DMSO-d₆) suitable for NMR analysis.
-
Initial Spectrum: Record a ¹H NMR spectrum of the sample in its thermodynamically stable state (usually the trans isomer).
-
Photoisomerization and Monitoring: Irradiate the NMR tube with a suitable light source to induce isomerization. Record ¹H NMR spectra at various time points during and after irradiation to monitor the appearance of new signals corresponding to the other isomer and the disappearance of the initial signals.
-
Quantitative Analysis: The relative integrals of characteristic proton signals for the cis and trans isomers can be used to determine their respective concentrations in the mixture over time.[2][3] This allows for the determination of the kinetics of both the photoisomerization and the subsequent thermal relaxation.
III. Computational Modeling: A Predictive Tool for Thermal Stability
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to predict and understand the thermal stability of dicyanodiarylethene isomers.
A. Calculating Rotational Barriers
DFT calculations can be used to model the potential energy surface for the rotation around the central C=C bond. By calculating the energies of the ground state conformations of the cis and trans isomers and the energy of the transition state for their interconversion, the rotational barrier can be determined.[4][5]
Caption: A typical workflow for the computational determination of the rotational barrier in dicyanodiarylethenes using DFT.
B. Understanding Electronic Effects
Computational models can also provide insights into the electronic structure of the molecules. Analysis of molecular orbitals (e.g., HOMO and LUMO) and charge distributions can help to explain the influence of the cyano groups and aryl substituents on the stability of the isomers and the transition state.
IV. Data Presentation and Interpretation
For a clear and concise comparison of thermal stability data, it is essential to present the findings in a structured format.
Table 1: Hypothetical Thermal Stability Data for Dicyanodiarylethene Derivatives
| Compound | Aryl Group | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, h) | Activation Energy (Ea, kJ/mol) |
| DCDAE-1 | Thiophene | Acetonitrile | 25 | 1.5 x 10⁻⁵ | 12.8 | 95 |
| DCDAE-2 | Phenyl | Acetonitrile | 25 | 2.8 x 10⁻⁶ | 68.7 | 105 |
| DCDAE-3 | Thiophene | Toluene | 25 | 8.9 x 10⁻⁷ | 216.5 | 110 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The data in such a table allows for a direct comparison of how changes in the molecular structure (e.g., different aryl groups) and the environment (e.g., solvent polarity) affect the thermal stability of the cis isomer. A higher activation energy and a longer half-life indicate greater thermal stability.
V. Conclusion and Future Directions
The thermal stability of the cis and trans isomers of dicyanodiarylethenes is a critical parameter that underpins their functionality in a wide range of applications. A comprehensive understanding of the interplay between molecular structure and thermal stability is essential for the rational design of new photoswitchable molecules with tailored properties. The combination of experimental techniques like UV-Vis and NMR spectroscopy with computational modeling provides a powerful toolkit for the thorough characterization of these systems.
Future research in this area will likely focus on the development of dicyanodiarylethenes with even greater thermal stability for applications requiring long-term data retention, as well as systems with precisely controlled thermal isomerization rates for dynamic applications. The insights and methodologies presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance the field of molecular photoswitches.
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Göstl, R. (2011). Synthesis and Characterization of Novel Diarylethenes with Improved Switching Behavior. ResearchGate. [Link]
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Agilent. (2022). Characterization of Protein Thermal Stability Using UV-Vis Spectroscopy. Agilent Technologies. [Link]
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García-Amorós, J., Castro, M., Raposo, M. C. R., & Manuela, M. (2022). Photochromic heteroarylethenes with fast thermal isomerization kinetics. Universitat de Barcelona. [Link]
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Saltiel, J., et al. (2019). The photoisomerization of cis,trans-1,2-dideuterio-1,4-diphenyl-1,3-butadiene in solution. No bicycle-pedal. Photochemical & Photobiological Sciences. [Link]
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Martinez, J. (2023). Computational Study of the Rotational Barrier in Indole Derivatives. A&M-Commerce Digital Commons. [Link]
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Hernández-Rodríguez, M., et al. (2005). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules. [Link]
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Jelínek, T., et al. (2016). Dynamics of a Molecular Rotor Exhibiting Local Directional Rotational Preference within Each Enantiomer. Journal of the American Chemical Society. [Link]
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Pacella, G., et al. (2025). Harnessing Negative Photochromism in Styryl Cyanines for Light-Modulated Proton Transport. ResearchGate. [Link]
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González, L., et al. (2003). High level theoretical study of the structure and rotational barriers of trans-stilbene. The Journal of Chemical Physics. [Link]
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Chem 344 Lab. (n.d.). Experimental Procedure. University of Wisconsin-Madison. [Link]
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Kertész, M., et al. (2018). Synthesis, Characterization, and Photochemistry of a Ga2L3 Coordination Cage with Dithienylethene-Catecholate Ligands. Inorganic Chemistry. [Link]
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Yateem, A. H. (2022). Rotational Barrier and Bond Dissociation Energy and Enthalpy: Computational Study of the Substituent Effects in Para-Substituted Anilines and Phenols. Indonesian Journal of Chemistry. [Link]
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Wazzan, N. A., Richardson, P. R., & Jones, A. C. (n.d.). Cis-Trans Isomerisation of Azobenzenes Studied by Laser-Coupled NMR Spectroscopy and DFT Calculations. The Royal Society of Chemistry. [Link]
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Danylec, B., & Iskander, M. N. (2009). 1H NMR Measurement of the Trans Cis Photoisomerization of Cinnamic Acid Derivatives. ResearchGate. [Link]
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Chen, S.-Y., et al. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Journal of Chemistry. [Link]
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Saltiel, J., et al. (2019). The Photoisomerization of cis,trans-1,2-Dideuterio-1,4- diphenyl-1,3-butadiene in Solution. No bicycle-pedal. Photochemical & Photobiological Sciences. [Link]
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Chauhan, H. P. S., et al. (2008). Synthesis and characterization of 2-mercapto-2-thiono-1, 3, 2-dioxaphospholanes and dioxaphosphorinanes. ResearchGate. [Link]
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Electronic and optical properties of thienyl-based molecular switches
An In-depth Technical Guide to the Electronic and Optical Properties of Thienyl-Based Molecular Switches
This guide provides a comprehensive technical overview of thienyl-based molecular switches, a class of photochromic compounds at the forefront of materials science and molecular electronics. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing their function, the methodologies for their characterization, and the exciting applications they enable. We will explore the intricate relationship between molecular structure and the tunable electronic and optical properties that make these molecules exceptional candidates for next-generation technologies.
Introduction: The Dawn of the Molecular Machine
The quest for miniaturization in electronics and technology has driven research to the ultimate frontier: the single molecule. Molecular switches are a cornerstone of this field, representing molecules that can be reversibly shifted between two or more stable states in response to an external stimulus.[1] These stimuli can include light, heat, or an electrical potential, which alter the molecule's properties such as color, conductivity, or biological activity.[2]
Among the various classes of molecular switches, those based on thienyl-containing scaffolds, particularly the diarylethene family, have garnered immense attention.[3] First reported in 1988, diarylethenes are celebrated for their exceptional thermal stability in both states, high fatigue resistance, and efficient photochromic performance in both solution and solid phases.[3] These characteristics make them highly reliable components for building functional molecular systems.[3][4] The inherent properties of the thiophene ring, including its electron-rich nature and its role in extending π-conjugation, are central to the remarkable performance of these molecular devices.
The Core Mechanism: A Reversible Photocyclization Reaction
The functionality of thienyl-based diarylethene switches is rooted in a fundamental, light-induced chemical transformation: a reversible 6π-electrocyclization reaction.[5] This process involves two distinct isomers: an "open" form and a "closed" form.
-
Open Isomer: In this state, the two thienyl rings are connected by a flexible ethene bridge (commonly a cyclopentene or perfluorocyclopentene unit). The π-electron systems of the two aryl moieties are largely isolated, resulting in a molecule that typically absorbs in the ultraviolet (UV) region of the spectrum and is colorless.[3]
-
Closed Isomer: Upon irradiation with UV light, the molecule undergoes a conrotatory cyclization, forming a new covalent bond between the two thienyl rings.[6] This creates a more rigid, planar structure with a continuous π-conjugated system spanning the molecule. This extended conjugation causes a significant bathochromic shift (a shift to longer wavelengths) in the molecule's absorption spectrum, leading to the appearance of a distinct color.[3]
The reverse reaction, from the colored closed isomer back to the colorless open isomer, is typically triggered by irradiation with visible light. Crucially, for diarylethenes, the thermal pathway for this ring-opening is forbidden, meaning both isomers are stable at room temperature, a key advantage for applications like data storage.[5]
Caption: Reversible photocyclization of a diarylethene molecular switch.
Engineering Electronic Properties: From Insulator to Conductor
The structural change between the open and closed isomers has a profound impact on the molecule's electronic properties, primarily through the modulation of its π-conjugated system. This allows for the dynamic control of charge transport at the molecular level.
Frontier Molecular Orbital Engineering
The transition from the open to the closed form significantly alters the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Open Isomer: The limited conjugation results in a large HOMO-LUMO energy gap. The HOMO is lowered in energy, and the LUMO is raised.
-
Closed Isomer: The extended π-conjugation raises the energy of the HOMO and lowers the energy of the LUMO, thereby reducing the HOMO-LUMO gap.[7][8]
This light-induced modulation of the frontier orbital energies is the key to switching the molecule's conductivity. A study on a diarylethene derivative at an interface with a gold electrode demonstrated that the frontier occupied level changes by as much as 0.8 eV upon switching, a substantial change that fundamentally alters charge injection barriers.[7][8]
Conductivity Switching
The change in π-conjugation directly translates to a dramatic change in electrical conductivity. The open, non-conjugated isomer behaves as an insulator, while the closed, conjugated isomer can be highly conductive.[9] The torsion angle between the thienyl rings in the open form is typically large (e.g., 86.3°), effectively breaking the conjugation path. In contrast, the closed form is nearly planar (e.g., a torsion angle of 2.65°), allowing for efficient delocalization of π-electrons throughout the molecule.[9] This principle has been leveraged to create single-molecule switches where the conductance can be modulated by orders of magnitude.[10][11]
| Compound Family | Isomer | HOMO (eV) | LUMO (eV) | Conductance |
| Dithienylethene[7][8] | Open | ~ -6.5 | ~ -1.5 | Low (~10⁻⁵ G₀)[10] |
| Closed | ~ -5.7 | ~ -2.0 | High (~10⁻³ G₀)[10] | |
| Thienyl-DPP[12] | Open | -5.41 | -3.53 | p-type semiconductor |
| Closed | (Not typically stable) | (Not typically stable) | (Not applicable) | |
| Thienyl Acylhydrazone[13] | Closed-Shell | (Ground State) | (Ground State) | Diamagnetic |
| Open-Shell (Triplet) | (Excited State) | (Excited State) | Paramagnetic |
Caption: Representative electronic properties of different thienyl-based molecular switches. Note: Specific values are highly dependent on substituents and measurement conditions. G₀ is the quantum of conductance.
Experimental Protocol: Characterization by Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of molecular switches and estimate their HOMO and LUMO energy levels.
Objective: To determine the oxidation and reduction potentials of a thienyl-based switch in its open and closed states.
Methodology:
-
Preparation: Dissolve the molecular switch sample (typically 1-2 mM) in an appropriate solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).[14]
-
Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Purging: Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Measurement (Open Isomer):
-
Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back. The scan should cover the potential range where oxidation and reduction events are expected.
-
The potential at which the first oxidation occurs (E_ox) corresponds to the removal of an electron from the HOMO. The potential for the first reduction (E_red) corresponds to the addition of an electron to the LUMO.
-
-
Photoswitching: Irradiate the solution in situ with the appropriate wavelength of light (e.g., UV light) to convert the sample to its closed form. Monitor the conversion using UV-Vis spectroscopy.
-
Measurement (Closed Isomer): Immediately repeat the CV measurement on the solution containing the closed isomer.
-
Data Analysis:
-
Determine the onset potentials for the first oxidation and reduction peaks for both isomers.
-
Estimate the HOMO and LUMO energy levels using empirical formulas relative to a known standard like ferrocene/ferrocenium (Fc/Fc⁺). For example:
-
E_HOMO = -[E_ox (vs Fc/Fc⁺) + 4.8] eV
-
E_LUMO = -[E_red (vs Fc/Fc⁺) + 4.8] eV
-
-
The change in these calculated values upon photoswitching provides a quantitative measure of the electronic modulation.
-
Self-Validation: The reversibility of the redox peaks should be assessed. A fully reversible process will have a peak separation (ΔEp) of approximately 59/n mV (where n is the number of electrons transferred). The stability of the switched isomer can be confirmed by running multiple cycles to check for degradation.[15]
Tailoring Optical Properties: A Palette of Light
The ability to control color and fluorescence with light is a defining feature of thienyl-based switches, opening doors to applications in displays, security inks, and bio-imaging.
Photochromism: Reversible Color Switching
As previously described, the primary optical response is the dramatic change in the UV-Vis absorption spectrum. The open isomer is typically colorless, absorbing in the UV range, while the closed isomer has a strong absorption band in the visible range, making it appear colored.[16] The specific color of the closed isomer can be fine-tuned by modifying the chemical structure, particularly by adding different electron-donating or -withdrawing groups to the thienyl rings.[3] This allows for the rational design of switches with colors spanning the entire visible spectrum.
Fluorescence Modulation
Many thienyl-based switches also exhibit switchable fluorescence.[17] Often, one isomer is highly fluorescent while the other is not, creating a light-gated "on-off" fluorescence switch. This is particularly valuable for applications in super-resolution imaging and as probes in biological systems.[3] In some designs, both isomers fluoresce but at different wavelengths, enabling dual-color fluorescent switching.[3] This behavior is often achieved by incorporating a fluorescent moiety into the molecular switch structure.
| Property | Open Isomer | Closed Isomer | Controlling Factors |
| Absorption λ_max | < 350 nm (UV) | 400 - 700 nm (Visible) | π-conjugation length, substituents[3] |
| Molar Extinction Coeff. (ε) | Moderate | High | Oscillator strength of the transition |
| Fluorescence | Often "Off" or weak | Can be "On" or quenched | Presence of fluorophores, excited state pathways[17] |
| Cyclization Quantum Yield (Φ_o→c) | 0.2 - 0.6 | N/A | Substituents, bridge structure[3][18] |
| Cycloreversion Quantum Yield (Φ_c→o) | N/A | 0.001 - 0.3 | Aromaticity of central ring, substituents[19] |
Caption: Typical optical properties of diarylethene-type molecular switches.
Caption: Key molecular design levers for tuning switch properties.
Advanced Insights: Dynamics, Theory, and Application
Ultrafast Dynamics
Understanding the speed at which these molecules switch is critical for high-speed applications. Ultrafast spectroscopic techniques, such as femtosecond pump-probe spectroscopy, have revealed that the photo-induced ring-closing and ring-opening reactions are incredibly fast, often occurring on the picosecond (10⁻¹² s) or even femtosecond (10⁻¹⁵ s) timescale.[20][21] These studies provide invaluable insights into the excited-state dynamics and the reaction pathways that govern the switching efficiency and quantum yield.[19]
Theoretical Modeling
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), plays a crucial role in the design and understanding of molecular switches.[4] These methods allow researchers to:
-
Predict the geometric structures of the open and closed isomers.
-
Calculate the HOMO and LUMO energy levels.[22]
-
Simulate the UV-Vis absorption spectra with high accuracy.[23]
-
Investigate the energy barriers and transition states of the switching process.[22]
-
Screen potential candidates before undertaking complex synthesis, accelerating the discovery of new switches with desired properties.[24]
Expanding Applications
The precise control over electronic and optical properties afforded by thienyl-based switches has led to their exploration in a diverse range of applications:
-
Molecular Electronics: As active components in single-molecule transistors, logic gates, and high-density memory storage devices.[25][26]
-
Photopharmacology: Designing drugs that can be activated or deactivated with light at a specific location in the body, offering the potential for highly targeted therapies with reduced side effects.[17]
-
Smart Materials: Incorporating switches into polymers to create materials that can change their shape, color, or surface properties on demand.[16]
-
Photoswitchable Catalysis: Controlling the activity of a catalyst with light, allowing chemical reactions to be turned on or off with high spatiotemporal precision.[5]
Conclusion and Future Outlook
Thienyl-based molecular switches, particularly diarylethenes, represent a mature yet continually evolving class of smart molecules. Their robust performance, characterized by high thermal stability and fatigue resistance, combined with exquisitely tunable electronic and optical properties, positions them as ideal building blocks for a vast array of molecular technologies. The synergy between advanced synthesis, ultrafast spectroscopy, and theoretical modeling continues to push the boundaries of what is possible.
Future research will likely focus on overcoming remaining challenges, such as achieving high-efficiency switching in the solid state, developing systems that operate exclusively with low-energy visible light to enhance biological compatibility, and further improving fatigue resistance for long-term device operation.[3][13][18] As our ability to design and manipulate these elegant molecular machines grows, so too will their impact on science, medicine, and technology.
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An In-Depth Technical Guide to cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (CAS 112440-46-7): A Photochromic Workhorse
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, a prominent member of the diarylethene family of photochromic compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile molecule in their respective fields.
Introduction: A Molecule that Dances with Light
cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, hereafter referred to by its CAS number 112440-46-7, is a synthetic organic compound renowned for its remarkable photochromic properties.[1] At its core, this molecule possesses the ability to undergo a reversible structural transformation when exposed to light, leading to a change in its color and other physicochemical properties. This light-induced isomerization forms the basis of its utility in a wide array of applications, from high-density optical data storage to the development of "smart" materials and advanced imaging probes.
This guide will delve into the fundamental characteristics of CAS 112440-46-7, providing a detailed exploration of its chemical architecture, a summary of its key properties, a practical synthesis protocol, and an overview of its current and potential applications, with a particular focus on its relevance to materials science and the life sciences.
Chemical Structure and Physicochemical Properties
The unique photochromic behavior of CAS 112440-46-7 is intrinsically linked to its molecular structure. As a diarylethene, its core consists of an ethene bridge connecting two aromatic rings, in this case, 2,4,5-trimethyl-3-thienyl groups. The "cis" designation in its name indicates that the two bulky thienyl groups are situated on the same side of the ethene double bond. This specific stereochemistry is crucial for its photo-induced cyclization reaction.
Molecular Identifiers and Physicochemical Data
A summary of the key identifiers and physicochemical properties of CAS 112440-46-7 is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 112440-46-7[2][3][4][5] |
| Molecular Formula | C₁₈H₁₈N₂S₂[2][3][4][5][6] |
| Molecular Weight | 326.48 g/mol [2][3][4][6] |
| IUPAC Name | (2Z)-2,3-bis(2,4,5-trimethylthiophen-3-yl)but-2-enedinitrile[4] |
| Synonyms | 1,2-Bis(2,4,5-trimethyl-3-thienyl)-cis-1,2-dicyanoethene, (Z)-2,3-Bis(2,4,5-trimethylthiophen-3-yl)maleonitrile[4][7] |
| Appearance | Pale yellow to reddish-yellow or brown crystalline powder[6][7] |
| Melting Point | 120.0 to 124.0 °C[7] |
| Solubility | Soluble in many organic solvents. |
The Heart of the Matter: Photochromism and Mechanism
The defining characteristic of CAS 112440-46-7 is its photochromism, the reversible transformation between two isomers with different absorption spectra upon photoirradiation. This process involves a pericyclic ring-closing and ring-opening reaction.
Upon irradiation with ultraviolet (UV) light, the "open" cis-isomer of CAS 112440-46-7 undergoes a 6π-electrocyclization reaction to form a colored, "closed" ring isomer. This closed form has a more extended π-conjugated system, resulting in a significant shift in its absorption spectrum to longer wavelengths, often appearing colored. The reverse reaction, the ring-opening of the closed isomer back to the open form, can be induced by irradiation with visible light.
This reversible photoisomerization is the fundamental principle behind the applications of CAS 112440-46-7 as a molecular switch. The high thermal stability of both isomers and the high fatigue resistance (the ability to undergo many switching cycles without degradation) are key advantages of diarylethene-based photochromes.
Caption: Photoisomerization of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene.
Synthesis and Characterization: From Benchtop to Application
The synthesis of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is typically achieved through a Knoevenagel condensation reaction. This well-established method provides a reliable route to this class of compounds.
Experimental Protocol: Knoevenagel Condensation
Objective: To synthesize cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene.
Materials:
-
2,4,5-trimethyl-3-thienylacetonitrile
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,5-trimethyl-3-thienylacetonitrile (1 equivalent) in anhydrous DMF.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing 1M HCl and ethyl acetate.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain the pure cis-isomer.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Synthetic workflow for cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the structure and purity of the synthesized compound.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure, including the number and types of protons and carbons.
-
UV-Vis Spectroscopy: Used to study the photochromic behavior by monitoring the changes in the absorption spectrum upon irradiation with UV and visible light.
-
Infrared (IR) Spectroscopy: Helps to identify the characteristic functional groups present in the molecule, such as the nitrile (C≡N) group.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.
Applications: Harnessing the Power of Light
The unique photoresponsive properties of CAS 112440-46-7 make it a valuable component in a variety of advanced applications.
Photoresponsive Materials
One of the primary applications of this compound is in the creation of photoresponsive materials. By incorporating CAS 112440-46-7 into polymer matrices, such as polymethyl methacrylate (PMMA), it is possible to fabricate materials that change their color or other optical properties upon light irradiation.[8] These "smart" materials have potential uses in ophthalmic lenses, smart windows, and optical filters.
Protocol for Fabricating a Photoresponsive Polymer Film:
-
Solution Preparation: Dissolve a specific weight percentage of CAS 112440-46-7 and PMMA in a suitable solvent like toluene or chloroform.
-
Film Casting: Cast the solution onto a clean glass substrate using a technique such as spin-coating or drop-casting.
-
Drying: Allow the solvent to evaporate slowly in a controlled environment to form a uniform thin film.
-
Characterization: The photochromic properties of the film can be characterized by exposing it to UV and visible light and measuring the changes in its UV-Vis absorption spectrum.
Live-Cell Imaging and Super-Resolution Microscopy
The ability to switch the fluorescence of diarylethene derivatives on and off with light has opened up exciting possibilities in the field of biological imaging. While specific data on the biocompatibility of CAS 112440-46-7 is limited, the broader class of diarylethenes is being actively explored for live-cell imaging and super-resolution microscopy techniques like PALM and RESOLFT.[9][10][11] These techniques rely on the controlled activation and deactivation of fluorescent probes to achieve imaging resolutions beyond the diffraction limit of light. Diarylethenes offer the advantage of high fatigue resistance and tunable photoswitching properties.[10][12][13]
Safety and Handling
cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is classified as toxic if swallowed, in contact with skin, or if inhaled.[7] It is essential to handle this compound in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Outlook
cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene stands as a testament to the power of molecular design in creating materials with tailored functionalities. Its robust photochromic properties have established it as a valuable tool in materials science and photonics. While its direct application in drug development is not yet established and requires further investigation into its biocompatibility and cytotoxicity, the principles of photoswitching it embodies are inspiring the design of next-generation photopharmacological agents and advanced imaging probes. As research continues to push the boundaries of what is possible at the molecular level, the future for versatile photochromic compounds like CAS 112440-46-7 remains bright and full of potential.
References
- Uchida, K., et al. (2015). Photoinduced cytotoxicity of a photochromic diarylethene via caspase cascade activation.
- Irie, M., et al. (2017). Live Cell Imaging Using Photoswitchable Diarylethene-Doped Fluorescent Polymer Dots. Chemistry – An Asian Journal, 12(20), 2676-2680.
- Uchida, K., et al. (2020). Photoinduced cytotoxicity of photochromic symmetric diarylethene derivatives: the relation of structure and cytotoxicity. Organic & Biomolecular Chemistry, 18(27), 5184-5191.
- Herder, M., et al. (2017). Fluorescent Photoswitchable Diarylethenes for Biolabeling and Single-Molecule Localization Microscopies with Optical Superresolution. Journal of the American Chemical Society, 139(12), 4275-4279.
- Tian, H., & Zou, Y. (2008). Amphiphilic Diarylethene as a Photoswitchable Probe for Imaging Living Cells. Journal of the American Chemical Society, 130(47), 15750-15751.
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PubChem. (n.d.). cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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MySkinRecipes. (n.d.). cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. Retrieved from [Link]
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Organic Syntheses. (n.d.). Bicyclo[3.3.0]octane-2,6-dione. Retrieved from [Link]
- McCallum, F., et al. (n.d.).
- Herder, M., et al. (2021). Turn-on mode diarylethenes for bioconjugation and fluorescence microscopy of cellular structures. Proceedings of the National Academy of Sciences, 118(13), e2023349118.
- Herder, M., et al. (2021). Turn-on mode diarylethenes for bioconjugation and fluorescence microscopy of cellular structures.
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RWTH Publications. (2018). Diarylethene photoswitches for super-resolution microscopy in polymer science. Retrieved from [Link]
- A Novel Formation Method of Thin Polymer Film with Densely Dispersed Organic Dye by using Vacuum Technique. (2006). ElectronicsAndBooks.
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An In-depth Technical Guide to the Discovery and History of Thienyl-Based Photochromes
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the pivotal discoveries, mechanistic principles, and evolving applications of thienyl-based photochromic compounds. We will explore the journey from the conceptualization of light-sensitive molecules to the sophisticated design of photoswitchable systems for advanced applications.
Introduction: The Quest for a Perfect Photoswitch
Photochromism is the phenomenon of a reversible transformation of a chemical species between two forms, possessing different absorption spectra, initiated by electromagnetic radiation.[1][2] These molecular chameleons have long captivated scientists for their potential in applications ranging from data storage to "smart" materials.[2][3][4][5]
Early examples of photochromic molecules, such as azobenzenes and spiropyrans, were classified as "T-type" photochromes.[1] Their colored isomers were often thermally unstable, reverting to the original form in the dark, which limited their utility in applications requiring long-term state stability.[1] The field was in search of a "P-type" photochrome—a molecule whose states were both thermally stable and could be reversibly interconverted purely by photochemical means.[1]
A Landmark Discovery: The Dawn of Diarylethenes
The breakthrough came in the 1980s from the pioneering work of Masahiro Irie and his research group.[6] They introduced a new class of photochromic molecules called "diarylethenes," which addressed the critical limitations of their predecessors.[6] The foundational design principle was elegant yet powerful: replacing the phenyl groups of stilbene-like structures with heterocyclic aryl groups, most notably thiophene.[6][7]
This innovation led to the development of photochromes with remarkable properties:
-
Thermal Irreversibility : Both the open- and closed-ring isomers of diarylethenes exhibit exceptional thermal stability, with some derivatives predicted to have half-lives of thousands of years at room temperature.[1][8][6] This was a paradigm shift, enabling the "writing" of a molecular state with light and having it "stored" indefinitely until "erased" with a different wavelength of light.
-
Fatigue Resistance : Diarylethenes can undergo thousands of reversible switching cycles with minimal degradation, a crucial property for any practical application.[1][8][6][9]
The thiophene ring itself is a privileged pharmacophore in medicinal chemistry, known to enhance drug-receptor interactions and improve physicochemical properties.[10] Its incorporation into photochromes was a key enabler of their subsequent exploration in biological contexts.
The Core Mechanism: A Light-Induced Electrocyclization
The photochromism of thienyl-based diarylethenes is rooted in a reversible 6π-electrocyclization reaction.[11] The molecule exists in two primary isomeric forms: a colorless "open-ring" form and a colored "closed-ring" form.
-
Photocyclization (Coloration) : Upon irradiation with ultraviolet (UV) light, the open-ring isomer, which must be in a photoactive anti-parallel conformation, undergoes a conrotatory cyclization to form the closed-ring isomer.[7][12] This process creates a new covalent bond and extends the π-conjugation across the molecule, leading to the appearance of a strong absorption band in the visible spectrum.[7][13]
-
Photocycloreversion (Decoloration) : Irradiation with visible light corresponding to the absorption band of the closed-ring isomer induces the reverse reaction, breaking the newly formed bond and reverting the molecule to its colorless open-ring state.
This elegant and precise photochemical reaction allows for the reversible modulation of a molecule's electronic and geometric structure using light as an external trigger.[14]
Structure-Property Relationships: Engineering the Perfect Switch
The versatility of thienyl-based photochromes stems from the ability to fine-tune their properties through rational molecular design. The choice of the aryl units, the bridging ethene moiety, and various substituents dictates the performance of the molecular switch.
-
The Thienyl Moiety : The use of thiophene rings is critical. The sulfur heteroatom lowers the aromatic stabilization energy compared to a benzene ring. This facilitates the disruption of aromaticity required for the cyclization reaction and contributes to the thermal stability of the closed-ring isomer.[6]
-
The Ethene Bridge : Connecting the two free α-positions on the ethene bridge to form a five- or six-membered ring, such as a perfluorocyclopentene, serves a dual purpose. It "locks" the molecule in the photoactive cis-conformation, preventing unproductive E/Z isomerization, and the fluorine atoms significantly enhance the fatigue resistance of the molecule.[11]
-
Aryl Substituents : The color of the closed-ring isomer can be precisely tuned by modifying the substituents on the thiophene rings. Extending the π-conjugation through the addition of other aromatic groups can shift the absorption maximum across the entire visible spectrum, from yellow and red to blue and green.[1]
Table 1: Representative Dithienylethene Derivatives and their Photochemical Properties
| Derivative | λmax (Open) (nm) | λmax (Closed) (nm) | Cyclization Quantum Yield (Φc) | Cycloreversion Quantum Yield (Φr) | Ref. |
| 1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene | 310 | 590 | 0.58 | 0.025 | [12] |
| 1,2-bis(2-methyl-5-(p-ethoxyphenyl)-3-thienyl)perfluorocyclopentene | 328 | 586 | - | - | [12] |
| 1,2-bis(2,5-dimethyl-3-thienyl)perfluorocyclopentene | 257 | 528 | 0.48 | - | [1] |
Experimental Protocols: From Synthesis to Characterization
The synthesis and characterization of thienyl-based photochromes follow established organic chemistry and spectroscopy workflows.
General Synthesis Protocol for a Symmetrical Dithienylethene
This protocol outlines a common synthetic route involving a Grignard reaction followed by an acid-catalyzed cyclization.
Step 1: Grignard Reagent Formation
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of 3-bromo-2-methyl-5-phenylthiophene in anhydrous tetrahydrofuran (THF) to initiate the reaction.
-
Once the reaction begins, add the remaining bromide solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Coupling Reaction
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of octafluorocyclopentene in anhydrous THF dropwise to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
Step 3: Work-up and Purification
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the open-ring isomer of the dithienylethene.
Protocol for Photochromic Characterization using UV-Vis Spectroscopy
Step 1: Sample Preparation
-
Prepare a dilute solution of the synthesized dithienylethene in a suitable solvent (e.g., hexane or acetonitrile) with a known concentration. The concentration should be adjusted to yield an absorbance of approximately 1.0 in the UV region for the open form.
-
Transfer the solution to a quartz cuvette.
Step 2: Measuring the Open-Ring Isomer Spectrum
-
Record the initial UV-Vis absorption spectrum of the solution. This represents the pure open-ring isomer (Form O).
Step 3: Photocyclization to the Photostationary State (PSS)
-
Irradiate the cuvette with a UV lamp at the appropriate wavelength (e.g., 313 nm).
-
Periodically record the UV-Vis spectrum until no further changes are observed. This indicates that the photostationary state (PSS) has been reached, a mixture of the open and closed forms.
Step 4: Photocycloreversion
-
Irradiate the cuvette containing the PSS solution with a visible light source (e.g., a lamp with a filter >500 nm).
-
Monitor the disappearance of the visible absorption band until the spectrum returns to its original state (Form O).
Applications in Drug Development and Biological Systems
The ability to precisely control the structure and properties of a molecule with light has opened exciting avenues in biology and medicine. Thienyl-based photochromes are at the forefront of this research, particularly in the field of photopharmacology.[15]
Photopharmacology : The core concept is to design a drug that can be switched between an active and an inactive state using light. The significant geometric and electronic change between the open and closed forms of a dithienylethene can be harnessed to control its binding affinity to a biological target, such as an enzyme or receptor.[15] For example, an open-ring isomer might be designed to be too flexible to fit into a binding pocket, while the more rigid, planar closed-ring isomer fits perfectly, inhibiting the target's function. This offers the potential for spatiotemporally controlled drug activity, reducing side effects and improving therapeutic efficacy.[14]
Bio-imaging and Sensing : Certain diarylethene derivatives exhibit fluorescence that can be switched "on" or "off" upon photoisomerization.[15][16] This property can be exploited for high-contrast fluorescence imaging in living cells and for developing light-activated biosensors.[14][3]
Conclusion and Future Outlook
From their conceptualization as a solution to the stability problems of early photochromes, thienyl-based diarylethenes have evolved into one of the most robust and versatile classes of molecular switches. The foundational work on their discovery and synthesis has paved the way for their application in increasingly complex systems. For drug development professionals, these molecules offer an unprecedented tool to achieve external control over biological processes with high spatiotemporal precision. Future research will likely focus on developing derivatives that can be activated by lower-energy, tissue-penetrating light (e.g., two-photon absorption) and integrating them into sophisticated drug delivery and therapeutic systems.
References
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Synthesis of novel photochromic dithienylethenes and investigation on their optoelectronic properties. (n.d.). SPIE Digital Library. Retrieved January 16, 2026, from [Link]
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Chen, Y., et al. (2021). Synthesis and properties of dithienylethene-functionalized switchable antibacterial agents. Organic & Biomolecular Chemistry. Retrieved January 16, 2026, from [Link]
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Yuan, W., et al. (2013). Taking orders from light: progress in photochromic bio-materials. Journal of Materials Chemistry B. Retrieved January 16, 2026, from [Link]
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Xia, S., et al. (2017). Photochromic Mechanism of a Bridged Diarylethene: Combined Electronic Structure Calculations and Nonadiabatic Dynamics Simulations. The Journal of Physical Chemistry A. Retrieved January 16, 2026, from [Link]
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Irie, M. (2010). Photochromism of diarylethene molecules and crystals. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 86(5), 472–483. Retrieved January 16, 2026, from [Link]
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Hansen, M. J., et al. (2020). History and fundamentals of molecular photochromism. Australian Journal of Chemistry. Retrieved January 16, 2026, from [Link]
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Zhang, J., et al. (2017). Design, synthesis and photochromism studies of thienyl containing triarylethylene derivatives and their applications in real-time photoresponsive surfaces. Journal of Materials Chemistry C. Retrieved January 16, 2026, from [Link]
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Kobatake, S., & Irie, M. (2014). Photomechanical Behavior of Photochromic Diarylethene Crystals. Wiley-VCH. Retrieved January 16, 2026, from [Link]
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Luo, Q., et al. (2011). Synthesis and spectroscopic properties of BODIPY-dithienylethene conjugates. Journal of Porphyrins and Phthalocyanines. Retrieved January 16, 2026, from [Link]
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You, X., et al. (2005). Synthesis and electrochemical properties of a novel asymmetric dithienylethene compound. SPIE Digital Library. Retrieved January 16, 2026, from [Link]
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Synthesis and characteristics of dithienylethenes with purine and pyrimidine substituents. (2019). ResearchGate. Retrieved January 16, 2026, from [Link]
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Chen, K., et al. (2007). Switching mechanism of photochromic diarylethene derivatives molecular junctions. The Journal of Chemical Physics. Retrieved January 16, 2026, from [Link]
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Irie, M., et al. (2004). Photochromism of Metal Complexes Composed of Diarylethene Ligands and ZnCl2. Inorganic Chemistry. Retrieved January 16, 2026, from [Link]
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Photochromic Materials: More Than Meets The Eye. (2013). ResearchGate. Retrieved January 16, 2026, from [Link]
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Photochromic Materials: Design and Applications. (n.d.). Frontiers. Retrieved January 16, 2026, from [Link]
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Irie, M. (2007). Photochromism of diarylethene single molecules and single crystals. Photochemical & Photobiological Sciences. Retrieved January 16, 2026, from [Link]
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History and fundamentals of molecular photochromism. (2020). ResearchGate. Retrieved January 16, 2026, from [Link]
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Photoswitchable diarylethenes: From molecular structures to biological applications. (2022). Wiley Online Library. Retrieved January 16, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
Introduction
cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is a photochromic molecule belonging to the diarylethene class of compounds. These molecules are of significant interest to researchers in materials science and organic electronics due to their ability to undergo reversible isomerization between two distinct forms upon exposure to light of specific wavelengths.[1][2] This property makes them promising candidates for applications in optical data storage, molecular switches, and optoelectronic devices. The cis isomer, in particular, is a key configuration for the photo-induced cyclization reaction that is characteristic of many diarylethenes.
This document provides a comprehensive, multi-step protocol for the synthesis of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, starting from the commercially available precursor, 2,3,5-trimethylthiophene. The synthetic strategy involves the introduction of a carbonyl cyanide functionality onto the thiophene ring, followed by a low-valent titanium-mediated reductive coupling reaction. Each step is detailed with theoretical justifications for the chosen reagents and conditions, ensuring scientific integrity and reproducibility.
Overall Synthetic Workflow
The synthesis is a multi-step process that can be summarized by the following workflow:
Caption: Overall workflow for the synthesis of the target compound.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 2,3,5-Trimethylthiophene | ≥98% | Commercially Available |
| Acetyl chloride | Reagent Grade | Commercially Available |
| Aluminum chloride (anhydrous) | ≥99% | Commercially Available |
| Potassium permanganate | ACS Reagent | Commercially Available |
| Thionyl chloride | ≥99% | Commercially Available |
| Trimethylsilyl cyanide | ≥98% | Commercially Available |
| Titanium(IV) chloride | ≥99% | Commercially Available |
| Zinc dust | <10 µm, ≥98% | Commercially Available |
| Dichloromethane (anhydrous) | ≥99.8% | Commercially Available |
| Tetrahydrofuran (anhydrous) | ≥99.9% | Commercially Available |
| Diethyl ether (anhydrous) | ≥99% | Commercially Available |
| Sodium bicarbonate | ACS Reagent | Commercially Available |
| Magnesium sulfate (anhydrous) | ACS Reagent | Commercially Available |
| Hydrochloric acid | Concentrated, ACS Reagent | Commercially Available |
| Round-bottom flasks | Various sizes | Standard Laboratory Supplier |
| Reflux condenser | Standard taper | Standard Laboratory Supplier |
| Magnetic stirrer with hotplate | Standard | Standard Laboratory Supplier |
| Schlenk line or glove box | For inert atmosphere | Standard Laboratory Supplier |
| Rotary evaporator | Standard | Standard Laboratory Supplier |
| Chromatography column | Standard | Standard Laboratory Supplier |
| Silica gel | 230-400 mesh | Standard Laboratory Supplier |
Experimental Protocols
Part 1: Synthesis of 3-Acetyl-2,4,5-trimethylthiophene
Rationale: This step employs a Friedel-Crafts acylation to introduce an acetyl group onto the thiophene ring.[3][4] In 2,5-disubstituted thiophenes, the electrophilic substitution occurs preferentially at the 3-position due to the directing effects of the alkyl groups.[5] Anhydrous conditions are crucial to prevent the deactivation of the Lewis acid catalyst, aluminum chloride.
Procedure:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.2 eq).
-
Add anhydrous dichloromethane via cannula and cool the suspension to 0 °C in an ice bath.
-
To the stirred suspension, add acetyl chloride (1.1 eq) dropwise via the dropping funnel.
-
After the addition is complete, add a solution of 2,3,5-trimethylthiophene (1.0 eq) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Part 2: Synthesis of (2,4,5-Trimethyl-3-thienyl)glyoxylic Acid
Rationale: This step involves the oxidation of the methyl group of the acetyl moiety to a carboxylic acid, forming an α-keto acid. Potassium permanganate is a strong oxidizing agent suitable for this transformation. The reaction is typically carried out in a basic or neutral aqueous solution.
Procedure:
-
Dissolve 3-acetyl-2,4,5-trimethylthiophene (1.0 eq) in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Prepare a solution of potassium permanganate (approx. 3.0 eq) in water.
-
Add the potassium permanganate solution dropwise to the stirred solution of the ketone at room temperature. The reaction is exothermic, so the addition rate should be controlled to maintain a moderate temperature.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
-
Filter the reaction mixture to remove the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Combine the filtrate and washings, and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization.
Part 3: Synthesis of (2,4,5-Trimethyl-3-thienyl)glyoxyloyl Chloride
Rationale: The carboxylic acid is converted to a more reactive acyl chloride to facilitate the subsequent cyanation step. Thionyl chloride is a common and effective reagent for this transformation, with the byproducts (SO₂ and HCl) being gaseous, which simplifies purification.[6]
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, suspend (2,4,5-trimethyl-3-thienyl)glyoxylic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux and stir for 1-2 hours, or until the solid has completely dissolved and gas evolution has ceased.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude acyl chloride is typically used in the next step without further purification.
Part 4: Synthesis of (2,4,5-Trimethyl-3-thienyl)carbonyl Cyanide
Rationale: This step introduces the nitrile group to form the α-keto nitrile, the direct precursor for the McMurry coupling. Trimethylsilyl cyanide is a convenient and effective cyanide source for the conversion of acyl chlorides to acyl cyanides.[7][8]
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the crude (2,4,5-trimethyl-3-thienyl)glyoxyloyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or acetonitrile.
-
Cool the solution to 0 °C.
-
Add trimethylsilyl cyanide (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by IR spectroscopy, looking for the disappearance of the acyl chloride C=O stretch and the appearance of the acyl cyanide C=O and C≡N stretches).
-
Remove the solvent and the volatile byproduct (trimethylsilyl chloride) under reduced pressure. The crude product can be purified by vacuum distillation or flash chromatography.
Part 5: Synthesis of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
Rationale: The final step is a McMurry reductive coupling of the α-keto nitrile.[9] This reaction utilizes a low-valent titanium species, generated in situ from titanium(IV) chloride and a reducing agent like zinc dust, to couple two carbonyl groups and form a C=C double bond.[10] The reaction conditions can influence the ratio of cis to trans isomers.
Caption: McMurry reaction mechanism for the final coupling step.
Procedure:
-
In a flame-dried three-necked flask under an inert atmosphere, add zinc dust (4.0 eq).
-
Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C.
-
Slowly add titanium(IV) chloride (2.0 eq) dropwise to the stirred suspension. The mixture will turn from yellow to black, indicating the formation of the low-valent titanium reagent.
-
After the addition, heat the mixture to reflux for 1-2 hours.
-
Cool the mixture to room temperature and then add a solution of (2,4,5-trimethyl-3-thienyl)carbonyl cyanide (1.0 eq) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and stir for 8-12 hours.
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of aqueous potassium carbonate solution.
-
Filter the mixture through a pad of Celite to remove the titanium salts. Wash the filter cake with THF.
-
Extract the filtrate with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude product will be a mixture of cis and trans isomers.
-
The isomers can be separated by column chromatography on silica gel. The cis isomer is typically less polar than the trans isomer.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Friedel-Crafts acylation | Wet reagents or glassware deactivating the AlCl₃ catalyst. Insufficient reaction time. | Ensure all glassware is flame-dried and reagents are anhydrous. Monitor the reaction by TLC to ensure completion. |
| Incomplete oxidation to the carboxylic acid | Insufficient amount of KMnO₄. Reaction temperature too low. | Use a larger excess of KMnO₄. Gently heat the reaction mixture to drive it to completion. |
| Difficulty in forming the acyl chloride | Impure carboxylic acid. Insufficient thionyl chloride. | Ensure the starting carboxylic acid is dry. Use a larger excess of thionyl chloride and a catalytic amount of DMF. |
| Low yield in the McMurry coupling | Inactive low-valent titanium reagent. Impure α-keto nitrile precursor. | Ensure the zinc dust is activated and the TiCl₄ is fresh. Purify the α-keto nitrile before the coupling reaction. |
| Poor cis/trans selectivity in the McMurry reaction | Reaction temperature and time can influence the isomer ratio. | Experiment with different reaction temperatures and times. The separation of isomers by chromatography is usually necessary. |
Conclusion
The protocol outlined in this document provides a detailed and scientifically grounded method for the synthesis of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. By following these procedures, researchers can reliably produce this valuable photochromic compound for further investigation and application in the field of materials science. Careful attention to anhydrous and inert atmosphere techniques is critical for the success of several steps in this synthesis.
References
-
Irie, M. (2000). Diarylethenes for Memories and Switches. Chemical Reviews, 100(5), 1685–1716. [Link]
-
Irie, M., Fukaminato, T., Matsuda, K., & Kobatake, S. (2014). Photochromism of Diarylethene Molecules and Crystals: Memories, Switches, and Actuators. Chemical Reviews, 114(24), 12174–12277. [Link]
-
McMurry, J. E. (1983). Titanium-Induced Dicarbonyl-Coupling Reactions. Accounts of Chemical Research, 16(11), 405–411. [Link]
-
Mukaiyama, T., Sato, T., & Hanna, J. (1973). Reductive Coupling of Carbonyl Compounds to Olefins by Dihydridotetrakis(triphenylphosphine)ruthenium. Chemistry Letters, 2(10), 1041–1044. [Link]
-
Duan, X.-F., Zeng, J., Lü, J.-W., & Zhang, Z.-B. (2006). A New Application of McMurry Reaction: Reductive Cross-Coupling of Esters with Acylals to Form Unsymmetrical Alkenes. The Journal of Organic Chemistry, 71(26), 9873–9876. [Link]
-
Hünig, S., & Schaller, R. (1982). The Chemistry of Acyl Cyanides. Angewandte Chemie International Edition in English, 21(1), 36–49. [Link]
- Lee, D. G., & Chen, T. (1993). Oxidation of Hydrocarbons by Permanganate. In Comprehensive Organic Synthesis (Vol. 7, pp. 541–553). Pergamon.
-
Wikipedia. (2024). Friedel–Crafts reaction. [Link]
- Olah, G. A. (Ed.). (1964).
-
Campaigne, E., & Foye, W. O. (1952). The Acylation of 2-Methylthiophene and 2,5-Dimethylthiophene. The Journal of Organic Chemistry, 17(10), 1405–1412. [Link]
-
Myskinrecipes.com. cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. [Link]
-
Wikipedia. (2024). McMurry reaction. [Link]
-
Organic Syntheses. reductive coupling of carbonyls to alkenes. [Link]
-
Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]
-
Wikipedia. (2024). Trimethylsilyl cyanide. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Trimethylsilyl cyanide - Wikipedia [en.wikipedia.org]
- 8. US4429145A - Preparation of trimethylsilyl cyanide - Google Patents [patents.google.com]
- 9. McMurry reaction - Wikipedia [en.wikipedia.org]
- 10. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
Applications of Dicyanodiarylethenes in Organic Electronics: A Detailed Guide for Researchers
Dicyanodiarylethenes, a class of organic molecules featuring a central double bond flanked by two aryl groups and adorned with cyano moieties, have emerged as promising materials for a variety of applications in organic electronics. Their unique electronic and photophysical properties, which can be finely tuned through chemical synthesis, make them attractive candidates for active components in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and data storage systems. This guide provides an in-depth exploration of the applications of dicyanodiarylethenes, complete with detailed protocols and an analysis of the structure-property relationships that govern their performance.
Core Concepts: The Dicyanodiarylethene Advantage in Organic Electronics
The utility of dicyanodiarylethenes in organic electronics stems from a combination of key molecular features. The presence of electron-withdrawing cyano groups significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of frontier molecular orbitals is crucial for facilitating efficient charge injection and transport in electronic devices. Furthermore, the extended π-conjugation across the diarylethene backbone contributes to desirable charge carrier mobility.
Many dicyanodiarylethene derivatives exhibit aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive in solution but become highly luminescent in the aggregated or solid state. This property is particularly advantageous for the fabrication of efficient OLEDs, as it mitigates the common issue of concentration quenching that plagues many traditional organic emitters.
Dicyanodiarylethenes in Organic Field-Effect Transistors (OFETs)
OFETs are fundamental building blocks of organic integrated circuits, and the performance of these devices is critically dependent on the charge transport characteristics of the organic semiconductor used as the active layer. Dicyanodiarylethenes have been investigated as p-type, n-type, and ambipolar semiconductors in OFETs.
Principle of Operation
In an OFET, a voltage applied to a gate electrode modulates the flow of current between a source and a drain electrode through the organic semiconductor channel. The efficiency of this modulation is quantified by the field-effect mobility (μ), and the ratio of the current in the "on" state to the "off" state (the on/off ratio) is another key performance metric.
Causality in Experimental Design for Dicyanodiarylethene OFETs
The choice of molecular structure and device architecture is paramount in achieving high-performance OFETs. For instance, the introduction of bulky substituents on the aryl rings can influence the solid-state packing of the molecules, which in turn affects the intermolecular charge hopping and, consequently, the charge carrier mobility. The selection of the gate dielectric material is also critical, as it influences the threshold voltage and can impact the stability of the device.
The following diagram illustrates a typical bottom-gate, top-contact OFET architecture, which is commonly used for characterizing new organic semiconductors.
Caption: Bottom-gate, top-contact OFET architecture.
Protocol: Fabrication and Characterization of a Solution-Processed Dicyanodiarylethene OFET
This protocol describes the fabrication of a bottom-gate, top-contact OFET using a solution-processable dicyanodiarylethene derivative.
Materials:
-
Heavily n-doped silicon wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and gate dielectric)
-
Dicyanodiarylethene derivative (e.g., a dicyanodistyrylbenzene derivative)
-
Organic solvent (e.g., chloroform, toluene, or chlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Cleaning solvents: Acetone, isopropanol, deionized water
-
Octadecyltrichlorosilane (OTS) for surface treatment
Equipment:
-
Ultrasonic bath
-
Spin coater
-
Thermal evaporator
-
Probe station with semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).
-
Sonicate the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with oxygen plasma or a piranha solution to create a hydrophilic surface.
-
-
Surface Treatment (Optional but Recommended):
-
To improve the ordering of the organic semiconductor film, a self-assembled monolayer (SAM) of OTS can be applied.
-
Place the cleaned substrates in a vacuum desiccator with a vial containing a few drops of OTS.
-
Evacuate the desiccator for 30 minutes to allow the OTS to form a monolayer on the SiO₂ surface.
-
-
Semiconductor Deposition:
-
Prepare a solution of the dicyanodiarylethene derivative in a suitable organic solvent (e.g., 5-10 mg/mL). The choice of solvent and concentration is critical and needs to be optimized for the specific material to achieve a uniform and crystalline film.
-
Spin-coat the solution onto the substrate. A typical spin-coating program would be a two-step process: a slow spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a fast spin (e.g., 2000-4000 rpm for 60 seconds) to form a thin film.
-
Anneal the film on a hotplate at a temperature below the material's melting point (e.g., 80-120 °C) to improve crystallinity and remove residual solvent.
-
-
Electrode Deposition:
-
Using a shadow mask, thermally evaporate gold (Au) source and drain electrodes onto the semiconductor layer. A typical thickness for the electrodes is 30-50 nm. The channel length and width are defined by the shadow mask.
-
-
Characterization:
-
Transfer the fabricated device to a probe station.
-
Measure the output characteristics (Drain Current, Id vs. Drain-Source Voltage, Vds) at various gate voltages (Vg).
-
Measure the transfer characteristics (Id vs. Vg) at a constant Vds in the saturation regime.
-
From the transfer characteristics, extract the field-effect mobility (μ) and the on/off ratio.
-
| Dicyanodiarylethene Derivative | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Dicyanodistyrylbenzene Derivative | Solution-Shearing | ~0.1 | > 10⁵ | Fictional Example |
| Cyano-substituted Tetraphenylethylene | Spin-Coating | ~0.05 | > 10⁴ | Fictional Example |
Dicyanodiarylethenes in Organic Light-Emitting Diodes (OLEDs)
The AIE property of many dicyanodiarylethenes makes them particularly well-suited for use as the emissive layer in OLEDs. Their high solid-state photoluminescence quantum yields lead to efficient light emission.
Principle of Operation
In an OLED, electrons and holes are injected from the cathode and anode, respectively, and recombine in the emissive layer to form excitons. The radiative decay of these excitons produces light. The color of the emitted light is determined by the energy gap of the emissive material.
Device Architecture and Workflow
A typical multilayer OLED structure is designed to enhance charge injection, transport, and recombination efficiency. The following diagram illustrates the energy level alignment and workflow in a standard OLED.
Caption: OLED device structure and charge recombination process.
Protocol: Fabrication of a Dicyanodiarylethene-Based OLED
This protocol outlines the steps for fabricating a solution-processed OLED using a dicyanodiarylethene as the emissive material.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates (anode)
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) (hole injection layer)
-
Dicyanodiarylethene derivative with AIE properties
-
Electron transport layer (ETL) material (e.g., TPBi)
-
Low work function metal for cathode (e.g., Ca/Al or LiF/Al)
-
Solvents for each organic layer
Equipment:
-
UV-Ozone cleaner or plasma cleaner
-
Spin coater
-
Glovebox with integrated thermal evaporator
Procedure:
-
Substrate Preparation:
-
Clean the patterned ITO substrates using the same procedure as for OFETs.
-
Treat the ITO surface with UV-Ozone for 10-15 minutes to increase its work function and improve hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate (e.g., 4000 rpm for 60 seconds).
-
Anneal the PEDOT:PSS film at ~120 °C for 15 minutes in a nitrogen atmosphere or on a hotplate inside a glovebox.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the dicyanodiarylethene in a suitable solvent.
-
Inside a nitrogen-filled glovebox, spin-coat the emissive layer on top of the PEDOT:PSS layer.
-
Anneal the film to remove residual solvent.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrate to a thermal evaporator integrated within the glovebox.
-
Deposit the ETL material (e.g., TPBi, ~30 nm).
-
Deposit the cathode, which is typically a bilayer of a low work function metal followed by a protective layer (e.g., LiF 1 nm / Al 100 nm).
-
-
Encapsulation and Characterization:
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.
-
Characterize the device by measuring its current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).
-
| Dicyanodiarylethene Derivative | Maximum Luminance (cd/m²) | Maximum EQE (%) | Emission Color | Reference |
| SFC (Cyano-substituted tetraphenylethylene) | 5201 | 1.37 | Yellow-Green | [1] |
| trans-DFC (Cyano-substituted tetraphenylethylene) | 4025 | - | Orange-Red | [2] |
| Diarylethene Derivative | 7677 | - | Green | [3] |
Dicyanodiarylethenes in Data Storage
The photochromic properties of some dicyanodiarylethene derivatives, which can reversibly switch between two stable isomers with distinct absorption spectra upon irradiation with light of different wavelengths, make them interesting candidates for optical data storage applications.
Principle of Photochromic Data Storage
Information can be written by using a specific wavelength of light to convert the molecule to its "closed-ring" isomer and erased by using another wavelength to revert it to the "open-ring" form. The state of the molecule (and thus the stored bit of information) can be read out by measuring the absorbance or fluorescence at a particular wavelength. The high fatigue resistance and thermal stability of the isomers are key requirements for reliable data storage.
Conclusion and Future Outlook
Dicyanodiarylethenes represent a versatile class of organic materials with significant potential in the field of organic electronics. Their tunable electronic properties and, in many cases, desirable solid-state emission characteristics have led to their successful application in OFETs and OLEDs. Further research into the rational design of new dicyanodiarylethene derivatives with optimized molecular packing and charge transport properties is expected to lead to even higher performance devices. The exploration of their photochromic properties for data storage and other optoelectronic applications also remains a promising avenue for future investigation. As a senior application scientist, I am confident that the continued development of these materials will play a crucial role in advancing the capabilities of organic electronic technologies.
References
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Samorì, P. et al. (2014). Easy and cheap fabrication gives brilliant OFET performance. Advanced Science News. [Link]
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Caironi, M. et al. (2019). Direct-written polymer field-effect transistors operating at 20 MHz. ResearchGate. [Link]
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Tang, B. Z. et al. (2018). Preparation of Cyano-Substituted Tetraphenylethylene Derivatives and Their Applications in Solution-Processable OLEDs. Semantic Scholar. [Link]
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Ma, Y. et al. (2018). Preparation of Cyano-Substituted Tetraphenylethylene Derivatives and Their Applications in Solution-Processable OLEDs. MDPI. [Link]
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Xu, B. et al. (2022). Additively Manufactured Organic Field Effect Transistors for Cascadable Circuit Design. University of Illinois Urbana-Champaign. [Link]
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Kim, Y. et al. (2008). Green Light-Emitting Diodes (LED) Based on Diarylethene. ResearchGate. [Link]
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Application Note: Characterizing Photoswitchable Diarylethenes via NMR Spectroscopy: A Guide to Structural and Kinetic Analysis
An Application Guide by a Senior Application Scientist
Introduction: The Power of Light-Gated Molecular Switches
Diarylethenes are a prominent class of 'P-type' photochromic molecules, celebrated for their exceptional thermal stability and high fatigue resistance.[1] These molecules can be reversibly switched between two distinct isomers—a flexible, colorless 'open' form and a rigid, colored 'closed' form—by irradiation with specific wavelengths of light, typically UV and visible light, respectively.[2] This light-induced transformation is a type of cis-trans isomerization involving a 6π-electrocyclization reaction.[3] The two states possess different electronic, geometric, and physical properties, making diarylethenes prime candidates for a range of applications, including high-density optical data storage, molecular machines, and photoswitchable biological probes.[4][5]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of this isomerization process. Unlike UV-Vis spectroscopy, which primarily monitors the change in electronic conjugation, NMR provides direct, atom-level structural information, allowing for the clear differentiation and quantification of both isomers in solution.[6] This application note provides a comprehensive guide for researchers, explaining the underlying principles and offering detailed protocols for using ¹H NMR to analyze the structure and kinetics of diarylethene photoswitching.
The NMR Signature of Isomerization
The photocyclization of a diarylethene from its open to its closed form induces significant and predictable changes in the NMR spectrum. Understanding these changes is key to interpreting the data.
-
Chemical Shift (δ): The most dramatic effect is the change in the chemical environment of protons near the reactive carbons. The formation of the new central bond in the closed isomer creates a more planar and rigid conjugated π-system.[7] This increased conjugation alters the shielding and deshielding of nearby protons.[8] Protons on the aryl rings and substituent groups (e.g., methyl groups attached to the thiophene rings) often exhibit significant shifts, typically on the order of 0.1-0.5 ppm, providing clear "reporter signals" for each state.[9]
-
Signal Integration: The area under an NMR peak is directly proportional to the number of protons it represents. This principle allows for the precise quantification of the two isomers in a mixture. By comparing the integrals of well-resolved signals corresponding to the open and closed forms, one can determine the conversion percentage and the composition of the photostationary state (PSS).[10]
-
Advanced 2D Techniques: For novel diarylethenes with complex structures, initial assignment of all proton and carbon signals is crucial. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish through-bond connectivity and provide unambiguous structural proof for each isomer.[11][12]
Experimental Workflow for NMR Analysis
The following diagram outlines the general workflow for a typical NMR photo-switching experiment. The process is designed to be self-validating by ensuring a clean starting spectrum and monitoring the conversion to a stable endpoint.
Caption: Data analysis pipeline for NMR spectra of diarylethenes.
Structural Assignment and Conversion Calculation
Consider a hypothetical diarylethene with methyl groups at the 2-position of the thiophene rings. In the open form, these protons might appear as a singlet at 2.10 ppm. Upon cyclization, the change in geometry and conjugation could shift this signal to 1.95 ppm.
| Isomer | Reporter Signal | Hypothetical δ (ppm) | Integral Value (I) |
| Open | Thiophene-CH₃ | 2.10 | I_open |
| Closed | Thiophene-CH₃ | 1.95 | I_closed |
| Table 2: Example of reporter signals and their chemical shifts for a diarylethene. |
To calculate the conversion to the closed form at the photostationary state:
Conversion (%) = [ I_closed / (I_open + I_closed) ] × 100%
This calculation provides the precise ratio of isomers, a critical parameter for determining the photoisomerization quantum yield when combined with actinometry data.
Conclusion
NMR spectroscopy is a powerful and versatile technique for the analysis of cis-trans isomerization in diarylethenes. It offers unparalleled insight into the structural changes that occur upon photoirradiation and provides a robust method for quantifying the components of a photoswitchable system. The protocols outlined in this application note provide a solid foundation for researchers to characterize the structure, reversibility, and kinetics of novel diarylethene derivatives, thereby accelerating their development for advanced applications in materials science and biotechnology.
References
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Title: Photoswitchable diarylethenes: From molecular structures to biological applications. Source: Wiley Online Library URL: [Link]
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Title: Amplified Light-Induced pKa Modulation with Diarylethene Photoswitches. Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: Sulfhydryl-functionalized diarylethenes: synthesis, photoswitching, and fluorescent properties. Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: Diarylethene-modified nucleotides for switching optical properties in DNA. Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: Supramolecular Complex of Photochromic Diarylethene and Cucurbitu[13]ril: Fluorescent Photoswitching System for Biolabeling and Imaging. Source: Journal of the American Chemical Society URL: [Link]
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Title: All-Visible-Light-Activated Diarylethene Photoswitches. Source: MDPI URL: [Link]
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Title: Diarylethene Photoisomerization and Photocyclization Mechanisms. Source: ResearchGate URL: [Link]
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Title: Advanced NMR methods. Source: Science Trove URL: [Link]
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Title: Kinetic parameters extracted from 1 H NMR study. Source: ResearchGate URL: [Link]
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Title: Photochromism of diarylethene molecules and crystals. Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: Effect of substitution position of aryl groups on the thermal back reactivity of aza-diarylethene photoswitches and prediction by DFT calculations. Source: Beilstein Journal of Organic Chemistry URL: [Link]
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Title: Advanced NMR Techniques and Applications. Source: Fiveable URL: [Link]
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Title: The Endeavor of Diarylethenes: New Structures, High Performance, and Bright Future. Source: Wiley Online Library URL: [Link]
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Title: 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Source: Chemistry LibreTexts URL: [Link]
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Title: 1H NMR-based kinetic-mechanistic study of the intramolecular trans-esterification of 2-exo-3-exo-dihydroxybornane monoacrylate esters. Source: Royal Society of Chemistry URL: [Link]
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Title: Reversible photochromic isomerization in diarylethenes. Source: ResearchGate URL: [Link]
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Title: (left) 1 H-NMR spectra in deuterated chloroform between 27 and 87 1C;... Source: ResearchGate URL: [Link]
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Application Note & Protocol: A Comprehensive Guide to Measuring Photochromic Quantum Yield
Introduction: Unveiling the Efficiency of Light-Driven Molecular Switches
Photochromism, the reversible transformation of a chemical species between two forms with distinct absorption spectra, is a cornerstone of smart materials and molecular switching technologies.[1] This phenomenon, driven by light, allows for the development of applications ranging from ophthalmic lenses that darken in sunlight to high-density optical data storage and photopharmacology.[2] The efficiency of this light-induced transformation is quantified by the photochromic quantum yield (Φ), a critical parameter that dictates the performance and applicability of any photochromic system.[3]
The quantum yield is defined as the number of molecules that undergo a specific photoreaction for each photon absorbed.[2][4] An accurate determination of Φ is therefore paramount for researchers, scientists, and drug development professionals to understand reaction mechanisms, optimize material properties, and ensure the reproducibility of photochemical experiments.[5]
This guide provides a detailed, in-depth protocol for the experimental determination of the photochromic quantum yield of a compound in solution. We will delve into the theoretical underpinnings, the intricacies of the experimental setup, and a step-by-step methodology grounded in the principles of chemical actinometry. By explaining the causality behind each experimental choice, this document aims to equip the reader with not just a protocol, but a robust understanding of how to achieve accurate and reliable quantum yield measurements.
Principles and Theory: The Foundation of Quantum Yield Measurement
The determination of the photochromic quantum yield hinges on two key measurements: the rate of the photochemical reaction and the number of photons absorbed by the sample per unit time (photon flux).[6]
The quantum yield (Φ) is mathematically expressed as:
Φ = (Number of molecules reacted) / (Number of photons absorbed)
In practice, this is often determined by measuring the initial rate of change in the concentration of the photochromic species and the photon flux of the irradiation source.
The Photochromic Transformation
Photochromic molecules exist in two interconvertible states, often referred to as the "closed" and "open" forms or, more generally, isomers A and B.[1] Irradiation with light of a specific wavelength (λ₁) induces a transformation from state A to state B. The reverse reaction, from B back to A, can be triggered by a different wavelength of light (λ₂) or by thermal processes.[3]
Caption: Reversible photoisomerization in a photochromic system.
The efficiency of the forward reaction (A → B) is what we aim to quantify with the photochromic quantum yield, ΦA→B.
Chemical Actinometry: Quantifying Light
To determine the number of absorbed photons, a chemical actinometer is employed.[7] This is a chemical system with a well-characterized and reproducible photochemical reaction for which the quantum yield is accurately known over a specific range of wavelengths.[8][9] By irradiating the actinometer under the exact same conditions as the sample, we can precisely measure the photon flux of our light source.[10]
The potassium ferrioxalate actinometer is one of the most widely used and reliable systems, particularly for the UV and visible regions of the spectrum (~250 nm to 580 nm).[11][12] Its use is based on the photoreduction of Fe³⁺ to Fe²⁺ upon absorption of light. The amount of Fe²⁺ produced is then determined spectrophotometrically by forming a deeply colored complex with 1,10-phenanthroline.[11]
Experimental Setup: The Tools of the Trade
A precise and well-aligned experimental setup is crucial for accurate quantum yield measurements. The core components include a stable light source, a means to select a narrow band of wavelengths, a sample holder, and a UV-Vis spectrometer.
Core Instrumentation
-
Light Source: A high-pressure mercury or xenon arc lamp is commonly used, providing a broad emission spectrum. For more specific wavelength requirements, light-emitting diodes (LEDs) with narrow emission bands are an excellent alternative.[13]
-
Monochromator or Bandpass Filters: To isolate the desired irradiation wavelength, a monochromator or a set of bandpass filters is essential. This ensures that the photochemical reaction is initiated by a known and narrow range of photon energies.
-
Shutter: A computer-controlled or manual shutter is necessary to precisely control the irradiation time.
-
Sample Holder: A temperature-controlled cuvette holder is recommended to maintain a constant sample temperature, as photochemical quantum yields can be temperature-dependent.[1] The cuvette itself should be made of quartz to allow for transmission in the UV region.
-
Stirring System: Continuous stirring of the solution during irradiation is critical to ensure uniform illumination and to prevent local concentration gradients. A small magnetic stir bar in the cuvette is typically used.
-
UV-Vis Spectrometer: A reliable spectrometer is required to monitor the changes in the absorption spectrum of the photochromic compound and to quantify the product of the actinometric reaction.
Caption: Schematic of the experimental setup for quantum yield measurement.
Detailed Experimental Protocols
This section provides step-by-step protocols for both the actinometry experiment to determine the photon flux and the measurement of the photochromic quantum yield of the sample.
Protocol 1: Photon Flux Determination using Potassium Ferrioxalate Actinometry
This protocol is adapted from established procedures and is designed for high accuracy.[11][14]
Safety Precautions: Always handle chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Oxalic acid and its salts are toxic. Potassium ferrioxalate is light-sensitive and should be handled in the dark or under red light.[11]
Materials:
-
Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric Acid (H₂SO₄), 0.05 M
-
1,10-Phenanthroline solution (0.1% w/v in water)
-
Buffer solution: Sodium Acetate (CH₃COONa) in 0.5 M H₂SO₄
-
Distilled or deionized water
Procedure:
-
Preparation of Actinometer Solution:
-
In a dark room or under red light, prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. For example, dissolve 0.2947 g of K₃[Fe(C₂O₄)₃]·3H₂O in 100 mL of 0.05 M H₂SO₄.[5] This solution is light-sensitive and should be stored in a dark bottle.
-
-
Irradiation:
-
Pipette a known volume (e.g., 3 mL) of the actinometer solution into a quartz cuvette identical to the one that will be used for the sample measurement.
-
Place the cuvette in the sample holder and allow it to equilibrate to the desired temperature with stirring.
-
Keep an identical volume of the actinometer solution in a separate cuvette in complete darkness to serve as a "dark" or "blank" sample.[11]
-
Irradiate the sample for a precisely measured period (t). The irradiation time should be short enough to ensure that the conversion is less than 10% to avoid inner filter effects from the product.[11] A series of different irradiation times is recommended.
-
-
Development of the Fe²⁺-Phenanthroline Complex:
-
After irradiation, pipette a precise aliquot (e.g., 1 mL) of the irradiated solution into a volumetric flask (e.g., 10 mL).
-
Do the same for the "dark" sample, pipetting an identical aliquot into a separate volumetric flask.
-
To each flask, add 2 mL of the 1,10-phenanthroline solution and 1 mL of the buffer solution.
-
Dilute both solutions to the mark (10 mL) with distilled water and mix thoroughly.
-
Allow the solutions to stand in the dark for at least 30 minutes for the color to fully develop.[11]
-
-
Spectrophotometric Measurement:
-
Measure the absorbance (A) of the irradiated sample at 510 nm, using the "dark" sample as the blank. The molar extinction coefficient (ε) for the [Fe(phen)₃]²⁺ complex at 510 nm is approximately 11,100 L mol⁻¹ cm⁻¹.
-
Protocol 2: Measuring the Quantum Yield of the Photochromic Compound
Procedure:
-
Sample Preparation:
-
Prepare a solution of the photochromic compound in a suitable solvent. The concentration should be adjusted so that the absorbance at the irradiation wavelength is typically between 0.1 and 0.2 to ensure sufficient light absorption while minimizing inner filter effects.
-
-
Irradiation and Spectral Monitoring:
-
Place the cuvette containing the sample solution in the temperature-controlled holder with stirring.
-
Record an initial full UV-Vis absorption spectrum before irradiation (t=0).
-
Irradiate the sample with the same light source and geometry used for the actinometry experiment.
-
At regular, short time intervals, stop the irradiation (using the shutter) and quickly record a full UV-Vis spectrum.
-
Continue this process until a significant change in the absorption spectrum is observed, but ideally before reaching the photostationary state (the point where the forward and reverse reaction rates are equal).[3]
-
Data Analysis and Calculation
Accurate calculation is as critical as precise experimental execution.
Calculating the Photon Flux (I₀)
-
Calculate the moles of Fe²⁺ formed (nFe²⁺):
-
Using the Beer-Lambert law (A = εcl), where 'c' is the concentration and 'l' is the path length (typically 1 cm).
-
cFe²⁺ = A / ε
-
nFe²⁺ = cFe²⁺ * V, where V is the volume of the solution in the volumetric flask after color development.
-
-
Calculate the Photon Flux (I₀) in einsteins s⁻¹ (moles of photons s⁻¹):
-
I₀ = nFe²⁺ / (Φact * t * f)
-
Where:
-
nFe²⁺ is the moles of Fe²⁺ formed.
-
Φact is the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength (see table below).
-
t is the irradiation time in seconds.
-
f is the fraction of light absorbed by the actinometer solution at the irradiation wavelength. For solutions with high absorbance (>2), f can be assumed to be 1. Otherwise, f = 1 - 10-A, where A is the absorbance of the actinometer solution at the irradiation wavelength.
-
-
Table 1: Quantum Yields (Φ) for the Potassium Ferrioxalate Actinometer
| Wavelength (nm) | Φact |
| 254 | 1.25 |
| 313 | 1.24 |
| 366 | 1.14 |
| 405 | 1.12 |
| 436 | 1.01 |
| 510 | 0.15 |
| 546 | 0.01 |
Note: These values are for a 0.006 M solution. For a comprehensive list, refer to IUPAC technical reports.[8]
Calculating the Photochromic Quantum Yield (Φsample)
-
Determine the initial rate of change of concentration ((dC/dt)₀):
-
From the series of absorption spectra of your photochromic compound, plot the absorbance at the λmax of the product (or the disappearance of the reactant) against irradiation time.
-
The initial rate of change in absorbance ((dA/dt)₀) is the slope of the linear portion of this plot near t=0.
-
Convert this to the initial rate of change of concentration using the Beer-Lambert law: (dC/dt)₀ = (dA/dt)₀ / (ε * l), where ε is the molar extinction coefficient of the product at that wavelength.
-
-
Calculate the Photochromic Quantum Yield (Φsample):
-
Φsample = (dC/dt)₀ * V / (I₀ * fsample)
-
Where:
-
(dC/dt)₀ is the initial rate of change in concentration (mol L⁻¹ s⁻¹).
-
V is the irradiated volume of the sample solution (L).
-
I₀ is the photon flux determined from actinometry (mol s⁻¹).
-
fsample is the fraction of light absorbed by the sample at the irradiation wavelength (fsample = 1 - 10-Asample).
-
-
Validation and Controls: Ensuring Trustworthy Results
A protocol is only as reliable as its validation system.
-
Linearity: The plot of Fe²⁺ formed versus irradiation time in the actinometry experiment should be linear. This confirms that the reaction rate is constant and that the conversion is kept low.
-
Reproducibility: Repeat the actinometry and sample measurements multiple times (at least in triplicate) to ensure the results are reproducible and to calculate standard deviations.
-
Dark Controls: Always run dark controls for both the actinometer and the photochromic sample to ensure that no thermal reactions are occurring under the experimental conditions.[12] The absorbance of the "dark" samples should not change over time.
-
Oxygen Sensitivity: Some photochromic systems are sensitive to oxygen. It may be necessary to deoxygenate the solutions by bubbling with an inert gas (e.g., argon or nitrogen) prior to and during the experiment.
By following these detailed protocols and validation steps, researchers can confidently and accurately determine the photochromic quantum yield, a fundamental parameter for advancing the science and application of light-responsive materials.
References
-
Wikipedia. (2024). Photochromism. Retrieved from [Link]
-
Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. (2004). Chemical actinometry. Pure and Applied Chemistry, 76(12), 2105-2146. Available at: [Link]
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Chemeurope.com. (n.d.). Actinometer. Retrieved from [Link]
-
Wikipedia. (2023). Actinometer. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). A Standard Ferrioxalate Actinometer Protocol. Retrieved from [Link]
-
Gflory, J. D., et al. (2023). Simplification of the potassium ferrioxalate actinometer through carbon dioxide monitoring. Canadian Journal of Chemistry, 101(3), 171-176. Available at: [Link]
-
Royal Society of Chemistry. (2001). Green chemistry analytical method development: a revisit on the use of potassium ferrioxalate as a chemical actinometer. Green Chemistry, 3, 193-196. Available at: [Link]
-
ResearchGate. (2023). (PDF) Simplification of the potassium ferrioxalate actinometer through carbon dioxide monitoring. Retrieved from [Link]
-
AIP Publishing. (2017). Mathematical optimization approach for estimating the quantum yield distribution of a photochromic reaction in a polymer. The Journal of Chemical Physics, 146(4). Available at: [Link]
-
HepatoChem, Inc. (n.d.). Determining Photon Flux Using Actinometry. Retrieved from [Link]
-
Crosby, L. A. (2023). History and fundamentals of molecular photochromism. Australian Journal of Chemistry, 76(9), 565-577. Available at: [Link]
-
ResearchGate. (2004). (PDF) Chemical Actinometry. Retrieved from [Link]
-
Stadler, E., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 17(6), 799-807. Available at: [Link]
-
ResearchGate. (2020). How to determine fluorescence quantum yield for photoswitchable/photochromic compounds?. Retrieved from [Link]
-
Technoprocur.cz. (n.d.). Chemical Actinometry. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 17, 799-807. Available at: [Link]
-
Irie, M. (2013). Potential Energy Surfaces and Quantum Yields for Photochromic Diarylethene Reactions. International Journal of Molecular Sciences, 14(5), 9106-9120. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Photochemistry. Retrieved from [Link]
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Application Notes and Protocols: cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene for Advanced Optical Data Storage
Introduction: The Promise of Photochromism in High-Density Data Storage
In the quest for next-generation data storage solutions, molecular-level control over material properties offers unparalleled potential for increased density and efficiency. Photochromic compounds, which undergo reversible transformations between two distinct isomers upon light irradiation, are at the forefront of this exploration. Among these, the diarylethene family, and specifically cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (hereafter referred to as CMTE), has emerged as a particularly promising candidate for optical data storage applications. This is due to its exceptional thermal stability, high fatigue resistance, and rapid response times.[1]
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of CMTE in optical data storage. We will delve into the fundamental principles of its photochromic behavior, provide detailed protocols for the synthesis of the molecule and the preparation of data storage media, and outline the experimental setups for writing, reading, and erasing data.
Core Principles: The Photoisomerization of CMTE
The functionality of CMTE in optical data storage is rooted in its ability to undergo a reversible photocyclization reaction. The molecule exists in two stable isomeric forms: a colorless "open-ring" form and a colored "closed-ring" form.
-
Writing (Coloration): Upon irradiation with ultraviolet (UV) light, the open-ring isomer of CMTE undergoes an electrocyclic reaction to form the closed-ring isomer. This transformation results in a significant change in the molecule's absorption spectrum, leading to the appearance of a distinct color.
-
Erasing (Decoloration): The colored, closed-ring isomer can be reverted to the colorless, open-ring form by irradiation with visible light of a specific wavelength.
This binary switching between two states with different optical properties forms the basis of data storage, where the "0" and "1" of digital information can be represented by the open- and closed-ring isomers, respectively. A key advantage of diarylethenes like CMTE is the thermal irreversibility of both isomers, meaning that the stored information is stable at ambient temperatures and will not degrade over time in the absence of the specific light stimuli. This high stability is a critical feature for long-term data archiving.[2]
Molecular Characteristics and Performance Metrics
The efficiency and reliability of CMTE as a data storage medium are defined by several key parameters.
| Property | Value/Characteristic | Significance |
| Chemical Formula | C₁₈H₁₈N₂S₂ | Defines the molecular structure.[3][4] |
| Molecular Weight | 326.48 g/mol | Important for stoichiometric calculations in synthesis and media preparation.[5][6] |
| Appearance | Light yellow to brown crystalline powder | Physical state at room temperature.[5] |
| Closed-Ring Isomer Absorption Maximum (λmax) | 512 nm | This wavelength is crucial for the "read" and "erase" operations. |
| Fatigue Resistance | High | Diarylethene-based media can undergo thousands of write/erase cycles with minimal degradation.[7] |
| Thermal Stability | Excellent | The written data is stable for extended periods at ambient temperatures.[2] |
Experimental Protocols
Protocol 1: Synthesis of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (CMTE)
The synthesis of CMTE is typically achieved through a copper-catalyzed Ullmann-type coupling reaction between 3-iodo-2,4,5-trimethylthiophene and fumaronitrile.
Workflow for the Synthesis of CMTE
A high-level overview of the synthetic workflow for CMTE.
Materials:
-
3-iodo-2,4,5-trimethylthiophene (synthesis from 2,3,4-trimethylthiophene may be required)
-
Fumaronitrile
-
Copper powder (activated)
-
High-boiling point solvent (e.g., N,N-dimethylformamide - DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (reflux condenser, Schlenk flask, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Precursor Synthesis (if necessary): 3-iodo-2,4,5-trimethylthiophene can be synthesized by the iodination of 2,3,4-trimethylthiophene using an iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 3-iodo-2,4,5-trimethylthiophene (2 equivalents), fumaronitrile (1 equivalent), and activated copper powder (excess).
-
Solvent Addition: Add a high-boiling point, anhydrous solvent such as DMF to the flask.
-
Reaction: Heat the reaction mixture to a high temperature (typically >150 °C) and maintain it under reflux with vigorous stirring for several hours to days. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the copper catalyst and other insoluble materials. The filtrate is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene.
-
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Preparation of CMTE-Doped Polymer Film for Optical Data Storage
For practical applications, the CMTE molecules are typically dispersed in a transparent polymer matrix, such as poly(methyl methacrylate) (PMMA). This provides a solid-state medium with good optical quality and durability.
Materials:
-
cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (CMTE)
-
Poly(methyl methacrylate) (PMMA)
-
Cyclohexanone
-
Quartz or glass substrates
-
Spin coater
Procedure:
-
Preparation of the Doped Polymer Solution:
-
Prepare a 10% (w/w) solution of PMMA in cyclohexanone by dissolving the PMMA in the solvent with stirring. This may take several hours.
-
Once the PMMA is fully dissolved, add CMTE to the solution to achieve the desired concentration (e.g., 20 mg of CMTE per 5 ml of the PMMA solution). Stir the mixture until the CMTE is completely dissolved.
-
-
Film Deposition:
-
Clean the quartz or glass substrates thoroughly.
-
Deposit the CMTE-doped PMMA solution onto the substrate using a spin coater. The thickness of the film can be controlled by adjusting the spin speed and duration. A typical thickness for optical data storage applications is in the range of 1-10 µm.
-
-
Drying:
-
Dry the coated substrates in an oven at a temperature below the boiling point of the solvent (e.g., 60-80 °C for cyclohexanone) to remove any residual solvent. The drying time will depend on the film thickness.
-
Application in Bit-Oriented Optical Data Storage
In a bit-oriented data storage system, a focused laser beam is used to write, read, and erase data at specific locations on the storage medium.
Experimental Workflow for Bit-Oriented Data Storage
A simplified workflow for writing, reading, and erasing data bits.
Experimental Setup:
A typical experimental setup for bit-oriented optical data storage using a photochromic medium would consist of the following components:
-
Light Sources:
-
A UV laser for the "write" operation (e.g., a diode laser or a frequency-doubled solid-state laser).
-
A visible laser with a wavelength corresponding to the absorption maximum of the closed-ring isomer of CMTE (around 512 nm) for the "erase" operation.
-
-
Optics:
-
Lenses and mirrors to focus and direct the laser beams onto the storage medium.
-
A high numerical aperture (NA) objective lens to create a small spot size for high-density data storage.
-
-
Data Storage Medium: The CMTE-doped PMMA film on a rotating disc or a stationary substrate.
-
Detection System:
-
A photodiode or a CCD camera to detect the changes in transmission or reflection of a low-power "read" laser beam.
-
-
Positioning System: A high-precision stage or a spindle motor to move the storage medium relative to the laser beams.
Schematic of a Bit-Oriented Optical Data Storage System
Sources
- 1. Photochromic diarylethene for rewritable holographic data storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OPG [opg.optica.org]
- 3. cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene | C18H18N2S2 | CID 44630141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene [cymitquimica.com]
- 5. cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene [myskinrecipes.com]
- 6. trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene | C18H18N2S2 | CID 14122209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Harnessing Photochromism by Integrating Diarylethenes into Polymer Matrices
Introduction: The Promise of Photoresponsive Materials
Diarylethenes are a remarkable class of photochromic molecules renowned for their thermal stability, high fatigue resistance, and robust performance in the solid state.[1][2] Their ability to undergo reversible isomerization between two distinct chemical forms upon irradiation with specific wavelengths of light allows for the dynamic control of their optical, electronic, and material properties. This unique characteristic has positioned them as prime candidates for a wide array of applications, including high-density optical data storage, molecular switches, and "smart" materials with tunable properties.
However, to unlock their full potential in real-world devices, it is often necessary to incorporate these molecular switches into robust, processable materials. Polymer matrices provide an ideal host for diarylethenes, offering mechanical stability, processability into films and other form factors, and a means to control the local environment of the photochromic unit. This guide provides a comprehensive overview of the primary techniques for incorporating diarylethenes into polymer matrices, complete with detailed protocols and an exploration of the underlying scientific principles.
Core Concepts: The Photochromism of Diarylethenes
Diarylethenes typically exist in two isomeric forms: a colorless "open-ring" form and a colored "closed-ring" form. The transformation between these two states is a pericyclic reaction triggered by light.
-
Photocyclization: Upon irradiation with ultraviolet (UV) light, the open-ring isomer undergoes a 6π-electrocyclization reaction to form the closed-ring isomer, resulting in a significant change in the molecule's absorption spectrum and, consequently, its color.
-
Photocycloreversion: The reverse reaction, from the closed-ring to the open-ring isomer, is induced by irradiation with visible light of a wavelength corresponding to the absorption band of the colored form.
This reversible process can be repeated for thousands of cycles with minimal degradation, a property known as fatigue resistance. The thermal stability of both isomers is a key advantage of diarylethenes over other classes of photochromic compounds, as it prevents spontaneous color change in the dark.
Incorporation Strategies: A Comparative Overview
There are three primary strategies for incorporating diarylethenes into polymer matrices, each with its own set of advantages and challenges. The choice of method depends on the desired properties of the final material, such as the concentration of the photochrome, the optical clarity of the material, and the required mechanical properties.
| Incorporation Method | Description | Advantages | Disadvantages |
| Covalent Bonding | Diarylethene units are chemically bonded to the polymer backbone, either as part of the main chain, as pendant side groups, or as cross-linkers. | High loading capacity without phase separation, excellent long-term stability, and uniform distribution of the photochrome. | Requires synthesis of specialized monomers, polymerization can be challenging, and the polymer matrix can influence the photochromic properties. |
| Non-Covalent Blending (Doping) | Diarylethene molecules are physically mixed with a host polymer. | Simple and versatile method, allows for the use of commercially available polymers, and provides flexibility in tuning the photochrome concentration. | Risk of phase separation and aggregation at high concentrations, potential for leaching of the photochrome over time, and non-uniform distribution. |
| Supramolecular Assembly | Diarylethene units are functionalized with recognition motifs that drive their self-assembly with complementary units on the polymer or with other diarylethene molecules to form a supramolecular polymer. | Enables the creation of highly ordered structures, offers responsiveness to multiple stimuli, and can lead to materials with unique properties such as self-healing. | Requires careful molecular design, the interactions can be sensitive to the environment (e.g., solvent, temperature), and the mechanical properties may be weaker than covalently bonded systems. |
Visualizing Incorporation Techniques
To better understand the different approaches for integrating diarylethenes into polymer matrices, the following diagrams illustrate the key concepts of each method.
Caption: Overview of Diarylethene Incorporation Methods.
Protocols and Methodologies
This section provides detailed, step-by-step protocols for the three main incorporation techniques. These protocols are intended as a starting point and may require optimization depending on the specific diarylethene and polymer system being used.
Protocol 1: Covalent Incorporation via Free Radical Polymerization of a Diarylethene-Containing Monomer
This protocol describes the synthesis of a diarylethene monomer bearing a polymerizable methacrylate group and its subsequent copolymerization with methyl methacrylate (MMA) to yield a photochromic polymer.[3][4]
Part A: Synthesis of a Polymerizable Diarylethene Monomer
This part of the protocol outlines a general synthetic route. For a specific example, one could synthesize 1,2-bis(2-methyl-5-(4-(methacryloyloxy)phenyl)-3-thienyl)perfluorocyclopentene.
-
Synthesis of a Hydroxyphenyl-Substituted Diarylethene:
-
Start with a suitable diarylethene precursor, for example, 1,2-bis(2-methyl-5-bromo-3-thienyl)perfluorocyclopentene.
-
Perform a Suzuki coupling reaction with 4-hydroxyphenylboronic acid to introduce the hydroxyphenyl groups.
-
-
Esterification to Introduce the Methacrylate Group:
-
Dissolve the hydroxyphenyl-substituted diarylethene in a suitable solvent such as anhydrous tetrahydrofuran (THF).
-
Add a base, for example, triethylamine, to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add methacryloyl chloride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purify the product by column chromatography.
-
Part B: Free Radical Polymerization
-
Preparation of the Polymerization Mixture:
-
In a polymerization tube, dissolve the synthesized diarylethene monomer and methyl methacrylate (MMA) in a suitable solvent such as toluene. The molar ratio of the monomers will determine the composition of the final copolymer.
-
Add a free radical initiator, for example, azobisisobutyronitrile (AIBN). The concentration of the initiator will influence the molecular weight of the polymer.
-
-
Polymerization:
-
Degas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.
-
Seal the polymerization tube under vacuum or an inert atmosphere.
-
Place the tube in a preheated oil bath at a temperature suitable for the initiator used (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time (typically several hours).
-
-
Isolation and Purification of the Polymer:
-
Cool the reaction mixture to room temperature and open the tube.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as methanol.
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a small amount of a good solvent (e.g., THF) and re-precipitate it to remove any unreacted monomers and initiator.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
-
Protocol 2: Non-Covalent Blending by Spin-Coating
This protocol describes the preparation of a photochromic polymer film by blending a diarylethene with poly(methyl methacrylate) (PMMA).[5][6][7][8]
-
Preparation of the Blended Solution:
-
Weigh out the desired amounts of the diarylethene and PMMA. The weight percentage of the diarylethene can be varied to optimize the photochromic properties of the film.
-
Dissolve both components in a suitable solvent that is a good solvent for both the diarylethene and the polymer, such as chloroform or toluene. Ensure complete dissolution by stirring or sonication.
-
-
Substrate Preparation:
-
Clean the substrate (e.g., a glass slide or quartz plate) thoroughly. A typical cleaning procedure involves sonication in a series of solvents such as acetone, and isopropanol, followed by drying with a stream of nitrogen.
-
-
Spin-Coating:
-
Place the cleaned substrate on the chuck of a spin-coater.
-
Dispense a small amount of the diarylethene/PMMA solution onto the center of the substrate.
-
Start the spin-coater. The spinning speed and time will determine the thickness of the film. Typical parameters might be 1000-4000 rpm for 30-60 seconds.
-
-
Drying and Annealing:
-
After spin-coating, the film may contain residual solvent. Dry the film in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove the solvent completely.
-
Annealing the film at a temperature above the glass transition temperature of the polymer can improve the film quality and the distribution of the diarylethene molecules.
-
Protocol 3: Supramolecular Assembly Driven by Hydrogen Bonding
This protocol provides a general framework for the formation of a photoresponsive supramolecular polymer based on diarylethenes functionalized with ureidopyrimidinone (UPy) motifs, which are known to form strong quadruple hydrogen bonds.[9][10][11]
-
Synthesis of a UPy-Functionalized Diarylethene:
-
Synthesize a diarylethene derivative with a reactive functional group, such as an amino or hydroxyl group.
-
Synthesize a UPy unit with a complementary reactive group, such as an isocyanate.
-
React the functionalized diarylethene with the functionalized UPy unit to form the UPy-functionalized diarylethene monomer.
-
-
Preparation of the Supramolecular Polymer Solution:
-
Dissolve the UPy-functionalized diarylethene monomer in a non-polar solvent that promotes hydrogen bonding, such as chloroform or toluene.
-
The concentration of the solution will influence the degree of polymerization.
-
-
Characterization of Supramolecular Polymerization:
-
Use techniques such as ¹H NMR spectroscopy to observe the downfield shift of the protons involved in the hydrogen bonding, which is indicative of UPy dimerization and polymer formation.
-
Viscometry can be used to demonstrate the increase in solution viscosity upon supramolecular polymerization.
-
-
Preparation of a Supramolecular Polymer Film:
-
A film of the supramolecular polymer can be prepared by drop-casting or spin-coating the solution onto a substrate, followed by slow evaporation of the solvent.
-
Characterization of Diarylethene-Polymer Systems
Once the diarylethene has been incorporated into the polymer matrix, it is crucial to characterize the photochromic properties of the resulting material.
Protocol 4: Measurement of Photochromic Performance
-
UV-Vis Spectroscopy:
-
Prepare a thin film of the diarylethene-polymer composite on a transparent substrate.
-
Record the initial UV-Vis absorption spectrum of the film (the open-ring form).
-
Irradiate the film with UV light of a suitable wavelength (e.g., 365 nm) for a specific period.
-
Record the UV-Vis absorption spectrum again to observe the growth of the absorption band of the closed-ring isomer in the visible region.
-
Irradiate the film with visible light (e.g., >500 nm) to induce the reverse reaction.
-
Record the UV-Vis absorption spectrum to confirm the return to the initial open-ring form.
-
-
Determination of Photocyclization and Photocycloreversion Quantum Yields:
-
The quantum yield is a measure of the efficiency of a photochemical reaction. It can be determined by measuring the rate of the photoreaction and the intensity of the incident light.[2][12][13]
-
A chemical actinometer, a solution with a known quantum yield, can be used to determine the light intensity.
-
-
Fatigue Resistance Measurement:
-
Subject the diarylethene-polymer film to multiple cycles of coloration and decoloration by alternating UV and visible light irradiation.
-
Monitor the change in the absorbance of the colored form after each cycle.
-
Plot the absorbance as a function of the number of cycles. A slow decrease in absorbance indicates good fatigue resistance.
-
Visualizing the Photochromic Switching Process
The following diagram illustrates the workflow for characterizing the photochromic properties of a diarylethene-polymer film.
Caption: Workflow for Photochromic Characterization.
Conclusion and Future Outlook
The incorporation of diarylethenes into polymer matrices is a powerful strategy for the development of advanced photoresponsive materials. The choice of incorporation technique—covalent bonding, non-covalent blending, or supramolecular assembly—offers a versatile toolbox for tailoring the properties of these materials to specific applications. The protocols outlined in this guide provide a solid foundation for researchers and scientists to explore the exciting possibilities of diarylethene-polymer systems. As our understanding of the interplay between the photochrome and the polymer matrix deepens, we can expect to see the emergence of even more sophisticated and functional smart materials with applications in fields ranging from drug delivery and bioimaging to photonics and robotics.
References
-
Irie, M. (2000). Photochromism: Memories and Switches – Introduction. Chemical Reviews, 100(5), 1683-1684. [Link]
-
Irie, M., Fukaminato, T., Matsuda, K., & Kobatake, S. (2014). Photochromism of Diarylethene Molecules and Crystals: Memories, Switches, and Actuators. Chemical Reviews, 114(24), 12174-12277. [Link]
-
Kawai, T., Kunitake, M., & Irie, M. (2000). Refractive Index of Photochromic Diarylethene Copolymers. Chemistry Letters, 29(10), 1198-1199. [Link]
-
Fukaminato, T., Doi, T., & Irie, M. (2011). Photochromic polymers bearing various diarylethene chromophores as the pendant: synthesis, optical properties, and multicolor photochromism. Journal of Materials Chemistry, 21(44), 17249-17258. [Link]
-
Takeshita, M., & Irie, M. (2002). Preparation of diarylethene copolymers and their photoinduced refractive index change. Reactive and Functional Polymers, 52(1), 1-7. [Link]
- Berlman, I. B. (1971).
- Bruns, C. J., & Stoddart, J. F. (2017). The Nature of the Mechanical Bond: From Molecules to Machines. John Wiley & Sons.
-
Tian, H., & Yang, S. (2004). Recent progresses on diarylethene based photochromic switches. Chemical Society Reviews, 33(2), 85-97. [Link]
-
YouTube. (2020, June 28). How to prepare a polymer thin film. [Link]
-
Sijbesma, R. P., Beijer, F. H., Brunsveld, L., Folmer, B. J. B., Hirschberg, J. H. K. K., Lange, R. F. M., Lowe, J. K. L., & Meijer, E. W. (1997). Reversible Polymers Formed from Self-Complementary Monomers Using Quadruple Hydrogen Bonding. Science, 278(5343), 1601-1604. [Link]
-
Zhang, J., Zou, Q., & Tian, H. (2013). Photochromic materials: more than meets the eye. Advanced Materials, 25(3), 378-399. [Link]
-
Folmer, B. J. B., Sijbesma, R. P., Versteegen, R. M., van der Rijt, J. A. J., & Meijer, E. W. (2000). Supramolecular polymer materials: Chain extension and cross-linking by the screening of hydrogen bonds. Advanced Materials, 12(12), 874-878. [Link]
-
Vallet, J., & Pina, F. (2012). Photochemical investigation of a photochromic diarylethene compound that can be used as a wide range actinometer. Photochemical & Photobiological Sciences, 11(1), 179-185. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Photochromic polymers bearing various diarylethene chromophores as the pendant: synthesis, optical properties, and multicolor photochromism - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. gup.ugal.ro [gup.ugal.ro]
- 6. Fabrication and characterisation of spin coated oxidised PMMA to provide a robust surface for on-chip assays - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Supramolecular polymerization of a ureidopyrimidinone‐based [2]catenane prepared via ring‐closing metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tuning the Supramolecular Polymerization and Cell Response of Ureidopyrimidinone Monomers by Pushing the Hydrophobic Threshold - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
Application Notes and Protocols for Single-Crystal Photochromism of Diarylethene Derivatives
Introduction: The Promise of Crystalline Photoreactivity
Diarylethenes represent a premier class of photochromic molecules, distinguished by their remarkable thermal stability and high fatigue resistance.[1][2][3][4] Unlike many photochromic systems that are limited to solution-phase applications, a significant number of diarylethene derivatives exhibit robust and reversible photoisomerization in the single-crystalline phase.[5][6][7] This solid-state reactivity opens avenues for the development of advanced materials with applications in optical data storage, molecular switches, and light-driven actuators.[1][2][8]
The photochromism of diarylethenes is based on a reversible 6π-electrocyclization reaction.[9] Upon irradiation with ultraviolet (UV) light, the colorless open-ring isomer undergoes a conrotatory cyclization to form a colored closed-ring isomer.[1][2] This process is reversed by irradiation with visible (Vis) light. The exceptional thermal irreversibility of both isomers is a key attribute, with some derivatives showing stability for thousands of years at room temperature.[1][4] This guide provides a comprehensive overview of the principles, experimental protocols, and key considerations for studying the single-crystal photochromism of diarylethene derivatives.
Part 1: Foundational Principles of Single-Crystal Photochromism
The ability of a diarylethene molecule to undergo photochromism within a crystal lattice is critically dependent on its molecular packing and conformation. For a successful photocyclization to occur in the solid state, the molecule must adopt a photoreactive anti-parallel conformation where the reactive carbon atoms are in close proximity, typically less than 4.2 Å apart.[2][10] This geometric constraint is a direct consequence of the topochemical principle, which dictates that reactions in crystals proceed with minimal atomic and molecular movement.
The photoinduced transformation from the open- to the closed-ring isomer is accompanied by a significant change in the electronic and geometric structure of the molecule.[1] This molecular-level alteration can manifest as macroscopic changes in the crystal, including alterations in color, refractive index, and even physical shape.[1][2] These photomechanical effects, such as bending, twisting, or jumping of crystals, are a direct result of the collective, coherent motion of molecules within the highly ordered crystalline environment.[2][11][12]
Part 2: Experimental Protocols
Synthesis and Purification of Diarylethene Derivatives
The synthesis of diarylethene derivatives typically involves multi-step organic reactions. While specific synthetic routes are beyond the scope of this guide, it is imperative that the final product is of high purity. Impurities can act as defects in the crystal lattice, potentially quenching the photochromic behavior or leading to the growth of poor-quality crystals. Standard purification techniques such as column chromatography and recrystallization are essential.
Growth of High-Quality Single Crystals
The successful investigation of single-crystal photochromism is contingent upon the availability of high-quality single crystals. The choice of crystal growth method is crucial and often depends on the specific diarylethene derivative.
Protocol 2.2.1: Solution-Based Crystal Growth
This is the most common method for growing single crystals of organic molecules.
Materials:
-
High-purity diarylethene derivative
-
A selection of high-purity solvents (e.g., hexane, toluene, ethyl acetate)
-
Small, clean glass vials or test tubes
-
Parafilm or screw caps
-
Heating plate (optional)
-
Filtration apparatus (e.g., syringe filter)
Procedure:
-
Solvent Screening: Identify a suitable solvent or solvent system. A good solvent will dissolve the compound moderately at room temperature or upon gentle heating, and the solubility will decrease significantly upon cooling.
-
Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of the diarylethene derivative in the chosen solvent at a slightly elevated temperature. Ensure all solid material is dissolved.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm or 0.45 µm pore size) into a clean vial to remove any particulate impurities.
-
Slow Evaporation: Cover the vial with parafilm and pierce a few small holes in it. Allow the solvent to evaporate slowly and undisturbed at a constant temperature. This process can take several days to weeks.
-
Slow Cooling: Alternatively, after preparing a saturated solution at an elevated temperature, allow the solution to cool down to room temperature very slowly. This can be achieved by placing the vial in a Dewar flask filled with warm water.
-
Vapor Diffusion: Dissolve the diarylethene in a "good" solvent and place this solution in a small open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent in which the diarylethene is insoluble but which is miscible with the good solvent. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the diarylethene and promoting crystal growth.[13]
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the solvent. Wash the crystals gently with a small amount of cold solvent and allow them to air dry.
Protocol 2.2.2: Sublimation
Sublimation is an effective method for growing high-quality, solvent-free crystals, particularly for thermally stable compounds.[14][15]
Materials:
-
High-purity diarylethene derivative
-
Sublimation apparatus (e.g., Kugelrohr or a custom-made glass tube)
-
Vacuum pump
-
Heating mantle or oil bath
-
Temperature controller
Procedure:
-
Apparatus Setup: Place a small amount of the purified diarylethene derivative at the bottom of the sublimation tube.
-
Evacuation: Connect the apparatus to a high-vacuum line and evacuate the system.
-
Heating: Gently heat the bottom of the tube where the compound is located. The temperature should be high enough to induce sublimation but below the melting point of the compound.
-
Crystal Growth: The diarylethene vapor will travel to a cooler region of the apparatus and deposit as single crystals. The rate of heating and the temperature gradient within the apparatus will influence the size and quality of the crystals.[14]
-
Crystal Harvesting: After a sufficient amount of crystalline material has been deposited, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Carefully vent the system and collect the crystals.
Part 3: Characterization of Single-Crystal Photochromism
A multi-faceted approach is required to fully characterize the photochromic behavior of diarylethene single crystals. This involves a combination of spectroscopic and crystallographic techniques.
UV-Vis Microspectrophotometry
This technique allows for the direct measurement of the absorption spectra of a single crystal, providing crucial information about the photoisomerization process.
Experimental Setup:
-
An optical microscope equipped with a UV-Vis spectrophotometer.
-
A light source for inducing the photochromic reaction (e.g., a mercury lamp with appropriate filters for UV and a halogen lamp for visible light).
-
A sample stage that allows for precise positioning of the crystal.
Protocol 3.1.1: Monitoring Photoisomerization
-
Crystal Mounting: Mount a single crystal on a microscope slide.
-
Initial Spectrum: Record the absorption spectrum of the colorless open-ring isomer.
-
UV Irradiation: Irradiate the crystal with UV light (e.g., 365 nm) for a defined period.
-
Spectrum of Closed-Ring Isomer: Record the absorption spectrum of the colored closed-ring isomer. A new absorption band in the visible region should appear.[16]
-
Kinetics: By recording spectra at different irradiation times, the kinetics of the photocyclization reaction can be determined.
-
Cycloreversion: Irradiate the colored crystal with visible light (e.g., >500 nm) and monitor the disappearance of the visible absorption band to study the cycloreversion reaction.
-
Fatigue Resistance: The coloration and decoloration cycles can be repeated multiple times to assess the fatigue resistance of the material.[1]
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular and packing structures of both the open- and closed-ring isomers within the crystal.
Protocol 3.2.1: In Situ Photo-Crystallography
-
Crystal Selection and Mounting: Select a high-quality single crystal and mount it on the goniometer of a single-crystal X-ray diffractometer.
-
Initial Data Collection: Collect a full set of diffraction data for the open-ring isomer at a suitable temperature (often low temperature to minimize thermal motion).
-
In Situ Irradiation: Irradiate the crystal in situ with UV light using a fiber-optic cable or a dedicated light source coupled to the diffractometer. The irradiation time will depend on the quantum yield of the reaction and the intensity of the light source.
-
Data Collection of the Photo-Stationary State: After irradiation, collect another full set of diffraction data. This will provide the crystal structure of the photo-stationary state, which is a mixture of the open- and closed-ring isomers.
-
Structure Solution and Refinement: Solve and refine both crystal structures. The analysis will reveal the precise molecular geometries and packing arrangements of both isomers.[1][2] This data is crucial for understanding the structure-property relationships that govern the photochromic behavior.[6][10]
Part 4: Data Visualization and Analysis
Visualizing the Photochromic Reaction
The reversible photoisomerization of a diarylethene derivative can be represented using a simple diagram.
Caption: Reversible photoisomerization of a diarylethene derivative.
Experimental Workflow
The process of characterizing single-crystal photochromism follows a logical workflow.
Caption: Experimental workflow for studying single-crystal photochromism.
Key Performance Metrics
The performance of a photochromic diarylethene in the solid state can be quantified by several key parameters.
| Parameter | Description | Typical Values for High-Performance Diarylethenes |
| Photocyclization Quantum Yield (ΦO→C) | The efficiency of the conversion from the open- to the closed-ring isomer upon absorption of a photon. | Can be close to 1.0 (100%)[1][4] |
| Photocycloreversion Quantum Yield (ΦC→O) | The efficiency of the conversion from the closed- to the open-ring isomer upon absorption of a photon. | Varies widely depending on the molecular structure. |
| Absorption Maxima (λmax) | The wavelengths at which the open- and closed-ring isomers show maximum absorption. | Open-ring: UV region; Closed-ring: Visible region (400-700 nm)[1][2] |
| Fatigue Resistance | The number of coloration/decoloration cycles that can be performed before significant degradation of the material. | Can exceed 105 cycles[1][4] |
| Thermal Stability | The ability of both isomers to resist thermal conversion to the other isomer. | Half-life times can be as long as 470,000 years[1][4] |
Conclusion: A Bright Future for Crystalline Photoswitches
The study of single-crystal photochromism in diarylethene derivatives is a vibrant and rapidly evolving field. The ability to precisely control the properties of materials with light at the molecular level within a highly ordered crystalline matrix holds immense potential for the development of next-generation technologies. By following the protocols and understanding the principles outlined in this guide, researchers can effectively explore and harness the remarkable properties of these fascinating molecular machines.
References
-
Irie, M. (2010). Photochromism of diarylethene single molecules and single crystals. Photochemical & Photobiological Sciences, 9(12), 1535-1542. [Link]
-
Irie, M. (2010). Photochromism of diarylethene molecules and crystals. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 86(5), 472-483. [Link]
-
Kobatake, S., & Irie, M. (2018). Photomechanical Behavior of Photochromic Diarylethene Crystals. In Photomechanical Materials and Applications. Wiley-VCH. [Link]
-
Irie, M., Kobatake, S., & Morimoto, M. (2005). Photochromism of diarylethene single crystals: crystal structures and photochromic performance. Chemical Communications, (13), 1629-1631. [Link]
-
Irie, M. (2010). Photochromism of diarylethene single molecules and single crystals. Photochemical & Photobiological Sciences, 9(12), 1535-1542. [Link]
-
Kobatake, S., Uchida, K., Tsuchida, E., & Irie, M. (2002). Single-crystalline photochromism of diarylethenes: reactivity–structure relationship. Chemical Communications, (22), 2804-2805. [Link]
-
Kitagawa, D., Tanaka, R., & Kobatake, S. (2016). Photoinduced stepwise bending behavior of photochromic diarylethene crystals. CrystEngComm, 18(38), 7236-7240. [Link]
-
Irie, M. (2010). Photochromism of diarylethene molecules and crystals. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 86(5), 472-483. [Link]
-
Morimoto, M., & Irie, M. (2004). Photochromism of a Diarylethene Crystal. Journal of the American Chemical Society, 126(10), 3014-3015. [Link]
-
Myers, S. D., Marr, Z. Y., Sency, J. A., Mitchell, T. B., Benedict, J. B., & Patel, D. G. (2024). Crystallographic, spectroscopic, and computational characterization of a diiodonaphthoquinone diarylethene photochrome: halogen bonding and photocrystallography. CrystEngComm, 26(20), 2835-2843. [Link]
-
Irie, M., Uchida, K., Eriguchi, T., & Tsuzuki, H. (1995). Photochromism of Single Crystalline Diarylethenes. Chemistry Letters, 24(10), 899-900. [Link]
-
Irie, M. (2005). Photochromism of Diarylethene Single Crystals: Crystal Structures and Photochromic Performance. Chemical Communications, (13), 1629-1631. [Link]
-
Kitagawa, D., & Kobatake, S. (2021). Light-Driven Rapid Peeling of Photochromic Diarylethene Single Crystals. Crystal Growth & Design, 21(5), 2963-2969. [Link]
-
Li, Y., Wang, Y., & Tian, H. (2024). All-Visible-Light-Activated Diarylethene Photoswitches. Molecules, 29(21), 5159. [Link]
-
Li, Y., et al. (2025). Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior. Molecules, 30(11), 2345. [Link]
-
Pu, S., et al. (2013). Absorption spectral changes of diarylethenes 1 – 3 by photoirradiation with UV–vis in hexane (2.0 × 10 - ResearchGate). Dyes and Pigments, 98(2), 244-252. [Link]
-
Isobe, M., Kitagawa, D., & Kobatake, S. (2021). Patterning of photochromic diarylethene crystals by sublimation for morphological controls. ChemRxiv. [Link]
-
Benedict, J. B., et al. (2019). Absorption spectra of a diarylethene single crystal after 2 s of irradiation. Journal of Photochemistry and Photobiology A: Chemistry, 371, 134-141. [Link]
-
MIT OpenCourseWare. (n.d.). 8.7 – Guide to Growing a Single Crystal. 5.301 Chemistry Laboratory Techniques. [Link]
-
Kitagawa, D., & Kobatake, S. (2014). Effect of Substrate Surfaces for Crystal Growth of a Photochromic Diarylethene by Sublimation. Crystal Growth & Design, 14(11), 5537-5542. [Link]
-
Kitagawa, D., & Kobatake, S. (2016). High-Convertible Photochromism of a Diarylethene Single Crystal Accompanying the Crystal Shape Deformation. Crystal Growth & Design, 16(8), 4648-4653. [Link]
-
Stash, A. I., et al. (2020). Experimental setup for high-resolution characterization of crystal optics for coherent X-ray beam applications. Journal of Synchrotron Radiation, 27(Pt 5), 1365-1373. [Link]
-
Kumar, V., et al. (2002). Experimental setup for rapid crystallization using favoured chemical potential and hydrodynamic conditions. Bulletin of Materials Science, 25(6), 559-563. [Link]
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Zhang, D., et al. (2017). Experimental setup for high-pressure single crystal diffraction at PX^2. Review of Scientific Instruments, 88(12), 125107. [Link]
-
BYU Department of Chemistry and Biochemistry. (n.d.). Growing and Mounting Single Crystals Your Diffractometer Will Treasure. [Link]
-
Thompson, A. L., Jenkinson, S. F., & Fleet, G. W. J. (2010). Some Experimental Aspects of Absolute Configuration Determination using Single Crystal X-Ray Diffraction. Chemical Crystallography. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. This molecule is a prominent member of the diarylethene class of photochromic compounds, valued for its thermal stability and robust performance in applications like optical data storage and molecular switches.[1][2] The synthesis, however, can present challenges, particularly concerning byproduct formation and purification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide a deeper understanding of the reaction mechanisms.
Part 1: Troubleshooting Guide
This section addresses specific problems encountered during synthesis in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Q1: My final product is a mixture of isomers. How can I identify and separate the desired cis-isomer from the trans-isomer?
A1: The formation of a cis/trans isomeric mixture is the most common outcome in syntheses targeting disubstituted alkenes via McMurry coupling.[3] The reaction mechanism, involving a pinacolate intermediate, does not provide strong stereochemical control, leading to both isomers.
Identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to distinguish the isomers. Due to their different symmetry, the cis and trans isomers will exhibit distinct chemical shifts for the methyl and cyano groups.
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC run will show two distinct peaks for the cis and trans isomers, allowing for quantification of the isomeric ratio.
Separation Strategies: The structural similarity of the isomers makes separation non-trivial.
-
Fractional Crystallization: This is often the first method to attempt. The isomers may have different solubilities in a given solvent system, allowing one to crystallize out preferentially. This is highly dependent on the specific solvent and temperature.
-
Preparative Chromatography: If crystallization is ineffective, chromatographic methods are necessary.
-
Preparative HPLC: This is a highly effective, albeit solvent-intensive, method for separating diarylethene isomers.[4]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC, often providing faster separation with a significant reduction in organic solvent consumption, making it a more environmentally benign approach for purification.[4]
-
Q2: The reaction yield is low, and I've isolated a significant amount of the carbonyl starting material. What went wrong?
A2: Low conversion is almost always traced back to the activity of the low-valent titanium (LVT) reagent, which is the core component of the McMurry reaction.[5] The LVT species is generated in situ and is highly sensitive to reaction conditions.
Causality & Solutions:
-
Inactive LVT Reagent: The reduction of TiCl₃ or TiCl₄ by a reducing agent (e.g., Zn, LiAlH₄, Mg) is the critical first step.[5]
-
Action: Ensure the reducing agent is of high purity and activity. For example, zinc dust should be freshly activated (e.g., by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum).
-
-
Presence of Moisture or Oxygen: LVT reagents are extremely oxophilic and pyrophoric. Any trace of water or oxygen will quench the reagent, rendering it inactive.
-
Action: All glassware must be rigorously flame-dried or oven-dried. The reaction must be conducted under a strictly inert atmosphere (e.g., high-purity Argon or Nitrogen). Use anhydrous solvents, preferably freshly distilled or passed through a solvent purification system.
-
-
Insufficient Reaction Time or Temperature: The coupling reaction often requires elevated temperatures (refluxing THF) to proceed to completion.
-
Action: Ensure the reaction is heated at a consistent reflux for a sufficient duration (often 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Q3: I've isolated a polar, high-molecular-weight byproduct that is not the trans-isomer. What could it be?
A3: This byproduct is likely the pinacol (1,2-diolate) intermediate. The McMurry reaction proceeds in two main stages: (1) the reductive coupling of two carbonyl molecules to form a titanium-pinacolate complex, and (2) the deoxygenation of this complex to yield the alkene.[5][6] If the deoxygenation step is incomplete, the pinacol diol will be isolated after aqueous workup.
Mechanism of Formation: The LVT reagent donates electrons to the carbonyl precursor, forming a ketyl radical. Dimerization of two radicals yields the pinacolate, which coordinates to the titanium species. If the titanium reagent is not sufficiently reducing or is sterically hindered, it may fail to abstract the two oxygen atoms to complete the reaction.
Identification and Removal:
-
Characterization: The pinacol byproduct will have a molecular weight double that of the starting ketone minus two hydrogens, and its IR spectrum will show a characteristic broad O-H stretch. It will also be significantly more polar than the desired ethene product on TLC.
-
Purification: Due to its high polarity, the pinacol diol is easily separated from the non-polar cis- and trans-ethene products using standard silica gel column chromatography.
Q4: The color of my solution changed from colorless to blue/red after purification upon exposure to lab light. Is my product decomposing?
A4: Your product is not decomposing; it is exhibiting its intended photochromic behavior. Diarylethenes are molecular switches that undergo a reversible transformation between two isomers upon photoirradiation.[2][7]
-
The Open Form: The synthesized cis-isomer is the "open-ring" form, which is typically colorless or pale yellow as its π-conjugation is discontinuous.[2]
-
The Closed Form: Upon irradiation with UV light (present in ambient lab lighting), the molecule undergoes a conrotatory 6π-electrocyclization to form the "closed-ring" isomer. This isomer has an extended π-conjugation system across the entire molecule, causing it to absorb visible light and appear intensely colored (e.g., red, blue, or green depending on the exact structure).[2]
Actionable Advice: To prevent unintended isomerization, all synthetic and purification steps should be performed while minimizing exposure to UV and short-wavelength visible light. Work in a fume hood with the sash down and the lights off, or use red light photographic safelights. Store the final product in an amber vial wrapped in aluminum foil.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the precursor and general mechanism for the McMurry synthesis of this diarylethene?
A1: The required precursor is 3-cyanoacetyl-2,4,5-trimethylthiophene . The synthesis involves the reductive homocoupling of two molecules of this ketone. The mechanism is outlined below.
-
Formation of Low-Valent Titanium (LVT): A titanium (III) or (IV) salt is reduced. 2 TiCl₃ + Zn → 2 TiCl₂ + ZnCl₂
-
Single Electron Transfer (SET): The LVT species donates an electron to the carbonyl carbon of the precursor, forming a ketyl radical anion.
-
Dimerization (Pinacol Coupling): Two ketyl radicals dimerize to form a titanium-bound pinacolate intermediate.
-
Deoxygenation: The oxophilic titanium abstracts the two oxygen atoms, often in a stepwise manner, to form a stable titanium oxide (e.g., TiO₂) and liberate the final alkene product as a mixture of cis and trans isomers.[5]
Q2: Can reaction conditions be tuned to favor the cis-isomer?
A2: The cis/trans selectivity of the McMurry reaction is notoriously difficult to control and is highly substrate-dependent. Generally, the reaction kinetically favors the formation of the sterically less hindered trans (E) isomer. However, for bulky substrates like the trimethylthienyl groups, steric interactions in the pinacolate intermediate can influence the final ratio. Factors such as the specific LVT system used (e.g., TiCl₄/Zn vs. TiCl₃/LiAlH₄) and the reaction temperature can have a modest effect, but achieving high selectivity for the cis isomer is not typically feasible with this method. The most practical approach is to optimize for total yield and then separate the isomers.
Part 3: Protocols & Data
Protocol 1: Recommended Synthesis via McMurry Coupling
This protocol is a representative example and should be adapted based on lab-specific equipment and safety procedures.
Reagents:
-
Titanium (III) chloride (TiCl₃)
-
Zinc dust (<10 micron, activated)
-
3-cyanoacetyl-2,4,5-trimethylthiophene (precursor ketone)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous Potassium Carbonate (K₂CO₃) solution (10%)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, an argon inlet, and a dropping funnel.
-
LVT Preparation: Under a positive pressure of argon, charge the flask with TiCl₃ (4.0 eq) and activated Zn dust (4.0 eq). Add anhydrous THF (approx. 20 mL per gram of TiCl₃) via cannula.
-
Activation: Heat the grey slurry to reflux and stir vigorously for 2-3 hours. The color should turn from grey to black, indicating the formation of the active LVT species.
-
Coupling Reaction: Dissolve the precursor ketone (1.0 eq) in anhydrous THF. Add this solution dropwise to the refluxing black LVT slurry over 1 hour.
-
Reaction: Maintain the reflux with vigorous stirring for 12-18 hours. Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) for the disappearance of the starting ketone.
-
Workup: Cool the reaction to room temperature. Slowly and carefully quench the reaction by adding 10% aq. K₂CO₃ solution under an argon stream until the black color dissipates.
-
Extraction: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to separate the product isomers from polar impurities, followed by recrystallization or preparative HPLC to separate the cis and trans isomers.
Table 1: Representative Spectroscopic Data for Identification
| Compound | Key ¹H NMR Signals (CDCl₃, δ ppm) | UV-Vis (Hexane, λmax) | Appearance |
| cis-Isomer | ~1.9-2.3 (multiple singlets, 18H, CH₃) | ~300-350 nm | Colorless / Pale Yellow Solid[8][9] |
| trans-Isomer | ~1.9-2.3 (multiple singlets, 18H, CH₃) | ~300-350 nm | Colorless / Pale Yellow Solid[10][11] |
| Closed-Ring Isomer | Shifted aromatic and methyl signals | ~550-600 nm | Deeply Colored (Blue/Purple)[2] |
| Pinacol Byproduct | ~1.8-2.2 (CH₃), ~4.0-5.0 (broad, 2H, OH) | N/A | White / Off-white Polar Solid |
Part 4: Visualization of Key Pathways
Diagram 1: McMurry Reaction and Byproduct Formation
Caption: McMurry coupling pathway and common byproduct formation routes.
Diagram 2: Photochromic Isomerization
Caption: Reversible photoisomerization of the diarylethene product.
References
-
Separation of diarylethene-based photoswitchable isomeric compounds by high-performance liquid chromatography and supercritical fluid chromatography. PubMed. [Link]
-
Experimental formation of the by-product isomer in diarylethenes. Two... ResearchGate. [Link]
-
Irie, M. (2010). Photochromism of diarylethene molecules and crystals. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 86(5), 472–483. [Link]
-
Ikariko, I., et al. (2022). All-Visible (>500 nm)-Light-Induced Diarylethene Photochromism Based on Multiplicity Conversion via Intramolecular Energy Transfer. ACS Publications. [Link]
-
All-Visible-Light-Activated Diarylethene Photoswitches. MDPI. [Link]
-
Photochromism of diarylethene molecules and crystals. PubMed. [Link]
-
cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. MySkinRecipes. [Link]
-
trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. PubChem. [Link]
-
McMurry Coupling and Related Reductive Dimerization Reactions. Thieme E-Books. [Link]
-
The McMurry Coupling and Related Reactions. Organic Reactions. [Link]
-
Optical and Electrochemical Properties of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. The Journal of Physical Chemistry. [Link]
-
cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. Tokyo Chemical Industry (Shanghai). [Link]
-
McMurry reaction. Wikipedia. [Link]
-
Mcmurry Coupling|Reduction by NaBH4|Organic Chemistry. YouTube. [Link]
-
Asymmetric diarylethenes with variable oxidation degree of the sulfur atom.... MPG.PuRe. [Link]
-
Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents. National Institutes of Health. [Link]
-
Unconventional Modulation of Diarylethene Photoswitches. Chalmers University of Technology Research. [Link]
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- 3. Thieme E-Books & E-Journals [thieme-connect.de]
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Technical Support Center: Enhancing the Photostability of Thienyl-Based Diarylethenes
Welcome to the technical support center for researchers working with thienyl-based diarylethene photoswitches. This guide is designed to provide field-proven insights and practical solutions to common challenges related to photodegradation. As photochromic compounds, the robustness and repeatability of diarylethenes are paramount for their application in optical storage, molecular machines, and drug delivery. This document provides troubleshooting advice and answers to frequently asked questions to help you maximize the fatigue resistance of your compounds.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter. Each problem is followed by an analysis of potential causes and actionable solutions.
Question 1: My diarylethene sample stops switching after only a few cycles. The absorbance of both isomers decreases rapidly. What's going on?
Answer:
This is a classic sign of high photofatigue, or photodegradation, where the molecule is irreversibly converted into non-photochromic byproducts. The primary culprit is often an undesired photochemical reaction occurring from the excited singlet state, competing with the desired photocyclization reaction.
Potential Causes & Solutions:
-
Oxygen-Mediated Degradation: The excited states of diarylethenes can interact with molecular oxygen (O₂), leading to the formation of reactive oxygen species (ROS) that can attack the diarylethene structure, particularly the electron-rich thiophene rings.
-
Solution: Deoxygenate your solvent prior to and during the experiment. This is critical for ensuring high fatigue resistance.
-
-
Excitation into Higher-Energy States: Using a high-energy, broad-spectrum UV lamp can populate higher-energy excited states that may have different deactivation pathways, including bond cleavage and other irreversible side reactions.[1][2]
-
Solution: Use a monochromatic light source (e.g., laser or LED) tuned to the specific λ_max of the open-ring isomer's lowest energy absorption band. Avoid high-power, deep-UV sources unless absolutely necessary.
-
-
Solvent Reactivity: Protic or reactive solvents can sometimes participate in side reactions with the excited diarylethene molecule.
-
Solution: Switch to inert, aprotic solvents like hexane, toluene, or ethyl acetate. Ensure solvents are of high purity and free from peroxides.
-
Experimental Protocol: Sample Deoxygenation
A robust method for removing dissolved oxygen from your sample solution is the freeze-pump-thaw technique.
Steps:
-
Place your diarylethene solution in a Schlenk flask or a similar sealable vessel with a sidearm.
-
Freeze the solution by immersing the flask in liquid nitrogen until it is completely solid.
-
Open the flask to a high-vacuum line and evacuate the headspace for 5-10 minutes.
-
Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen.
-
Allow the solution to thaw completely. You may see gas bubbles evolving from the liquid as it thaws.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure thorough deoxygenation.
-
After the final cycle, backfill the flask with an inert gas like argon or nitrogen before use.
`dot graph TD { graph [splines=ortho, nodesep=1, ranksep=1.2]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} ` Caption: Troubleshooting workflow for rapid diarylethene degradation.
Question 2: I'm seeing the formation of a colored species, but its absorption spectrum doesn't match the expected closed-ring isomer, and it's not photoswitchable. What is this byproduct?
Answer:
This indicates the formation of a stable, non-photochromic byproduct. A common degradation pathway for diarylethenes, particularly those with unsubstituted reactive carbons on the thiophene rings, is an oxidation reaction followed by cyclization to form an annulated, non-reactive species.
Potential Causes & Solutions:
-
Oxidative Cyclization: This is a well-known degradation pathway that is often irreversible. It is more prevalent in diarylethenes that have hydrogen atoms at the reactive carbon positions of the aryl moieties.
-
Solution: The most effective solution is molecular design. Ensure the reactive carbons of your thienyl units (the ones that form the new bond) are substituted with groups that cannot be eliminated, such as methyl groups. This is a foundational principle of modern diarylethene design for achieving high photostability.[3]
-
-
Photochemical Rearrangement: Under certain conditions, the excited molecule might undergo an alternative rearrangement instead of the desired electrocyclization.
-
Solution: Re-evaluate the irradiation wavelength and solvent polarity. Sometimes, changing the solvent can alter the potential energy surfaces of the excited states, favoring one pathway over another.[4]
-
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the primary photochemical mechanism of photodegradation?
Answer:
The desired photochromic reaction (6π-electrocyclization) typically occurs from the lowest excited singlet state (S₁). However, this S₁ state is also the origin of most degradation pathways. Undesired side reactions, such as oxidation or bond cleavage, can compete with the productive cyclization. A key strategy to circumvent this is to promote the photoswitching reaction through the triplet state (T₁).[2][5] The T₁ state is lower in energy than the S₁ state and often has a longer lifetime, but it is less prone to the side reactions that plague the singlet state. Populating the T₁ state can therefore lead to a "cleaner" photoswitching process with significantly improved fatigue resistance.[2]
FAQ 2: How does solvent choice impact photostability?
Answer:
The solvent plays a crucial role beyond just dissolving the sample. It can directly influence the excited-state dynamics and, therefore, the photostability.
-
Heavy-Atom Effect: Solvents containing heavy atoms (e.g., ethyl iodide, carbon tetrachloride) can significantly enhance the rate of intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁).[6][7] By promoting the population of the T₁ state, these solvents can facilitate the cleaner triplet-mediated photoswitching pathway, thereby improving fatigue resistance.[6][7]
-
Polarity: Solvent polarity can shift the energy levels of the ground and excited states, potentially altering quantum yields and the rates of competing degradation reactions. Highly polar or protic solvents may stabilize charge-separated intermediates that lead to degradation.
-
Viscosity: Higher viscosity can restrict intramolecular motions, which in some cases can suppress non-radiative decay pathways and potentially influence the quantum yield of both desired and undesired reactions.
| Solvent Property | Mechanism | Impact on Photostability | Example Solvents |
| Heavy Atom | Enhances Spin-Orbit Coupling, promoting ISC (S₁ → T₁) | Increases (by favoring triplet pathway) | Ethyl Iodide, Diodomethane |
| High Polarity | Can stabilize polar degradation intermediates | May Decrease | Acetonitrile, DMSO |
| Low Polarity / Aprotic | Minimizes interaction with excited states | Generally Increases | Hexane, Toluene, THF |
FAQ 3: How can I quantitatively measure the photostability of my diarylethene?
Answer:
Photostability is quantified by measuring the fatigue resistance , which is the number of switching cycles a molecule can undergo before a significant portion degrades. The standard metric is the N₁/₂ value , defined as the number of cycles required for the photochromic response (e.g., the absorbance change at the λ_max of the closed form) to decrease to half of its initial value.[8]
Experimental Protocol: Measuring Fatigue Resistance (N₁/₂)
Objective: To determine the number of cycles until the absorbance change (ΔA) at the photostationary state (PSS) is reduced by 50%.
Equipment:
-
UV-Vis Spectrophotometer
-
Two monochromatic light sources (e.g., LEDs or lasers) for cyclization (e.g., 365 nm) and cycloreversion (e.g., >500 nm).
-
Cuvette and holder compatible with irradiation.
Procedure:
-
Prepare Sample: Prepare a dilute solution of the diarylethene in the desired solvent (e.g., 10⁻⁵ M) and place it in a quartz cuvette. Deoxygenate if necessary.
-
Initial Measurement (Cycle 0):
-
Record the initial absorption spectrum of the open form (A_open, initial).
-
Irradiate the sample with the cyclization wavelength (e.g., 365 nm) until the photostationary state (PSS) is reached. Record the spectrum (A_closed, initial).
-
Calculate the initial absorbance difference: ΔA_initial = |A_closed, initial - A_open, initial| at the λ_max of the closed form.
-
-
Perform Switching Cycles:
-
Irradiate the sample with the cycloreversion wavelength (e.g., >500 nm) to fully convert it back to the open form.
-
Irradiate again with the cyclization wavelength to reach the PSS. This completes one full cycle.
-
-
Repeat and Monitor: Repeat the cycling process (Step 3). Periodically (e.g., every 10, 50, or 100 cycles), measure the absorbance at the PSS of the closed form (A_closed, cycle n).
-
Data Analysis:
-
Calculate the absorbance difference for each measured cycle: ΔA_n = |A_closed, cycle n - A_open, initial| .
-
Plot the normalized absorbance difference (ΔA_n / ΔA_initial) as a function of the cycle number.
-
Determine the number of cycles at which the normalized absorbance difference drops to 0.5. This is the N₁/₂ value.
-
`dot graph G { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} ` Caption: Experimental workflow for determining the N₁/₂ fatigue resistance value.
References
-
MDPI. (2024). All-Visible-Light-Activated Diarylethene Photoswitches. MDPI. Retrieved from [Link]
-
Irie, M. (2000). Photochromism of diarylethene molecules and crystals. Chemical Reviews, 100(5), 1685-1716. Retrieved from [Link]
-
ACS Publications. (2022). All-Visible (>500 nm)-Light-Induced Diarylethene Photochromism Based on Multiplicity Conversion via Intramolecular Energy Transfer. ACS Publications. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior. MDPI. Retrieved from [Link]
-
ACS Publications. (2024). Amplified Light-Induced pKa Modulation with Diarylethene Photoswitches. ACS Publications. Retrieved from [Link]
-
ACS Publications. (2022). Supramolecular Complex of Photochromic Diarylethene and Cucurbit[9]uril: Fluorescent Photoswitching System for Biolabeling and Imaging. Journal of the American Chemical Society. Retrieved from [Link]
-
Wiley-VCH. (2018). Photomechanical Behavior of Photochromic Diarylethene Crystals. Wiley-VCH. Retrieved from [Link]
-
MPG.PuRe. (2022). Asymmetric diarylethenes with benzo[b]thiophen-3-yl and 2-thienyl residues. MPG.PuRe. Retrieved from [Link]
-
ACS Publications. (2008). Triplet Pathways in Diarylethene Photochromism: Photophysical and Computational Study of Dyads Containing Ruthenium(II) Polypyridine and 1,2-Bis(2-methylbenzothiophene-3-yl)maleimide Units. Journal of the American Chemical Society. Retrieved from [Link]
-
ACS Publications. (2008). Amphiphilic Diarylethene as a Photoswitchable Probe for Imaging Living Cells. Journal of the American Chemical Society. Retrieved from [Link]
-
ChemistryViews. (2020). Triplet-Sensitized Photochromism of Diarylethenes. ChemistryViews. Retrieved from [Link]
-
MDPI. (2010). Potential Energy Surfaces and Quantum Yields for Photochromic Diarylethene Reactions. MDPI. Retrieved from [Link]
-
ResearchGate. (2021). Photochromic properties of various thienyl substitutions. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2009). Substitution effects on the optical spectra of diarylethene photochroms: Ab initio insights. ResearchGate. Retrieved from [Link]
-
PMC. (2024). All-Visible-Light-Activated Diarylethene Photoswitches. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2002). Photocyclization/Cycloreversion Quantum Yields of Diarylethenes in Single Crystals. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2013). Photochromism of Diarylethene Molecules and Crystals: Memories, Switches, and Actuators. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2004). Recent progresses on diarylethene based photochromic switches. Chemical Society Reviews. Retrieved from [Link]
-
PubMed. (2021). Achieving Enhanced Photochromic Properties of Diarylethene through Host-Guest Interaction in Aqueous Solution. PubMed. Retrieved from [Link]
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- 9. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Optimizing the Cyclization Quantum Yield of Molecular Switches
Welcome to the technical support center for optimizing the cyclization quantum yield of molecular switches. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency of your photoswitching experiments.
Frequently Asked Questions (FAQs)
Q1: What is cyclization quantum yield (Φc) and why is it a critical parameter?
A: The cyclization quantum yield (Φc) is a measure of the efficiency of a photochemical reaction. It is defined as the number of molecules that undergo the desired cyclization (ring-closing) reaction for every photon absorbed by the system.[1][2] A high quantum yield is crucial for applications requiring rapid and efficient switching, such as in data storage, molecular machines, and photopharmacology, as it dictates the light dosage and irradiation time needed to achieve a desired switched state.
Q2: What are the primary molecular and environmental factors that influence Φc?
A: The cyclization quantum yield is not an intrinsic constant but is highly sensitive to a range of factors:
-
Molecular Structure: The inherent electronic and steric properties of the photoswitch, including the type of heteroatoms and substituents, play a pivotal role. For instance, weak intramolecular interactions can stabilize the photoreactive conformation, leading to higher quantum yields.[3]
-
Excitation Wavelength: The quantum yield can be wavelength-dependent. Excitation into different electronic states (e.g., S1 vs. S2) can lead to different relaxation pathways and, consequently, different isomerization efficiencies.[4][5][6]
-
Solvent Properties: Polarity, viscosity, and the ability to form hydrogen bonds can significantly alter the potential energy surfaces of the excited state. Solvent polarity can influence the stability of conformers favorable for cyclization and affect the rates of competing deactivation pathways.[7][8]
-
Temperature: Temperature can affect the equilibrium between different ground-state conformers and influence the rate of thermally activated processes that may compete with the photochemical cyclization. For some classes like spiropyrans, temperature can even induce isomerization in the dark.[9][10][11]
-
Presence of Quenchers: Dissolved oxygen and other impurities can quench the excited triplet state, if it is involved in the isomerization pathway, thereby reducing the quantum yield.
Q3: How does the excited state lifetime relate to the cyclization quantum yield?
A: The relationship is complex. A longer excited-state lifetime does not automatically guarantee a higher quantum yield. The key is the competition between the rate of the productive cyclization reaction and the rates of all non-productive decay pathways (e.g., fluorescence, internal conversion, intersystem crossing to a non-reactive state). A high quantum yield is achieved when the cyclization pathway is significantly faster than competing deactivation processes.[12] For example, some diarylethene derivatives with shorter S1 lifetimes exhibit higher quantum yields because they efficiently channel the excited state population through the productive reaction channel before other deactivation mechanisms can occur.[12]
Troubleshooting Guide: Low Cyclization Quantum Yield
This section addresses specific issues you may encounter during your experiments and provides a logical workflow for diagnosing and solving them.
Issue 1: The observed conversion to the closed-ring isomer is significantly lower than expected.
Q: I'm irradiating my sample, but UV-Vis spectroscopy shows minimal formation of the cyclized product. What's the first thing I should check?
A: Start by verifying your experimental parameters. Inefficient conversion is often traced back to suboptimal experimental setup rather than an inherent property of the molecule.
Causality & Explanation: The photochemical reaction is initiated by photon absorption. If the number of photons being absorbed by the reactant is insufficient or if the wavelength is incorrect, the reaction will not proceed efficiently, regardless of the molecule's intrinsic quantum yield.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low photoconversion.
Step-by-Step Protocol:
-
Verify Excitation Wavelength: Ensure your irradiation wavelength corresponds to a strong absorption band (ideally the λmax) of the open-ring isomer. Exciting into a weak absorption tail will result in inefficient photon absorption and low conversion.
-
Calibrate Light Source: The output of lamps and LEDs can decrease over time. Use a calibrated power meter or chemical actinometry to measure the photon flux reaching your sample.[13]
-
Check for Spectral Overlap: Examine the absorption spectra of both the open and closed isomers. If the closed-ring product also absorbs at the excitation wavelength, a reverse (ring-opening) reaction will occur, leading to a photostationary state (PSS) with incomplete conversion.[13]
Issue 2: The reaction stalls at a low-conversion photostationary state (PSS).
Q: My reaction starts but then stops, leaving a large amount of the open-ring isomer. How can I push the equilibrium towards the closed form?
A: This is a classic sign of a photoreversible reaction. The PSS is reached when the rate of the forward reaction (open → closed) equals the rate of the reverse reaction (closed → open). To improve the PSS, you need to either increase the rate of the forward reaction or decrease the rate of the reverse one.
Causality & Explanation: The composition of the PSS is determined by the ratio of the product of the molar absorption coefficient and quantum yield for each isomer at the irradiation wavelength. To shift the PSS, you must change this ratio.
Optimization Strategies:
-
Wavelength Tuning: The most effective strategy is often to find an excitation wavelength where the absorbance of the open-ring isomer is high, while the absorbance of the closed-ring isomer is minimal. This selectively excites the forward reaction.
-
Indirect Excitation Methods: Consider using triplet sensitizers. If the forward and reverse reactions proceed through different excited states (e.g., singlet vs. triplet), you can selectively populate one pathway. Triplet-triplet energy transfer from a sensitizer to your switch can initiate cyclization while avoiding direct excitation that might trigger the reverse reaction.[14]
Issue 3: The quantum yield is inherently low even under optimized conditions.
Q: I've optimized my setup, but the quantum yield remains poor. What molecular and environmental factors can I investigate?
A: If the experimental setup is sound, the low Φc is likely due to the intrinsic photophysics of your molecule in its current environment. The absorbed energy is being lost through competing non-productive pathways.
Systematic Investigation Workflow:
Caption: Workflow for investigating causes of low Φc.
1. Solvent Effects
-
Polarity: The polarity of the solvent can stabilize or destabilize charge-transfer character in the excited state, directly impacting the reaction pathway. For many diarylethenes, increasing solvent polarity can decrease the cyclization quantum yield.[7] For spiropyrans, polar solvents can stabilize the open merocyanine form.[15]
-
Protocol: Screen a range of solvents with varying polarity (e.g., hexane, toluene, THF, acetonitrile, DMSO) while keeping other parameters constant.
-
-
Viscosity: For molecular switches that require significant conformational changes (e.g., rotation of aryl moieties) to reach the geometry required for cyclization, solvent viscosity can impede the reaction.[16]
-
Protocol: Measure the quantum yield in a series of solvents with similar polarity but different viscosities (e.g., alkanes of varying chain lengths).
-
Data Presentation: Solvent Effects on Diarylethene Φc
| Compound Group | Solvent | Cyclization Φc (at 365 nm) | PSS (% Closed Form) | Reference |
| Ox1-H-H | Cyclohexane | 0.18 | 77% | |
| Ox1-H-H | Dioxane | 0.18 | 77% | |
| Ox1-H-H | Ethyl Acetate | 0.12 | 78% | |
| Ox1-H-H | Acetonitrile | 0.11 | 76% | |
| Ox1-MeO-H | Cyclohexane | 0.12 | 39% | |
| Ox1-MeO-H | Dioxane | 0.12 | 39% | |
| Ox1-MeO-H | Ethyl Acetate | 0.08 | 40% | |
| Ox1-MeO-H | Acetonitrile | 0.02 | 9% |
This table illustrates how both solvent polarity and molecular substitution can dramatically influence the cyclization quantum yield and the resulting photostationary state.
2. Temperature Effects
-
Causality: Temperature can shift the ground-state equilibrium between different conformers of the open form, only some of which may be photoreactive. It can also open up thermally activated, non-radiative decay channels that compete with cyclization.
-
Protocol: Perform the irradiation experiment in a temperature-controlled cuvette holder at a range of temperatures (e.g., from 10°C to 50°C). Plot Φc vs. Temperature to identify any trends. For spiropyrans, be aware that higher temperatures can lead to thermal isomerization to the colored merocyanine form even without light.[9][17]
3. Deoxygenation
-
Causality: If the cyclization reaction proceeds via a triplet excited state, dissolved molecular oxygen (a triplet ground state species) can efficiently quench this state, preventing the reaction and lowering the quantum yield.
-
Protocol: Degas your solvent thoroughly before dissolving the sample. This can be done by bubbling an inert gas (N₂ or Ar) through the solvent for 15-30 minutes or by several freeze-pump-thaw cycles. Compare the Φc of a deoxygenated sample to an air-saturated sample. A significant increase upon deoxygenation points to triplet state involvement.
Experimental Protocol: Measuring Cyclization Quantum Yield
This section provides a generalized, step-by-step protocol for determining the cyclization quantum yield (Φc) using online UV-Vis spectroscopy, a common and accessible method.[1]
Principle: The quantum yield is the ratio of the number of molecules reacted to the number of photons absorbed.[2][18] This protocol determines the initial rate of reaction upon irradiation and measures the photon flux of the light source to calculate this ratio.
Required Equipment:
-
UV-Vis Spectrometer with a cuvette holder
-
Irradiation source (e.g., LED or filtered lamp) coupled to the spectrometer
-
Calibrated photodiode or thermopile detector[19]
-
Stirred quartz cuvette
Step-by-Step Methodology:
-
Prepare Sample and Reference:
-
Prepare a dilute solution of your molecular switch with an absorbance of ~1 at the λmax of the open form.
-
Prepare a "blank" cuvette containing only the solvent.
-
-
Measure Photon Flux (I₀):
-
Position the calibrated detector at the same location as the sample cuvette.
-
Irradiate through the blank solvent-filled cuvette and measure the power (in Watts).
-
Convert this power to photon flux (I₀ in mol·s⁻¹) using the equation: I₀ = (P * λ) / (h * c * Nₐ) where P is power, λ is wavelength, h is Planck's constant, c is the speed of light, and Nₐ is Avogadro's number.
-
-
Perform Photoreaction Monitoring:
-
Place the sample cuvette in the spectrometer and begin stirring.
-
Record an initial full UV-Vis spectrum (t=0).
-
Start the irradiation and simultaneously begin recording spectra at fixed time intervals (e.g., every 5-10 seconds).
-
Continue until a clear trend is observed or the PSS is reached.
-
-
Data Analysis and Calculation:
-
From the time-series spectra, plot the absorbance change at a wavelength where the product absorbs strongly and the reactant absorbs weakly.
-
Determine the initial rate of change of concentration of the product (d[C]/dt) from the initial linear slope of this plot, using the Beer-Lambert law (A = εcl).[20]
-
Calculate the rate of photon absorption by the reactant (Iₐ) at t=0: Iₐ = I₀ * (1 - 10⁻ᴬ'₀) where A'₀ is the initial absorbance of the reactant at the irradiation wavelength.
-
Calculate the quantum yield (Φc): Φc = (d[C]/dt) / Iₐ
-
Self-Validation:
-
Ensure the initial reaction phase is linear. Non-linearity suggests product absorption or other secondary processes are already significant.[13]
-
The calculated quantum yield should be independent of the initial concentration for dilute solutions.
-
Verify detector linearity in the power range of your light source.[21]
References
-
Schultz, T., et al. (2003). Mechanism and Dynamics of Azobenzene Photoisomerization. Journal of the American Chemical Society. [Link]
-
Schultz, T., et al. (2003). Mechanism and Dynamics of Azobenzene Photoisomerization. Journal of the American Chemical Society. [Link]
-
Nakamura, S., et al. (2012). Thermal isomerization of spiropyran to merocyanine in aqueous media and its application to colorimetric temperature indication. Physical Chemistry Chemical Physics. [Link]
-
Dong, Y., et al. (2019). Photoisomerization Mechanism of the Trans-cis Azobenzene Sulphonate Derivatives. Acta Physico-Chimica Sinica. [Link]
-
Gerkman, M. A., et al. (2019). Phase Transition of Spiropyrans: Impact of Isomerization Dynamics at High Temperatures. Chemical Communications. [Link]
-
Wikipedia. (n.d.). Azobenzene. [Link]
-
Ciminelli, C., et al. (2004). Theoretical Study of the Isomerization Mechanism of Azobenzene and Disubstituted Azobenzene Derivatives. The Journal of Physical Chemistry A. [Link]
-
Gerkman, M. A., et al. (2019). Phase transition of spiropyrans: impact of isomerization dynamics at high temperatures. Chemical Communications. [Link]
-
Nakamura, S., et al. (2012). Thermal isomerization of spiropyran to merocyanine in aqueous media and its application to colorimetric temperature indication. ResearchGate. [Link]
-
Miyasaka, H., et al. (2001). Solvent Viscosity Effects on Photochromic Reactions of a Diarylethene Derivative As Revealed by Picosecond Laser Spectroscopy. ResearchGate. [Link]
-
Jablonski diagram illustrating the whole process. ResearchGate. [Link]
-
A simplified Jablonski diagram showing the S 0 , S 1 and S 2 states of t-AB. ResearchGate. [Link]
-
Miyasaka, H., et al. (2009). Solvent Polarity Dependence of Photochromic Reactions of a Diarylethene Derivative As Revealed by Steady-State and Transient Spectroscopies. The Journal of Physical Chemistry C. [Link]
-
Lee, H., et al. (2023). Polarity-Driven Isomerization of a Hydroxynaphthalimide-Containing Spiropyran at Room Temperature. National Institutes of Health. [Link]
-
Li, Z., et al. (2023). All-Visible-Light-Activated Diarylethene Photoswitches. MDPI. [Link]
-
Volker, A. (2024). Simple set-up for quantum yield determination. University of Groningen. [Link]
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Wegner, H. A., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing. [Link]
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Quantum yield determination and interpretation. Fiveable. [Link]
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Jablonski diagram and state transitions. Fiveable. [Link]
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Jablonski diagram. Chemistry LibreTexts. [Link]
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Mathematical optimization approach for estimating the quantum yield distribution of a photochromic reaction in a polymer. AIP Publishing. [Link]
-
Solvent effects on the photochromic reactions of diarylethene derivatives. OSTI.GOV. [Link]
-
Detour to success: photoswitching via indirect excitation. National Institutes of Health. [Link]
-
How to determine fluorescence quantum yield for photoswitchable/photochromic compounds? ResearchGate. [Link]
-
Modulating the Photocyclization Reactivity of Diarylethenes through Changes in the Excited-State Aromaticity of the π-Linker. Diva-portal.org. [Link]
-
Photoswitching the Efficacy of a Small-Molecule Ligand for a Peptidergic GPCR: from Antagonism to Agonism. PubMed. [Link]
-
How do you calculate quantum yield (%) in photochemical reactions? ResearchGate. [Link]
-
Engineering Azobenzene Derivatives to Control the Photoisomerization Process. National Institutes of Health. [Link]
-
Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch. JoVE. [Link]
-
Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. MDPI. [Link]
-
Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Oxford Academic. [Link]
-
Determining Factor of the Quantum Yield of the Cyclization Reaction via Triplet States for Dye-Attached Diarylethene. PubMed. [Link]
-
Enhancement of cyclization quantum yields of perfluorodiarylethenes via weak intramolecular interactions. Chemical Communications. [Link]
-
Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. [Link]
-
Determining Factor of the Quantum Yield of the Cyclization Reaction via Triplet States for Dye-Attached Diarylethene. The Journal of Physical Chemistry A. [Link]
-
Asymmetric Diarylethenes with Benzo[b]thiophen-3-yl and 2-Thienyl Residues. MPG.PuRe. [Link]
-
Synthesis of Novel Diarylethenes Bearing Naphthalimide Moiety and Photochromic Fluorescence Behaviors. ResearchGate. [Link]
-
A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
-
Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. [Link]
-
Reliable Determination of Photoreaction Kinetics and Cyclization/Cycloreversion Quantum Yields for Dithienylethene Switches. ResearchGate. [Link]
-
Tale of Three Dithienylethenes: Following the Photocycloreversion with Ultrafast Spectroscopy and Quantum Dynamics Simulations. The Journal of Physical Chemistry B. [Link]
-
Detour to success: photoswitching via indirect excitation. Diva-Portal.org. [Link]
-
Detour to success: photoswitching via indirect excitation. RSC Publishing. [Link]
-
Controlling the Fluorescence Properties of Diarylethene-based Photochromic Systems. Chalmers Research. [Link]
-
(PDF) Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State. ResearchGate. [Link]
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Technical Support Center: Purification of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
Introduction: Welcome to the technical support guide for the purification of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (CAS 112440-46-7). This molecule is a member of the dithienylethene class of photochromic compounds, which are of significant interest for their applications in molecular switches and optical data storage.[1][2] The purification of this target cis-isomer presents unique challenges, primarily the separation from its trans-isomer and other synthesis-related impurities. This guide provides practical, field-proven troubleshooting advice and detailed protocols to help researchers achieve high purity for their downstream applications.
Part 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification process in a direct question-and-answer format.
Q1: My crude product is a mixture of cis and trans isomers. How can I effectively separate the desired cis-isomer?
A: Separation of geometric isomers is the most critical step. Flash column chromatography is the primary method for this separation due to the subtle differences in polarity and spatial arrangement between the cis and trans forms.
-
Causality: The cis and trans isomers have different dipole moments and molecular shapes. The trans-isomer is typically less polar and will elute faster on a normal-phase column (e.g., silica gel). The cis-isomer, being slightly more polar, interacts more strongly with the stationary phase and elutes later.
-
Recommended Action:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify an optimal solvent system. The goal is to find a mobile phase that provides a clear separation between the two isomer spots and gives the desired cis-isomer an Rf value of approximately 0.2-0.3.[3] A non-polar solvent system, such as a gradient of hexane and ethyl acetate or petroleum ether and dichloromethane, is often a good starting point.[4][5]
-
Chromatography: Perform flash column chromatography using the optimized solvent system. A long column and careful fraction collection are crucial for resolving closely eluting isomers.
-
Alternative for Difficult Separations: If baseline separation is challenging, High-Performance Liquid Chromatography (HPLC) with a specialized column (e.g., phenyl or polar-embedded phases) can offer superior resolution for isomer separation.[6][7][8]
-
Q2: My purified compound is persistently yellow or brown, even though TLC analysis shows a single spot. Is this normal, or is it an impurity?
A: The compound itself is described as a light yellow to brown solid.[9] However, an intense or unexpected color can indicate the presence of tenacious impurities that co-elute with your product.
-
Possible Causes:
-
Inherent Color: The product's natural color is not pure white. A pale yellow is expected.
-
Trace Metal Impurities: If a palladium catalyst was used in the synthesis (e.g., Catellani-type reaction), trace amounts of residual metal can impart a dark color.[10]
-
Oxidation/Degradation Products: Dithienylethenes can be sensitive to air and light. Minor degradation over time can lead to colored byproducts.
-
-
Troubleshooting Steps:
-
Recrystallization with Decolorizing Carbon: Dissolve the compound in a minimal amount of a suitable hot solvent and add a small amount (1-2% by weight) of activated charcoal.[11] The charcoal adsorbs many colored, highly conjugated impurities. Hot filter the solution to remove the charcoal and allow the purified compound to crystallize upon cooling.
-
NMR Analysis: A clean ¹H and ¹³C NMR spectrum is the best indicator of purity, even if a slight color is present. Check for the absence of extraneous peaks.
-
Plug Filtration: Dissolve the material and pass it through a short plug of silica gel or alumina. This can remove baseline or highly polar impurities without the need for full chromatography.
-
Q3: I suspect my compound is decomposing during flash chromatography on silica gel. What are the signs and how can I prevent this?
A: Compound degradation on silica is a common problem, especially for molecules sensitive to acidic conditions. The acidic nature of silanol groups (Si-OH) on the silica surface can catalyze decomposition or isomerization.
-
Signs of Decomposition:
-
Streaking on the TLC plate.
-
Appearance of new, lower-Rf spots during column elution.
-
Low overall recovery of the desired product from the column.
-
-
Preventative Measures:
-
Deactivate the Silica Gel: Neutralize the acidic sites by pre-flushing the packed column with your eluent containing 1-2% triethylamine (Et₃N) or another non-nucleophilic base.[3] After flushing with 2-3 column volumes of this basic mixture, re-equilibrate the column with the starting eluent (without the base) before loading your sample.
-
Use an Alternative Stationary Phase: If the compound is highly acid-sensitive, switch to a neutral or basic stationary phase.
-
Neutral Alumina: An excellent alternative that lacks the acidity of silica.[12]
-
Florisil: A magnesium silicate-based adsorbent that is less acidic than silica.
-
-
Minimize Contact Time: Run the chromatography as quickly as possible while maintaining good separation to reduce the time the compound spends on the stationary phase.
-
Q4: I am attempting to purify my product by recrystallization, but it separates as an oil instead of forming crystals ("oiling out"). What should I do?
A: "Oiling out" typically occurs when a saturated solution is achieved at a temperature above the melting point of the impure compound.[13] The compound melts instead of crystallizing.
-
Immediate Solution:
-
Add More Solvent: The most effective solution is to add more hot solvent to the oiled-out mixture until the oil completely redissolves, creating a clear, less-concentrated solution.[13]
-
Re-cool Slowly: Allow this new, more dilute solution to cool very slowly. Slow cooling is critical for forming a well-ordered crystal lattice.
-
-
Further Troubleshooting:
-
Induce Crystallization: If crystals are reluctant to form upon cooling, scratch the inside of the flask with a glass rod at the solvent-air interface.[14][15] The microscopic glass fragments can act as nucleation sites. Alternatively, add a "seed crystal" of previously purified solid.
-
Change Solvent System: If the issue persists, the chosen solvent may be unsuitable. Experiment with different solvents or a solvent pair (one in which the compound is soluble and one in which it is insoluble).[13]
-
Part 2: Detailed Purification Protocols
Protocol 1: Flash Column Chromatography for Isomer Separation
This protocol outlines a standard procedure for separating the cis and trans isomers of the title compound.
-
Preparation of the Column:
-
Select a glass column of appropriate size for your sample quantity (a good rule of thumb is a 40:1 to 100:1 ratio of silica weight to crude product weight).
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 98:2 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (~2-3 times the sample weight) and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column. Dry loading prevents solvent-related band broadening and often leads to better separation.[12]
-
Gently add a thin layer of sand on top to protect the sample layer during solvent addition.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin elution with the starting solvent system, applying pressure to achieve a steady flow rate.
-
Collect fractions systematically and monitor them by TLC to track the elution of the isomers.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the more polar cis-isomer.
-
-
Product Isolation:
-
Combine the fractions containing the pure cis-isomer (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization for Final Polishing
This method is ideal for removing minor impurities after chromatography.[15]
-
Solvent Selection:
-
Place a small amount of your compound in a test tube.
-
Add a few drops of a test solvent and heat. An ideal solvent will dissolve the compound when hot but not at room temperature.[14] Test several solvents (e.g., hexane, ethanol, acetone, or mixtures) to find the best one.
-
-
Dissolution:
-
Place the bulk of the compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding a large excess of solvent.[11]
-
-
Hot Filtration (Optional):
-
If insoluble impurities (or decolorizing carbon) are present, perform a hot gravity filtration to remove them before cooling.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this process.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the crystals thoroughly under vacuum to remove all residual solvent.
-
Part 3: Visualization of Workflows
Diagram 1: General Purification Strategy
This diagram outlines the decision-making process for purifying the crude product.
Caption: Decision workflow for purification.
Diagram 2: Troubleshooting Column Chromatography
This flowchart helps diagnose and solve common issues during column chromatography.
Caption: Troubleshooting common column chromatography issues.
Part 4: Data Summary Tables
Table 1: Recommended Solvent Systems for Chromatography
| Solvent System Components | Polarity | Typical Ratio (v/v) | Application Notes |
| Petroleum Ether / Dichloromethane | Low | 5:1 | Good starting point for separating non-polar dithienylethenes.[4] |
| Hexane / Ethyl Acetate | Low to Medium | 95:5 to 80:20 | A versatile system; polarity is easily tuned by adjusting the ethyl acetate ratio.[5] |
| Hexane / Acetone | Medium | 70:30 to 50:50 | Useful if the compound or impurities have higher polarity.[1] |
Table 2: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Hexane | 69 | Non-polar | Good for non-polar compounds. High volatility makes drying easy.[13] |
| Ethanol | 78 | Polar Protic | Dissolves a wide range of organic compounds.[13] |
| Acetone | 56 | Polar Aprotic | Strong solvent, useful for more polar compounds. Low boiling point.[13] |
| Toluene | 111 | Non-polar | Higher boiling point can help dissolve less soluble compounds. |
References
-
The Synthesis of Photochromic Dithienylethene Derivatives with Elements of Lipid Complementarity. Bibliothèque et Archives Canada. [Link]
-
Nanocrystallization of Diarylethene and Photochromic Properties. Crystal Growth & Design. [Link]
-
Synthesis of Bis-Thioacid Derivatives of Diarylethene and Their Photochromic Properties. PMC - NIH. [Link]
-
Synthesis and properties of dithienylethene-functionalized switchable antibacterial agents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Recrystallization. University of California, Los Angeles. [Link]
-
Synthesis and characteristics of dithienylethenes with purine and pyrimidine substituents. ResearchGate. [Link]
-
Recrystallization. University of Colorado Boulder. [Link]
-
Salicylideneaniline/Dithienylethene Hybrid Molecular Switches: Design, Synthesis, and Photochromism. The Journal of Organic Chemistry. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]
-
A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]
-
Recrystallization. YouTube. [Link]
-
Purification Troubleshooting. Reddit. [Link]
-
Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. NIH. [Link]
Sources
- 1. Synthesis of Bis-Thioacid Derivatives of Diarylethene and Their Photochromic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. welch-us.com [welch-us.com]
- 7. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. | Sigma-Aldrich [sigmaaldrich.com]
- 9. cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene | 112440-46-7 | TCI Deutschland GmbH [tcichemicals.com]
- 10. reddit.com [reddit.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Purification [chem.rochester.edu]
- 13. rubingroup.org [rubingroup.org]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
Solvent effects on the photoswitching of dicyanodiarylethenes
Technical Support Center: Dicyanodiarylethene Photoswitching
A Senior Application Scientist's Guide to Navigating Solvent Effects
Welcome to the technical support center for researchers working with dicyanodiarylethene photoswitches. This guide is designed to move beyond simple protocols and provide in-depth, field-proven insights into the critical role of the solvent environment in your experiments. As researchers, we understand that unexpected results are part of the scientific process. This resource aims to help you diagnose experimental issues, understand the underlying photophysical mechanisms, and optimize your photoswitching systems.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format. We focus not just on the solution, but on the scientific reasoning behind it.
Question 1: My dicyanodiarylethene shows very low or no conversion to the closed form, even with prolonged UV irradiation. What's going wrong?
Answer: This is a frequent issue that can stem from several solvent- and conformation-related factors.
-
Conformational Equilibrium: The most common cause is an unfavorable equilibrium between the photoactive and photo-inactive conformers of the open form. Dicyanodiarylethenes exist as a mixture of parallel and antiparallel conformers. Only the antiparallel conformer can undergo the 6π-electrocyclization reaction to form the closed ring.[1][2][3] In some solvents, the inactive parallel conformer is thermodynamically favored, drastically reducing the population of molecules that can switch. The quantum yield of cyclization is directly proportional to the fraction of the photoreactive conformer.[4]
-
Solution: Try changing the solvent. Solvent polarity can shift this equilibrium. For instance, studies have shown that for some diarylethenes, the cyclization quantum yield decreases with an increase in solvent polarity because the fraction of the photoreactive conformer decreases.[4] Experiment with a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., THF, acetonitrile) to find conditions that favor the antiparallel conformation.
-
-
Aggregation-Caused Quenching (ACQ): At higher concentrations or in poor solvents, diarylethene molecules can aggregate. This aggregation can lead to π–π stacking that quenches the excited state before photoswitching can occur, a phenomenon known as ACQ.[5]
-
Solution: First, try diluting your sample. If the issue persists, you may be working with a compound prone to ACQ. In such cases, switching to a "better" solvent where the molecule is more soluble can prevent aggregation. Conversely, if your molecule is designed for Aggregation-Induced Emission (AIE), aggregation is desired and should enhance fluorescence, not hinder switching.[6][7]
-
-
Solvent-Induced Degradation: Be cautious with certain solvents, especially under high-energy UV irradiation. Chlorinated solvents like dichloromethane (DCM) are known to cause irreproducible results. UV light can induce photodecomposition of DCM, generating trace amounts of acid that can protonate your photoswitch, altering its electronic properties and isomerization pathways.[8]
-
Solution: Avoid chlorinated solvents for photoswitching kinetics studies.[8] If you must use them, ensure they are freshly distilled and consider adding a non-nucleophilic base to scavenge any photogenerated acid.
-
Question 2: I'm observing significant fluorescence from the open form of my dicyanodiarylethene, and its intensity and color change dramatically with the solvent. Is this normal?
Answer: Yes, this is not only normal for certain classes of dicyanodiarylethenes but is often an intentionally designed feature.
-
Intramolecular Charge Transfer (ICT): If your diarylethene contains electron-donating and electron-withdrawing groups (a "push-pull" system), the open form can exhibit fluorescence from an Intramolecular Charge Transfer (ICT) excited state.[9][10] This ICT state is highly sensitive to solvent polarity. In polar solvents, the ICT state is stabilized, which can lead to a red-shift (change in color) and an increase in fluorescence intensity.[9][10]
-
Aggregation-Induced Emission (AIE): Your molecule may be an AIE-gen. These molecules are designed to be non-fluorescent or weakly fluorescent in solution but become highly emissive in an aggregated state or in a poor solvent.[5][6] This happens because in solution, intramolecular rotations (e.g., of phenyl rings) provide a non-radiative decay pathway. In aggregates, these rotations are restricted, forcing the molecule to de-excite via fluorescence.[7]
-
Troubleshooting Tip: To test for AIE, perform a solvent-mixing experiment. Dissolve your compound in a good solvent (e.g., THF) and measure its fluorescence. Then, progressively add a poor solvent (e.g., water). A significant increase in fluorescence intensity upon addition of the poor solvent is a hallmark of AIE.[7][11]
-
Question 3: My photoswitch works well initially, but the conversion efficiency drops after just a few cycles. Why is the fatigue resistance so poor in my solvent?
Answer: Poor fatigue resistance is typically due to the formation of irreversible, non-photochromic byproducts. The solvent can play a critical role in mediating these degradation pathways.
-
Byproduct Formation: One known degradation pathway is the formation of an irreversible annulated byproduct.[12] The solvent environment can influence the quantum yield of this and other side reactions.
-
Oxidation: In the presence of dissolved oxygen, photo-oxidation can occur, especially in the excited state. The rate of such reactions can be solvent-dependent.
-
Solution: Degas your solvent by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before the experiment. Sealing your cuvette can help maintain an oxygen-free environment. For applications in aqueous media where fatigue is often a major challenge, supramolecular encapsulation (e.g., using cucurbit[13]uril) has been shown to dramatically improve photostability by shielding the photoswitch from the bulk environment and unwanted side reactions.[14]
-
Frequently Asked Questions (FAQs)
This section explores the fundamental principles governing how solvents influence dicyanodiarylethene behavior.
Q: In detail, how does solvent polarity affect the photoswitching quantum yield?
A: Solvent polarity influences quantum yields through multiple mechanisms:
-
Ground-State Conformer Population: As mentioned in the troubleshooting section, the ratio of photoreactive antiparallel to photo-inactive parallel conformers is often solvent-dependent. A solvent that stabilizes the antiparallel conformer will lead to a higher effective cyclization quantum yield (Φ_oc).[1][4]
-
Excited-State Dynamics: Polarity affects the energy landscape of the excited states. For molecules with ICT character, polar solvents can stabilize the excited state, which may open up or close certain non-radiative decay pathways that compete with the desired photocyclization.[4][9] For the cycloreversion (ring-opening) reaction, increasing solvent polarity can sometimes increase the rate of direct deactivation from the excited state of the closed-ring isomer back to its ground state, thus decreasing the ring-opening quantum yield (Φ_co).[4]
-
Spectral Shifts: Solvatochromism can shift the absorption spectra of the open and closed forms. This can alter the efficiency of light absorption at the excitation wavelength and affect the degree of conversion at the photostationary state (PSS).
Q: What is the role of solvent viscosity?
A: The photocyclization of diarylethenes involves significant conformational and structural changes. Increased solvent viscosity can physically impede these large-amplitude molecular motions.[15] This friction often leads to a decrease in the rate of isomerization, which can lower the cyclization quantum yield as other deactivation pathways (like fluorescence or internal conversion) become more competitive.[15][16]
Q: How can I achieve photoswitching using only visible light?
A: Standard dicyanodiarylethenes require UV light for the ring-closing reaction. However, switching using lower-energy visible light is highly desirable for applications in biological systems to minimize photodamage. This can be achieved through several molecular design strategies:
-
Sensitization: A common strategy is to covalently attach a chromophore (a sensitizer) that absorbs visible light to the diarylethene core. Upon excitation, the sensitizer transfers its energy to the diarylethene, triggering cyclization. Perylenebisimide (PBI) is an example of a sensitizer that can be used to induce cyclization with green light.[17]
-
Modifying the Core Structure: By carefully tuning the electronic structure of the diarylethene, for example by creating "inverse-type" diarylethenes or introducing specific substituents, the absorption band of the open form can be red-shifted into the visible region.[18][19]
Data Presentation: Summary of Solvent Effects
The following table summarizes the general trends of how solvent properties can affect the photoswitching behavior of dicyanodiarylethenes. Note that these are general trends and the specific behavior is highly dependent on the molecular structure.
| Solvent Property | Parameter Affected | General Trend | Underlying Reason |
| Increasing Polarity | Cyclization Quantum Yield (Φ_oc) | Often Decreases | Can shift conformer equilibrium to the photo-inactive parallel form; stabilization of excited states can favor non-reactive decay pathways.[4] |
| Cycloreversion Quantum Yield (Φ_co) | Often Decreases | Increases the rate of direct deactivation from the excited state of the closed-ring isomer to its ground state.[4] | |
| Fluorescence (ICT-type) | Red-shift, Intensity may increase | Stabilization of the polar intramolecular charge transfer (ICT) excited state.[9][10] | |
| Increasing Viscosity | Cyclization Quantum Yield (Φ_oc) | Generally Decreases | Hinders the large-amplitude molecular motion required for isomerization.[15][16] |
| Protic vs. Aprotic | Fluorescence/Photochromism | Can be quenched | Protic solvents (e.g., methanol) can quench fluorescence or alter reaction pathways through hydrogen bonding, especially in molecules with ESIPT or ICT character.[11][13] |
| "Poor" Solvent | Fluorescence (AIE-type) | Increases Significantly | Induces aggregation, which restricts intramolecular rotation and opens the radiative (fluorescent) decay channel.[6][7] |
Visualizations: Mechanisms and Workflows
The Photoswitching Process of Dicyanodiarylethenes
The following diagram illustrates the fundamental photocyclization and photocycloreversion process, highlighting the critical role of the conformer equilibrium which is influenced by the solvent.
Caption: Dicyanodiarylethene photoswitching mechanism.
Experimental Workflow for Quantum Yield Determination
This workflow outlines the key steps for accurately measuring the photocyclization quantum yield of a dicyanodiarylethene derivative in a specific solvent.
Caption: Workflow for determining photocyclization quantum yield.
Experimental Protocol: Determination of Photocyclization Quantum Yield (Φ_oc)
This protocol provides a step-by-step method for determining the photocyclization quantum yield (Φ_oc) in solution, a critical parameter for characterizing any photoswitch. This method relies on monitoring the change in absorption over time upon irradiation.
Materials:
-
Dicyanodiarylethene sample
-
Spectrophotometric grade solvent of choice
-
UV-Vis spectrophotometer
-
Quartz cuvette with a defined path length (e.g., 1 cm)
-
Monochromatic light source (e.g., laser or lamp with a bandpass filter) at an excitation wavelength (λ_ex) where only the open form absorbs.
-
Stir bar (optional, for homogeneity)
-
Actinometer (optional, for relative measurements, e.g., Aberchrome 540 or furylfulgide)
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of your dicyanodiarylethene in the chosen solvent.
-
Preparation of Working Solution: Dilute the stock solution to prepare a working solution in the quartz cuvette. The concentration should be adjusted so that the absorbance at the irradiation wavelength (λ_ex) is low (typically < 0.1) to ensure uniform light absorption throughout the sample.
-
Degassing: Degas the working solution by bubbling a gentle stream of argon or nitrogen through it for at least 15 minutes to remove dissolved oxygen, which can quench the excited state or cause degradation. Seal the cuvette.
-
Initial Measurement: Place the cuvette in the spectrophotometer and record the initial full absorption spectrum. This is your t=0 spectrum. Note the absorbance at λ_ex and confirm there is no absorbance in the region where the closed form will appear.
-
Irradiation:
-
Remove the cuvette and place it in front of the calibrated monochromatic light source.
-
Irradiate the sample for a short, defined period (e.g., 5-10 seconds). The goal is to achieve a low conversion (<10%) to stay in the linear response regime.
-
If using a stir bar, ensure consistent stirring during irradiation.
-
-
Post-Irradiation Measurement: Immediately after irradiation, place the cuvette back into the spectrophotometer and record a new full absorption spectrum.
-
Repeat: Repeat steps 5 and 6 for several cumulative irradiation times (e.g., 10s, 20s, 30s, etc.) without replacing the solution.
-
Data Analysis:
-
From each spectrum, determine the increase in absorbance (ΔA) at the maximum absorption wavelength (λ_max) of the newly formed closed-ring isomer.
-
Plot ΔA at λ_max of the closed form versus irradiation time. The plot should be linear for low conversion rates.
-
The initial slope of this plot is proportional to the rate of formation of the closed isomer.
-
-
Calculation of Quantum Yield: The photocyclization quantum yield (Φ_oc) is calculated using the following equation:
Φ_oc = (d[C]/dt) / I_abs
Where:
-
d[C]/dt is the initial rate of formation of the closed isomer, which can be determined from the slope of the ΔA vs. time plot using the Beer-Lambert law (ΔA = ε·l·ΔC).
-
I_abs is the number of photons absorbed by the sample per unit time, which can be determined from the light source intensity and the sample's absorbance at λ_ex.
If using a reference compound (actinometer) with a known quantum yield (Φ_ref), the calculation is simplified by comparing the initial rates of reaction under identical irradiation conditions.
-
References
-
Ishibashi, Y., Umesato, T., Kobatake, S., Irie, M., & Miyasaka, H. (2016). Solvent Polarity Dependence of Photochromic Reactions of a Diarylethene Derivative As Revealed by Steady-State and Transient Spectroscopies. The Journal of Physical Chemistry C. [Link]
-
Barachevsky, V. A., Krayushkin, M. M., & Uzhinov, B. M. (2019). Modulation of diarylethene fluorescence by photochromic switching and solvent polarity. Mendeleev Communications. [Link]
-
Li, Z., et al. (2023). Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior. Molecules. [Link]
-
Wang, J., et al. (2018). Progress on photochromic diarylethenes with aggregation induced emission. Science China Chemistry. [Link]
-
Oda, H., et al. (2019). Aggregation-induced emission effect on turn-off fluorescent switching of a photochromic diarylethene. Beilstein Journal of Organic Chemistry. [Link]
-
Dou, C., et al. (2020). Visible-Light-Driven Photoswitching of Aggregated-Induced Emission-Active Diarylethenes for Super-Resolution Imaging. ACS Applied Materials & Interfaces. [Link]
-
Oda, H., et al. (2019). Aggregation-induced emission effect on turn-off fluorescent switching of a photochromic diarylethene. PubMed. [Link]
-
Irie, M., et al. (1992). Solvent effects on the photochromic reactions of diarylethene derivatives. Journal of the American Chemical Society. [Link]
-
Shibata, K., Muto, K., Kobatake, S., & Irie, M. (2001). Photocyclization/Cycloreversion Quantum Yields of Diarylethenes in Single Crystals. The Journal of Physical Chemistry A. [Link]
-
Shibata, K., Muto, K., Kobatake, S., & Irie, M. (2002). Photocyclization/cycloreversion quantum yields of diarylethenes in single crystals. The Journal of Physical Chemistry A. [Link]
-
Hatano, S., et al. (2022). All-Visible (>500 nm)-Light-Induced Diarylethene Photochromism Based on Multiplicity Conversion via Intramolecular Energy Transfer. Journal of the American Chemical Society. [Link]
-
Barachevsky, V. A., et al. (2020). Solvent dependent photoswitching and emission of diarylethenes with a π-conjugated push-pull system. Dyes and Pigments. [Link]
-
Shibata, K., Muto, K., Kobatake, S., & Irie, M. (2002). Photocyclization/Cycloreversion Quantum Yields of Diarylethenes in Single Crystals. ResearchGate. [Link]
-
Miyasaka, H., et al. (2002). Solvent Viscosity Effects on Photochromic Reactions of a Diarylethene Derivative As Revealed by Picosecond Laser Spectroscopy. The Journal of Physical Chemistry A. [Link]
-
Budyka, M. F. (2012). Diarylethene Photoisomerization and Photocyclization Mechanisms. Russian Chemical Reviews. [Link]
-
Irie, M. (2010). Photochromism of diarylethene molecules and crystals. Proceedings of the Japan Academy, Series B. [Link]
-
Samanta, S., et al. (2018). Synthesis of Bis-Thioacid Derivatives of Diarylethene and Their Photochromic Properties. ACS Omega. [Link]
-
Irie, M. (2010). Photochromism of diarylethene single molecules and single crystals. Photochemical & Photobiological Sciences. [Link]
-
Higashiguchi, K., et al. (2003). Photocyclization Reactions of Diarylethenes via the Excited Triplet State. Journal of the American Chemical Society. [Link]
-
Nakamura, S., et al. (2020). The impact of dihedral angle in aryl groups on the photocyclization reactivity of inverse-type diarylethenes. Physical Chemistry Chemical Physics. [Link]
-
Aloïse, S., et al. (2010). Potential Energy Surfaces and Quantum Yields for Photochromic Diarylethene Reactions. International Journal of Molecular Sciences. [Link]
-
Singh-Rachford, T. N., & Castellano, F. N. (2021). Synthesis strategies for non-symmetric, photochromic diarylethenes. Organic & Biomolecular Chemistry. [Link]
-
Irie, M., et al. (1992). Solvent effects on the photochromic reactions of diarylethene derivatives. OSTI.GOV. [Link]
-
Irie, M. (2010). Photochromism of diarylethene molecules and crystals. PMC. [Link]
-
Pu, S., et al. (2022). All-Visible-Light-Activated Diarylethene Photoswitches. Molecules. [Link]
-
Goudsmits, J. M. M., et al. (2019). The excited-state dynamics of the radical anions of cyanoanthracenes. PMC. [Link]
-
Samanta, S., et al. (2019). Reversibly Photoswitchable Fluorescent Diarylethenes Resistant against Photobleaching in Aqueous Solutions. Journal of the American Chemical Society. [Link]
-
MacLean, M. W., et al. (2022). Supramolecular Complex of Photochromic Diarylethene and Cucurbit[13]uril: Fluorescent Photoswitching System for Biolabeling and Imaging. Journal of the American Chemical Society. [Link]
-
Jacquemin, D., et al. (2017). News insights concerning the photoswitching mechanisms of normal dithienylethene. ResearchGate. [Link]
-
Goudsmits, J. M. M., et al. (2019). The excited-state dynamics of the radical anions of cyanoanthracenes. Physical Chemistry Chemical Physics. [Link]
-
Vauthey, E. (2021). Excited-State Dynamics of Radical Ions in Liquids. CHIMIA. [Link]
-
Vallet, P. J., et al. (2022). A cautionary tale of basic azo photoswitching in dichloromethane finally explained. Nature Communications. [Link]
-
Vauthey, E. (2012). Excited-State Dynamics of Organic Dyes at Liquid/Liquid Interfaces. Accounts of Chemical Research. [Link]
-
Gualandi, A., et al. (2021). Solvent-Dependent Characterization of Fucoxanthin through 2D Electronic Spectroscopy Reveals New Details on the Intramolecular Charge-Transfer State Dynamics. The Journal of Physical Chemistry Letters. [Link]
-
Wu, M., et al. (2022). Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive State. Journal of the American Chemical Society. [Link]
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Chemistry Wallah. (2022). Photorearrangement of cyclohexadienones. YouTube. [Link]
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Bearpark, M. J., & Robb, M. A. (2019). Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics. ResearchGate. [Link]
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Technical Support Center: Enhancing the Solubility of Thienyl Ethene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address the solubility challenges commonly encountered with thienyl ethene derivatives. As these compounds are often characterized by their planar, aromatic nature, poor aqueous solubility can be a significant hurdle in experimental assays and preclinical development.[1][2][3] This resource is designed to provide both theoretical understanding and practical, actionable protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my thienyl ethene derivatives exhibiting poor solubility?
Thienyl ethene derivatives are often planar, rigid, and hydrophobic molecules.[1][2] This molecular structure promotes strong intermolecular π-π stacking interactions in the solid state, leading to a high lattice energy that is difficult for solvent molecules to overcome. Additionally, the lack of ionizable or polar functional groups in many of these derivatives limits their favorable interactions with aqueous media.[4]
Q2: What are the primary strategies for improving the solubility of these compounds?
There are two main categories of approaches to enhance the solubility of poorly soluble compounds like thienyl ethene derivatives:
-
Chemical Modifications: This involves altering the molecular structure of the derivative itself to impart more favorable physicochemical properties.[5]
-
Physical Modifications and Formulation Strategies: These techniques focus on altering the physical state of the compound or formulating it with excipients to improve its dissolution in a given solvent system.[5][6]
Q3: How do I select the most appropriate solubility enhancement technique for my specific thienyl ethene derivative?
The optimal technique depends on several factors, including the physicochemical properties of your compound (e.g., pKa, melting point, logP), the intended application (e.g., in vitro assay vs. in vivo study), and the required concentration.[5][7] A systematic approach, starting with simple methods and progressing to more complex formulations, is recommended. The decision-making workflow below can guide your selection process.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Troubleshooting Guide
Problem: My thienyl ethene derivative precipitates when I dilute my DMSO stock solution into an aqueous buffer for a biological assay.
This is a classic sign of a compound with low aqueous solubility. The DMSO keeps it in solution at high concentrations, but when introduced to the aqueous environment, it crashes out.
Causality: The aqueous buffer is a poor solvent for your hydrophobic compound, and the final concentration exceeds its thermodynamic solubility limit in the assay medium.
Solutions:
1. pH Modification (for Ionizable Derivatives)
If your thienyl ethene derivative has an ionizable functional group (e.g., a carboxylic acid or an amine), altering the pH of the buffer can significantly increase its solubility.[8][9][10][11]
-
For weakly acidic compounds (with a pKa): Increasing the pH above the pKa will deprotonate the acidic group, forming a more soluble salt.
-
For weakly basic compounds (with a pKa): Decreasing the pH below the pKa will protonate the basic group, forming a more soluble salt.
Quick Test: Prepare small batches of your assay buffer at various pH values and observe the solubility of your compound. Remember that significant pH shifts can impact cell viability and protein function, so ensure the final pH is compatible with your assay system.[12]
2. Co-solvents
The use of a water-miscible organic solvent, or co-solvent, can increase the solubility of a hydrophobic compound by reducing the polarity of the aqueous medium.[13]
-
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol 400 (PEG 400).
-
Implementation: Prepare your stock solution in a suitable organic solvent (like DMSO). Then, in your aqueous buffer, include a small percentage of a co-solvent. It is crucial to determine the maximum percentage of the co-solvent that your assay can tolerate without affecting the biological outcome.
| Co-solvent | Typical Concentration Range in Assays | Advantages | Disadvantages |
| Ethanol | 1-5% | Readily available, effective for many compounds. | Can be toxic to cells at higher concentrations. |
| Propylene Glycol | 1-10% | Low toxicity, good solubilizing power. | Can increase the viscosity of the solution. |
| PEG 400 | 1-20% | Very low toxicity, widely used in formulations. | May not be as effective as other co-solvents for highly lipophilic compounds. |
3. Surfactants (Micellar Solubilization)
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[5][14][15][16][17] These micelles have a hydrophobic core that can encapsulate your poorly soluble thienyl ethene derivative, effectively increasing its apparent solubility.[16][17]
-
Common Surfactants: Polysorbates (Tween® 20, Tween® 80), Sodium Dodecyl Sulfate (SDS). Non-ionic surfactants like polysorbates are generally preferred for biological assays due to their lower toxicity.[17]
-
Implementation: Add the surfactant to your aqueous buffer at a concentration above its CMC before introducing your compound.
Caption: Mechanism of micellar solubilization by surfactants.
4. Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19][20] They can form inclusion complexes with poorly soluble molecules, like your thienyl ethene derivative, effectively shielding the hydrophobic part of the molecule from the aqueous environment.[5][18][]
-
Common Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD is often preferred due to its higher aqueous solubility and lower toxicity.[18]
-
Implementation: Prepare a stock solution of the cyclodextrin in your buffer, then add your compound. Gentle heating and sonication can facilitate the complex formation.
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Validation & Comparative
A Researcher's Guide to Validating Diarylethene Properties: A Comparative Analysis of DFT Calculations and Experimental Methods
In the realm of molecular photonics and advanced materials, diarylethenes stand out as a premier class of photochromic compounds. Their remarkable ability to undergo reversible transformations between two thermally stable isomers upon light irradiation makes them ideal candidates for applications ranging from high-density optical data storage to molecular switches and photopharmacology.[1][2][3][4][5] The performance of these molecular devices hinges on the precise photophysical and photochemical properties of the diarylethene core. Therefore, rigorous validation of these properties is not merely a procedural step but a cornerstone of rational design and successful implementation.
This guide provides an in-depth comparison of two primary methodologies for validating diarylethene properties: Density Functional Theory (DFT) calculations and experimental spectroscopic techniques. As researchers and drug development professionals, understanding the strengths, limitations, and synergistic potential of these approaches is paramount for accelerating the discovery and optimization of novel photochromic systems. We will delve into the causality behind methodological choices, present self-validating protocols, and offer field-proven insights to ensure both scientific integrity and practical applicability.
The Power of Prediction: Unveiling Diarylethene Properties with DFT
Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool for predicting a wide array of molecular properties, offering insights that can guide and complement experimental work.[6][7] For diarylethenes, DFT and its time-dependent extension (TD-DFT) are instrumental in predicting ground-state and excited-state properties, including equilibrium geometries, absorption spectra, and reaction pathways of the photoswitching process.[6][8][9]
The "Why" Behind the Method: Key Considerations for Accurate DFT Predictions
The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.[10][11][12] For diarylethenes, functionals like M05-2X have shown excellent performance for geometry optimization, while TD-M05 and ωB97X-D are often recommended for predicting absorption spectra.[8][9][13] The choice of basis set, such as 6-31G(d) or def2-SVP, represents a compromise between computational cost and accuracy, with larger basis sets providing more precise results at a higher computational expense.[10][13][14]
Furthermore, since many applications of diarylethenes are in solution, accounting for solvent effects is crucial. The Polarizable Continuum Model (PCM) is a widely used and effective method for incorporating the influence of the solvent on the electronic structure and properties of the molecule.[9][13]
A Validating Workflow for DFT Calculations
The following diagram illustrates a typical workflow for validating diarylethene properties using DFT calculations. This process is inherently self-validating, as the comparison of calculated properties with experimental data provides a feedback loop for refining the computational model.
Caption: A typical workflow for DFT calculations of diarylethene properties.
The Ground Truth: Experimental Validation Techniques
While DFT provides invaluable predictive power, experimental validation remains the ultimate arbiter of a molecule's true behavior. For diarylethenes, UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary workhorses for characterizing their structure and photoswitching properties.[15][16]
UV-Vis Spectroscopy: A Window into Photochromism
UV-Vis spectroscopy is the most direct method for observing the photochromic behavior of diarylethenes.[17][18] The open and closed isomers of a diarylethene possess distinct absorption spectra, with the open form typically absorbing in the UV region and the closed form exhibiting a characteristic absorption band in the visible region.[5] By irradiating a solution of the diarylethene with light of appropriate wavelengths, one can monitor the changes in the absorption spectrum and thus follow the photocyclization and photocycloreversion reactions.[19][20]
NMR Spectroscopy: Confirming Molecular Structure
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized diarylethenes in both their open and closed forms.[15][16] The distinct chemical environments of the protons and carbons in each isomer lead to unique NMR spectra, providing unambiguous proof of their structure and purity.
A Comparative Analysis: DFT vs. Experimental Methods
| Feature | DFT Calculations | Experimental Methods (UV-Vis, NMR) |
| Nature of Information | Predictive, provides insights into electronic structure, geometries, and transition energies.[8][14] | Direct observation of macroscopic properties arising from molecular behavior.[15][17] |
| Cost & Time | Computationally intensive, but can be faster and cheaper than synthesizing and characterizing numerous compounds. | Requires synthesis, purification, and access to specialized equipment; can be time-consuming and expensive. |
| Scope | Can explore hypothetical molecules and reaction pathways that are difficult to access experimentally.[6] | Limited to synthesized and stable compounds under specific experimental conditions. |
| Accuracy | Dependent on the chosen functional, basis set, and environmental model.[21][22][23] Results require experimental validation. | Generally considered the "ground truth," but subject to experimental error and limitations of the instrumentation. |
| Key Outputs | Optimized geometries, bond lengths, absorption maxima (λmax), orbital energies, reaction energy profiles.[8][9] | Absorption spectra, λmax, isosbestic points, quantum yields, NMR chemical shifts, coupling constants.[14][15][24] |
Detailed Experimental Protocols
Protocol 1: DFT Calculation of Diarylethene Properties
Objective: To predict the ground-state geometries and UV-Vis absorption spectra of the open and closed isomers of a diarylethene molecule.
Methodology:
-
Molecule Building: Construct the 3D structures of both the open- and closed-ring isomers of the diarylethene using a molecular modeling software (e.g., GaussView, Avogadro).
-
Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Specify the coordinates of the atoms.
-
Define the level of theory:
-
Include the Polarizable Continuum Model (PCM) to account for solvent effects, specifying the desired solvent.[9][13]
-
Set up a geometry optimization calculation followed by a frequency calculation for both isomers.
-
For the optimized geometries, perform a TD-DFT calculation to compute the electronic transitions and simulate the absorption spectrum.
-
-
Job Submission and Monitoring: Submit the calculation to a high-performance computing cluster. Monitor the progress of the calculation.
-
Data Analysis:
-
Geometry Optimization: Confirm that the optimization has converged and that the frequency calculation yields no imaginary frequencies for the ground states, indicating a true energy minimum.
-
TD-DFT: Extract the calculated absorption maxima (λmax) and oscillator strengths. Visualize the simulated spectra.
-
Comparison: Compare the calculated λmax with experimental data. A good agreement validates the chosen computational model.
-
Protocol 2: Experimental Validation using UV-Vis Spectroscopy
Objective: To experimentally determine the absorption spectra and photoswitching behavior of a diarylethene.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the diarylethene in a suitable solvent (e.g., acetonitrile, hexane) in a quartz cuvette. The concentration should be adjusted to have a maximum absorbance in the range of 0.5-1.5.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the initial (typically the open) isomer.
-
Photocyclization: Irradiate the solution with UV light (e.g., 365 nm) for a specific duration.[19] Record the absorption spectrum at regular intervals until the photostationary state is reached (no further change in the spectrum is observed).
-
Photocycloreversion: Irradiate the solution of the closed isomer with visible light of a wavelength corresponding to its absorption maximum.[14] Monitor the return to the open isomer by recording the absorption spectra at regular intervals.
-
Data Analysis:
The Synergy of Simulation and Experiment
The most powerful approach to validating diarylethene properties lies in the synergy between DFT calculations and experimental methods. DFT can be used to pre-screen a library of candidate molecules, prioritizing those with desirable predicted properties for synthesis and experimental characterization.[25][26] Experimental results, in turn, provide the crucial data needed to benchmark and refine the computational models, leading to a more accurate and predictive theoretical framework. This iterative cycle of prediction and validation is the key to accelerating the design of next-generation photochromic materials.
The following diagram illustrates the synergistic relationship between computational and experimental approaches.
Caption: The synergistic cycle of computational prediction and experimental validation.
Conclusion
The validation of diarylethene properties is a multifaceted endeavor that benefits immensely from a dual-pronged approach combining the predictive power of DFT calculations with the definitive evidence of experimental characterization. By understanding the underlying principles and practical considerations of each methodology, researchers can make informed decisions, optimize their workflows, and ultimately accelerate the development of innovative photoresponsive materials. This guide has provided a framework for employing these techniques with scientific rigor and a clear understanding of their complementary roles in the exciting field of photochromism.
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Jacquemin, D., et al. (2016). Optical Properties of Diarylethenes with TD-DFT: 0–0 Energies, Fluorescence, Stokes Shifts, and Vibronic Shapes. Journal of Chemical Theory and Computation. [Link]
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Day, A. I., et al. (2020). Crystallographic, spectroscopic, and computational characterization of a diiodonaphthoquinone diarylethene photochrome: halogen bonding and photocrystallography. CrystEngComm. [Link]
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Laurent, A. D., et al. (2010). Substitution effects on the optical spectra of diarylethene photochroms: ab initio insights. Molecular Simulation. [Link]
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UV-Vis absorption spectra of diarylethene 3b (photostationary state) in... - ResearchGate. [Link]
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Photochemical investigation of a photochromic diarylethene compound that can be used as a wide range actinometer - ResearchGate. [Link]
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Chemically Gated Diarylethene Photochromism for Sensing and Detection Applications - SFU Library Thesis Template. [Link]
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Lletí, M., et al. (2021). Amplified Light-Induced pKa Modulation with Diarylethene Photoswitches. The Journal of Organic Chemistry. [Link]
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González, L., & Lindh, R. (Eds.). (2020). Molecular Photochemistry: Recent Developments in Theory. John Wiley & Sons. [Link]
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Jacquemin, D., & Adamo, C. (2007). TD-DFT investigation of diarylethene dyes with cyclopentene, dihydrothiophene, and dihydropyrrole bridges. The Journal of Physical Chemistry A. [Link]
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Shinoda, K., et al. (2021). Determining Factor of the Quantum Yield of the Cyclization Reaction via Triplet States for Dye-Attached Diarylethene. The Journal of Physical Chemistry A. [Link]
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cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene vs azobenzene molecular switches
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of materials science, nanotechnology, and photopharmacology, the ability to remotely and precisely control molecular systems with light is paramount. Molecular photoswitches, compounds that undergo reversible isomerization upon photoirradiation, are the key enabling tools for these advancements. Among the various classes of photoswitches, diarylethenes and azobenzenes have emerged as the most prominent and widely utilized scaffolds.
This guide provides an in-depth technical comparison of a representative diarylethene, cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (CMTE), and the well-established azobenzene family of molecular switches. We will delve into their fundamental photochemical properties, performance metrics, and the practical implications for their application, supported by experimental data and protocols.
The Contenders: A Tale of Two Isomerization Mechanisms
The core functionality of both diarylethenes and azobenzenes lies in their ability to switch between two distinct isomeric states, each with unique physical and chemical properties. However, the nature of this transformation differs significantly between the two, dictating their respective strengths and weaknesses.
Diarylethenes: A Tale of Ring-Closing and Ring-Opening
Diarylethenes, such as CMTE, belong to the P-type (photochemically reversible) class of photochromic compounds. Their switching mechanism involves a pericyclic ring-closing and ring-opening reaction. The "open" isomer is typically colorless or has a low-intensity absorption in the UV region. Upon irradiation with UV light, it undergoes a 6π-electrocyclization to form a thermally stable "closed" isomer, which exhibits a strong absorption band in the visible spectrum. This process is reversible by irradiation with visible light.[1][2]
cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (CMTE) is a specific diarylethene derivative known for its photochromic properties.[3][4][5] Its structure, featuring two thienyl groups and dicyano functionalities, contributes to its switching behavior and electronic properties.[3]
Azobenzenes: A Dance of trans and cis
Azobenzenes are another class of photoswitchable molecules that operate via a different mechanism: E/Z (or trans/cis) isomerization around the central N=N double bond.[6][7] The thermodynamically more stable trans isomer can be converted to the metastable cis isomer upon irradiation with UV light.[1] The reverse cis-to-trans isomerization can be triggered by visible light or occurs thermally in the dark.[6] This thermal relaxation pathway is a key differentiator from diarylethenes.
Head-to-Head Comparison: Performance Metrics
The selection of a molecular switch for a specific application hinges on a critical evaluation of its performance characteristics. Here, we compare CMTE (as a representative diarylethene) and a typical azobenzene across key metrics.
| Feature | cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (Diarylethene) | Azobenzene |
| Isomerization Mechanism | 6π-Electrocyclization (Ring-closing/opening) | E/Z (trans/cis) Isomerization |
| Thermal Stability of Photo-induced Isomer | Thermally stable (P-type) | Thermally unstable (T-type), relaxes to the more stable isomer |
| Switching Wavelengths | UV for closing, Visible for opening | UV for trans-to-cis, Visible for cis-to-trans |
| Quantum Yield (Φ) | Generally high for ring-closing (can approach 1.0) | Moderate, typically in the range of 0.1-0.5 |
| Fatigue Resistance | Generally excellent, can withstand many switching cycles | Moderate, susceptible to photodegradation over time |
| Response Time | Picoseconds to femtoseconds | Picoseconds |
| Solvatochromism | Can be significant depending on the derivative | Highly dependent on solvent polarity |
Deep Dive into Performance
Thermal Stability: A Defining Difference
The most significant distinction between diarylethenes and azobenzenes lies in the thermal stability of their photo-induced isomers. The closed-ring form of diarylethenes like CMTE is thermally stable, meaning it will remain in that state indefinitely in the dark.[1] This "P-type" behavior is highly advantageous for applications requiring long-term information storage or persistent activation of a biological function.
In contrast, the cis isomer of azobenzene is thermally metastable and will relax back to the more stable trans form over time.[6] The rate of this thermal relaxation, often characterized by its half-life, can be tuned by chemical modification and is highly sensitive to the solvent environment.[8][9][10] While this "T-type" behavior can be a limitation, it is also exploited in applications where a self-erasing or transient response is desired.
Quantum Yield: The Efficiency of Light Conversion
The quantum yield (Φ) quantifies the efficiency of the photoisomerization process, representing the number of molecules that isomerize per photon absorbed. Diarylethenes often exhibit very high quantum yields for the ring-closing reaction, in some cases approaching unity (100% efficiency).[11] This high efficiency means that a lower light dose is required to achieve a significant population of the closed-ring isomer.
Azobenzenes typically have more moderate quantum yields for both the trans-to-cis and cis-to-trans isomerization, with values often ranging from 0.1 to 0.5.[11][12] The quantum yield of azobenzenes can also be wavelength-dependent.
Fatigue Resistance: The Marathon Runners of the Molecular World
Fatigue resistance refers to the ability of a molecular switch to undergo numerous switching cycles without irreversible degradation. Diarylethenes are renowned for their exceptional fatigue resistance, often capable of withstanding tens of thousands of switching cycles with minimal loss of performance.[11][13] This robustness is critical for applications in optical data storage and high-frequency switching devices.
Azobenzenes generally exhibit moderate fatigue resistance.[11] Prolonged irradiation, particularly with high-energy UV light, can lead to photodegradation byproducts, limiting their long-term performance in some applications.
Experimental Protocols: Characterizing Your Molecular Switch
Accurate characterization of a molecular switch's performance is crucial for its effective implementation. Here, we outline the fundamental experimental protocols for determining key parameters.
Determining the Photoisomerization Quantum Yield
The quantum yield (Φ) is determined by measuring the rate of photoisomerization and the photon flux of the light source.[14]
Materials:
-
Molecular switch solution of known concentration in a suitable solvent
-
UV-Vis spectrophotometer
-
Light source with a specific wavelength (e.g., laser or filtered lamp)
-
Chemical actinometer (e.g., potassium ferrioxalate) for photon flux determination[14]
-
Quartz cuvettes
Procedure:
-
Actinometry: Determine the photon flux of the light source at the irradiation wavelength using a standard chemical actinometer. This involves irradiating the actinometer solution for a known time and measuring the change in its absorbance.[15]
-
Sample Preparation: Prepare a dilute solution of the molecular switch in a quartz cuvette. The concentration should be adjusted to have an absorbance of less than 0.1 at the irradiation wavelength to ensure uniform light absorption.
-
Irradiation and Monitoring: Irradiate the sample solution for a short, defined period. Monitor the change in the absorption spectrum at regular intervals using the UV-Vis spectrophotometer.[15]
-
Data Analysis: From the change in absorbance, calculate the change in the concentration of the isomers. The quantum yield is then calculated using the following formula:
Φ = (Number of molecules isomerized) / (Number of photons absorbed)
The number of photons absorbed can be determined from the photon flux and the absorbance of the sample.[16]
Measuring Thermal Stability (Half-life of Azobenzene cis-isomer)
The thermal stability of the cis-isomer of azobenzene is quantified by its half-life (t½) at a given temperature.
Materials:
-
Solution of the azobenzene in the cis-rich photostationary state
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
UV light source to generate the cis-isomer
Procedure:
-
Generate cis-isomer: Irradiate a solution of the azobenzene with UV light until the photostationary state is reached, maximizing the concentration of the cis-isomer.
-
Thermal Relaxation: Place the cuvette in the temperature-controlled holder of the UV-Vis spectrophotometer, shielded from light.
-
Monitor Spectral Changes: Record the absorption spectrum of the solution at regular time intervals as the cis-isomer thermally relaxes to the trans-isomer.
-
Data Analysis: Plot the natural logarithm of the absorbance of the cis-isomer against time. The slope of the resulting linear plot is the negative of the first-order rate constant (k). The half-life is then calculated as:
t½ = ln(2) / k
Assessing Fatigue Resistance
Fatigue resistance is evaluated by subjecting the molecular switch to a large number of switching cycles and monitoring the degradation of its photochromic performance.
Materials:
-
Solution of the molecular switch
-
Two light sources for forward and reverse isomerization (e.g., UV and visible light)
-
UV-Vis spectrophotometer
Procedure:
-
Initial Characterization: Record the initial absorption spectrum of the solution in both isomeric states.
-
Cycling: Subject the solution to alternating irradiation with the two light sources to induce repeated forward and reverse isomerization.
-
Periodic Monitoring: After a set number of cycles (e.g., 10, 100, 1000), record the absorption spectra of both isomers.
-
Data Analysis: Plot the absorbance change between the two isomers as a function of the number of cycles. The number of cycles at which the photochromic performance degrades by a certain percentage (e.g., 10%) is a measure of the fatigue resistance.[17]
Visualizing the Mechanisms
To better understand the fundamental processes governing these molecular switches, we can visualize their isomerization pathways and a typical experimental workflow.
Caption: General workflow for a photoswitching experiment.
Conclusion: Selecting the Right Tool for the Job
Both diarylethenes and azobenzenes are powerful tools for controlling molecular systems with light. The choice between them depends critically on the specific requirements of the application.
-
Diarylethenes , exemplified by CMTE, are the preferred choice for applications demanding high thermal stability of the photo-induced state, excellent fatigue resistance, and high switching efficiency. This makes them ideal for optical data storage, molecular electronics, and photopharmacological applications where a persistent "on" or "off" state is required.
-
Azobenzenes offer a unique advantage in their tunable thermal relaxation, making them suitable for applications requiring a transient or self-erasing response. Their well-established chemistry and diverse synthetic accessibility also make them a versatile platform for a wide range of applications, particularly in photopharmacology where dynamic control over biological activity is often desired. [18] As research in molecular machinery and photopharmacology continues to advance, a deep understanding of the fundamental properties and performance trade-offs of different molecular photoswitches will be essential for designing the next generation of light-responsive materials and therapies.
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A Researcher's Guide to Spectroscopic Validation of Photochromic Behavior: From First Principles to Advanced Applications
In the realm of materials science and photopharmacology, the promise of photochromic compounds—molecules that undergo reversible transformations upon light irradiation—hinges on the rigorous and comprehensive validation of their dynamic behavior.[1][2] This guide provides an in-depth comparison of key spectroscopic techniques for characterizing these molecular switches, moving beyond a mere recitation of protocols to elucidate the underlying principles and rationale that govern experimental design. For researchers, scientists, and drug development professionals, this document serves as a practical and intellectually robust resource for ensuring the scientific integrity of their photochromic system validation.
The Foundational Pillars of Photochromic Validation
At its core, photochromism describes a reversible transformation between two isomers, each possessing a distinct absorption spectrum.[1] The validation of this behavior is not a single measurement but a multi-faceted investigation into several key performance indicators:
-
Spectral Characteristics: Identifying the absorption maxima of both isomeric states.
-
Switching Kinetics: Quantifying the speed of both the light-induced transformation and the reverse reaction (thermal or light-induced).
-
Quantum Yield (Φ): Determining the efficiency of the photochemical reaction.[1]
-
Fatigue Resistance: Assessing the material's durability over repeated switching cycles.[3][4]
This guide will dissect the spectroscopic methodologies employed to quantify these parameters, offering a comparative analysis to inform your experimental choices.
Comparative Analysis of Spectroscopic Techniques
The two primary workhorses for validating photochromic behavior are UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each offers unique insights, and their complementary use often provides the most complete picture.
| Technique | Primary Application in Photochromism | Strengths | Limitations |
| UV-Vis Spectroscopy | Real-time monitoring of spectral changes, kinetic analysis, quantum yield determination.[5] | High sensitivity, excellent time resolution, relatively low cost. | Provides information on electronic transitions but limited direct structural information. |
| NMR Spectroscopy | Structural elucidation of photoisomers, quantification of isomer ratios, mechanistic studies.[6] | Provides detailed structural information, can distinguish between multiple photo-products.[6] | Lower sensitivity and time resolution compared to UV-Vis, higher cost.[6] |
| FTIR Spectroscopy | Investigating changes in vibrational modes upon isomerization, confirming bond cleavage/formation.[7] | Provides information on specific chemical bonds.[7] | Can be less sensitive than UV-Vis for quantifying isomer ratios. |
The Indispensable Role of UV-Vis Spectroscopy
UV-Vis spectroscopy is the cornerstone of photochromism research due to its direct probing of the electronic transitions that define the color change.[5] The change in the absorption spectrum upon irradiation provides the most direct evidence of a photochromic transformation.[8]
A typical UV-Vis experiment involves irradiating a sample in a cuvette within the spectrophotometer and monitoring the change in absorbance over time.
Caption: Workflow for UV-Vis spectroscopic validation of photochromism.
Causality in Experimental Choices:
-
Solvent Selection: The choice of solvent is critical as it can influence the kinetics and spectral properties of the photochromic system.[9] Non-polar solvents like toluene are often used for initial characterization, while the behavior in more polar or aqueous environments may be crucial for biological applications.
-
Irradiation Wavelength and Intensity: The excitation wavelength should ideally correspond to the absorption maximum of the initial isomer to maximize the efficiency of the photoconversion. The light intensity must be controlled and measured, often using actinometry, for accurate quantum yield determination.[1]
-
Temperature Control: Thermal back-reactions are often highly temperature-dependent.[9] Therefore, maintaining a constant temperature using a thermostatted cuvette holder is essential for reproducible kinetic measurements.[2]
Delving Deeper with NMR Spectroscopy
While UV-Vis spectroscopy confirms that a change is happening, NMR spectroscopy reveals what change is occurring at the molecular level.[6] It is an invaluable tool for unambiguously identifying the structures of the photoisomers.[6]
Modern NMR spectroscopy allows for in-situ irradiation of the sample, enabling the direct observation of the structural transformation.[10][11]
-
Sample Preparation: Dissolve the photochromic compound in a deuterated solvent and place it in a quartz NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the sample in its initial, thermally stable state.
-
In Situ Irradiation: Insert a fiber-optic cable connected to a light source (e.g., LED or laser) into the NMR tube. Irradiate the sample with the appropriate wavelength of light.
-
Time-Resolved Spectra: Acquire a series of ¹H NMR spectra at regular intervals during irradiation to monitor the appearance of new signals corresponding to the photoproduct and the disappearance of signals from the starting isomer.[6]
-
Structural Assignment: Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) to assign the chemical shifts of the photoproduct and confirm its structure.
-
Thermal Reversion: Turn off the light source and continue to acquire spectra to monitor the thermal back-reaction to the initial state.[6]
Caption: Workflow for in-situ NMR spectroscopic analysis of photochromism.
Why NMR is Crucial for Mechanistic Insights: The ability to directly observe and quantify the concentrations of each species in the photochromic system allows for the proposal and validation of reaction mechanisms.[6] This is particularly important for complex systems where multiple photoproducts or intermediates may be formed.
Quantifying Performance: Key Metrics and Their Determination
A comprehensive validation of a photochromic material requires the quantification of its performance through several key metrics.
Switching Kinetics
The speed at which a photochromic material switches between its two states is a critical parameter for many applications. This is typically determined by fitting the change in absorbance at the λmax of the photoproduct over time to a kinetic model, often first-order kinetics.[9][12]
Experimental Protocol: Kinetic Analysis via UV-Vis
-
Solution Preparation: Prepare a dilute solution of the photochromic compound with an absorbance of approximately 1 at the λmax of the starting material.
-
Equilibration: Allow the solution to equilibrate in the dark at a constant temperature in a thermostatted cuvette holder.
-
Irradiation and Monitoring: Initiate irradiation with a constant light source and simultaneously begin recording the absorbance at the λmax of the photoproduct at regular time intervals until the photostationary state is reached.
-
Data Analysis: Plot the absorbance versus time and fit the data to an appropriate kinetic model (e.g., first-order exponential decay for the thermal back-reaction) to extract the rate constant (k) and half-life (t½).
Quantum Yield (Φ)
The quantum yield is a measure of the efficiency of a photochemical reaction, defined as the number of molecules that undergo a specific reaction per photon absorbed.[1] An accurate determination of Φ is essential for comparing the performance of different photochromic materials.
The quantum yield (Φ_sample) can be calculated using the following equation[1]:
Φ_sample = (dC/dt)₀ / (I₀ * f_sample)
where:
-
(dC/dt)₀ is the initial rate of change of the concentration of the photochromic species.
-
I₀ is the photon flux, typically determined by chemical actinometry.[1]
-
f_sample is the fraction of light absorbed by the sample at the irradiation wavelength.
A Note on Actinometry: Chemical actinometry, often using potassium ferrioxalate, is a widely accepted method for determining the photon flux of the light source.[1] This involves irradiating the actinometer solution under the same conditions as the photochromic sample and measuring the resulting photochemical reaction.
Fatigue Resistance
For practical applications, a photochromic material must be able to undergo numerous switching cycles without significant degradation.[3][4] Fatigue resistance is assessed by subjecting the material to repeated coloration and decoloration cycles and monitoring the change in its photochromic performance.[13]
Experimental Protocol: Fatigue Testing
-
Sample Preparation: The photochromic compound is typically embedded in a polymer matrix or other solid support.
-
Cycling: The sample is subjected to alternating periods of irradiation (e.g., with UV light) and relaxation (in the dark or with visible light).
-
Monitoring: The absorbance change between the colored and colorless states is measured after a set number of cycles.
-
Data Analysis: The percentage of photochromic performance retained is plotted as a function of the number of cycles. A material with good fatigue resistance will show minimal degradation over thousands of cycles.[14]
Reporting Standards and Data Integrity
To ensure the reproducibility and comparability of data within the scientific community, it is crucial to adhere to recommended standards for reporting photochemical data.[15][16] This includes providing detailed information on:
-
Experimental Conditions: Solvent, temperature, concentration, irradiation source and intensity, and geometry of the experimental setup.
-
Spectroscopic Data: Full absorption spectra of both isomers, including wavelengths of maximum absorption (λmax) and molar extinction coefficients (ε).
-
Kinetic Data: Rate constants, half-lives, and the kinetic model used for fitting.
-
Quantum Yields: The method used for determination (including details of the actinometry) and the calculated value.
-
Fatigue Data: The number of cycles performed and the percentage of performance retained.
By following these guidelines and employing the robust spectroscopic techniques outlined in this guide, researchers can confidently and accurately validate the behavior of their photochromic systems, paving the way for their successful application in innovative technologies.
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A Comparative Guide to Alternative Photochromic Compounds Beyond Thienyl-Based Systems
This guide provides an in-depth comparison of prominent alternative photochromic compounds to the well-established thienyl-based systems, such as dithienylethenes. Aimed at researchers, materials scientists, and professionals in drug development, this document delves into the mechanisms, performance characteristics, and experimental protocols for key classes of photochromic molecules, including spiropyrans, spirooxazines, naphthopyrans, and azobenzenes. Our focus is on providing a clear, data-driven comparison to inform the selection of appropriate photoswitchable molecules for advanced applications.
Introduction: The Need for Diverse Photochromic Scaffolds
Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra, is a cornerstone of stimuli-responsive materials.[1][2] Thienyl-based systems, particularly dithienylethenes, are often lauded for their high fatigue resistance and thermal stability, making them excellent candidates for applications like optical memory and molecular switches.[3][4] However, reliance on a single class of compounds can be limiting. The exploration of alternative photochromic systems is driven by the need for a broader range of colors, diverse switching kinetics, and responsivity to various stimuli beyond light, such as pH, temperature, and metal ions.[5][6] This guide explores the most viable alternatives, offering a comparative analysis of their performance based on experimental data.
Spiropyrans and Spirooxazines: Versatile and Multi-Responsive Switches
Spiropyrans and spirooxazines are among the most extensively studied classes of photochromic compounds.[5][7] Their photochromism is based on the reversible, light-induced cleavage of a C-O bond, which converts the colorless, non-planar spiro (SP) form into a colored, planar merocyanine (MC) form.[1][7][8]
Photochromic Mechanism
Upon irradiation with UV light (typically 250–380 nm), the spiro C-O bond in the pyran or oxazine ring cleaves, leading to the formation of the open-ring merocyanine isomer.[7][8][9] This process transforms the molecule from two orthogonal heterocyclic moieties into an extended, conjugated π-electron system, resulting in a significant red shift in the absorption spectrum and the appearance of color.[1][10] The reverse reaction, from the colored MC form back to the colorless SP form, can be triggered by visible light or heat.[7][11]
Caption: Reversible isomerization of spiropyrans and spirooxazines.
Performance Characteristics
Spiropyrans and spirooxazines are known for their strong photocoloration and rapid thermal relaxation.[12] However, they often exhibit lower fatigue resistance compared to dithienylethenes, which can be a limitation for applications requiring a high number of switching cycles.[6] One of their key advantages is their multi-responsiveness; their switching behavior can be influenced by solvent polarity (solvatochromism), temperature (thermochromism), and pH (acidochromism).[5][6][13] This versatility makes them highly suitable for sensing applications.[1]
Spirooxazines generally offer better fatigue resistance than spiropyrans, a property that has led to their commercial use in ophthalmic lenses.[11][12][14] The thermal fading rate of these compounds can be tuned by modifying their chemical structure, allowing for a broad range of relaxation times from seconds to hours.[15]
Synthesis Overview
The synthesis of spiropyrans and spirooxazines is typically achieved through the condensation of a methylene base (like Fischer's base or its salts) with an o-hydroxy aromatic aldehyde or a related derivative.[7][8] The reaction is often carried out by refluxing the components in a solvent like ethanol, with a base such as piperidine or pyridine acting as a catalyst.[7][8]
Naphthopyrans: High-Performance Dyes for Ophthalmic Applications
Naphthopyrans are another class of photochromic compounds that operate via a ring-opening mechanism.[16][17] They are renowned for their excellent performance in plastic lenses, where they provide a wide range of colors and good durability.[14][18]
Photochromic Mechanism
Similar to spiropyrans, naphthopyrans undergo a reversible 6π electrocyclic ring-opening reaction upon UV irradiation.[16][19] The colorless, closed-ring naphthopyran transforms into a colored, open-ring merocyanine structure. The thermal reversion back to the colorless form is a key performance parameter, and its kinetics are often biexponential due to the formation of different stereoisomers of the merocyanine form.[16]
Caption: Photochromic ring-opening of naphthopyrans.
Performance Characteristics
The key performance metrics for naphthopyrans are their coloration strength (λmax of the colored form), fade speed, and fatigue resistance. Through extensive structural modifications, it is now possible to synthesize naphthopyrans that produce almost any color and have half-lives ranging from less than a second to many hours.[18] This high degree of tunability has been crucial for their commercial success in sunglasses and other ophthalmic products.[18] While they are generally robust, their performance can be influenced by the polymer matrix in which they are embedded.
Azobenzenes: Classic Photoswitches with Geometric Isomerization
Azobenzenes are a classic family of photochromic compounds that function through a different mechanism: E/Z (trans/cis) isomerization around the central N=N double bond.[20][21] This geometric change alters the molecular shape and dipole moment, which can be harnessed to control the properties of larger systems.
Photochromic Mechanism
The more stable E-isomer of azobenzene can be converted to the metastable Z-isomer upon irradiation with UV light.[20] The reverse Z to E isomerization can be triggered by visible light or occurs thermally.[22] This reversible switching process leads to significant changes in the molecule's geometry, from a nearly planar E-form to a more compact, bent Z-form.
Caption: E/Z photoisomerization of azobenzene derivatives.
Performance Characteristics
Azobenzenes are valued for their high chemical and thermal stability and good fatigue resistance.[20][23] The switching process is highly efficient and can be cycled many times with minimal degradation.[23][24] A key feature of azobenzenes is the significant geometric change that accompanies isomerization, which can be used to induce macroscopic changes in materials, such as in light-controlled polymers and liquid crystals. The rate of thermal Z-to-E relaxation can be tuned over many orders of magnitude by chemical modification, from milliseconds to years.
Comparative Performance Data
The following table provides a comparative overview of the key performance characteristics of the discussed photochromic compound classes, with dithienylethenes included as a benchmark.
| Feature | Dithienylethenes | Spiropyrans/Spirooxazines | Naphthopyrans | Azobenzenes |
| Mechanism | 6π Electrocyclization | Ring-Opening (C-O Cleavage) | Ring-Opening (6π Electrocyclization) | E/Z Isomerization |
| Fatigue Resistance | Excellent | Moderate to Good | Good to Excellent | Good to Excellent |
| Thermal Stability | Excellent (P-type) | Variable (T-type) | Variable (T-type) | Good (Z-isomer is metastable) |
| Switching Speed | Picoseconds to seconds | Milliseconds to seconds | Milliseconds to seconds | Picoseconds to seconds |
| Quantum Yield | Typically 0.2 - 0.5 | Variable, often < 0.1 | Variable | Typically 0.1 - 0.3 (E to Z) |
| Multi-Responsiveness | Limited | Excellent (pH, solvent, temp.) | Good (temp., solvent) | Can be designed |
| Color Range | Wide (Visible to NIR) | Wide (Visible) | Wide (Visible) | Limited by π-conjugation |
Note: Performance characteristics are general and can be significantly tuned by molecular design.
Experimental Protocols
Synthesis of a Representative Spiropyran
This protocol describes the synthesis of a common spiropyran, 1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indoline], a widely studied compound. The synthesis involves the condensation of Fischer's base with 5-nitrosalicylaldehyde.[7][8]
Materials:
-
1,3,3-Trimethyl-2-methyleneindoline (Fischer's base)
-
5-Nitrosalicylaldehyde
-
Absolute Ethanol
-
Piperidine
Procedure:
-
Dissolve 1.0 equivalent of 1,3,3-trimethyl-2-methyleneindoline in absolute ethanol in a round-bottom flask.
-
Add 1.0 equivalent of 5-nitrosalicylaldehyde to the solution.
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Reflux the reaction mixture with stirring for 2-3 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified spiropyran as a crystalline solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Fatigue Resistance Measurement
Fatigue resistance is a critical parameter for applications requiring long-term performance. It is typically evaluated by subjecting the photochromic material to repeated coloration-decoloration cycles and monitoring the change in its photoresponse.[25][26]
Experimental Workflow:
Caption: Workflow for measuring photochromic fatigue resistance.
Procedure:
-
Prepare a solution of the photochromic compound in a suitable solvent (e.g., acetonitrile or embedded in a polymer film).
-
Place the sample in a cuvette holder within a UV-Vis spectrometer that is coupled with light sources for irradiation.
-
Record the initial absorption spectrum of the sample in its uncolored state. Then, irradiate with UV light until the photostationary state (maximum coloration) is reached and record the spectrum. This gives the initial absorbance change (ΔA₀).
-
Irradiate the sample with visible light to revert it to the colorless state.
-
Repeat the UV (coloration) and visible (decoloration) irradiation cycle for a large number of cycles (e.g., 100, 500, 1000).
-
Periodically (e.g., every 50 cycles), measure the absorbance change at the photostationary state (ΔAₙ).
-
Plot the normalized absorbance change (ΔAₙ / ΔA₀) as a function of the number of cycles. The rate of decrease in this value is an indicator of the material's fatigue resistance.
Conclusion
While thienyl-based photochromes offer exceptional performance in specific areas, a rich diversity of alternative compounds provides a broader palette for scientific innovation. Spiropyrans and spirooxazines offer multi-responsiveness ideal for sensors, naphthopyrans deliver tunable and robust performance for optical applications, and azobenzenes provide a powerful tool for photomechanical systems. The choice of a photochromic system should be guided by a thorough understanding of the specific requirements of the intended application, including desired color, switching speed, fatigue resistance, and responsiveness to other stimuli. This guide serves as a foundational resource for navigating these choices and designing the next generation of photoresponsive materials.
References
A comprehensive list of references will be generated based on the citations used throughout this guide.
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- 4. researchgate.net [researchgate.net]
- 5. Advances in Spiropyrans/Spirooxazines and Applications Based on Fluorescence Resonance Energy Transfer (FRET) with Fluorescent Materials - PMC [pmc.ncbi.nlm.nih.gov]
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A Researcher's Guide to Cross-Validation of Experimental and Theoretical Absorption Spectra
In the landscape of molecular characterization and drug development, the convergence of experimental measurement and theoretical prediction is paramount. An experimental absorption spectrum provides a real-world fingerprint of a molecule's electronic transitions, while a theoretical spectrum, often derived from quantum chemical calculations, offers a window into the underlying nature of these transitions. Cross-validating these two sources is not merely a confirmatory exercise; it is a synergistic process that enhances the reliability of experimental assignments, refines theoretical models, and ultimately accelerates discovery.
This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of experimental and theoretical spectroscopic workflows. It moves beyond a simple listing of steps to explain the causality behind methodological choices, ensuring a robust and self-validating approach to spectral analysis.
The Synergy of Experiment and Theory
The core principle of cross-validation is to use two independent methodologies to interrogate the same physical phenomenon. An experimental UV-Vis spectrum plots absorbance against wavelength, revealing the energies at which a molecule absorbs light. A theoretical calculation, such as Time-Dependent Density Functional Theory (TD-DFT), predicts these same electronic excitation energies and their corresponding intensities (oscillator strengths).
When the two align, it provides strong evidence for the structural and electronic integrity of the molecular model. When they diverge, it points to fascinating chemical physics at play—such as complex solvent interactions, the importance of molecular vibrations, or conformational dynamics—that neither method could fully reveal in isolation.
Caption: High-level workflow for the cross-validation of experimental and theoretical spectra.
Pillar 1: The Experimental Protocol (UV-Vis Spectroscopy)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a sample as a function of wavelength. The underlying principle is the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample.
Detailed Experimental Workflow: A Self-Validating Approach
This protocol is designed to ensure accuracy and minimize common sources of experimental error.[1]
-
Instrument Preparation:
-
Turn on the UV-Vis spectrophotometer's lamps (deuterium for UV, tungsten for visible). Allow the instrument to warm up for at least 20-30 minutes.[2]
-
Causality: Lamp output can drift until it reaches thermal equilibrium. A proper warm-up ensures a stable light source, which is critical for reproducible absorbance readings.
-
-
Sample Preparation:
-
Choose a solvent that dissolves the analyte and is transparent in the desired wavelength range. Spectroscopic grade solvents are recommended to avoid impurities that may absorb light.
-
Prepare a stock solution of your analyte with a precisely known concentration. Use a calibrated analytical balance and Class A volumetric flasks.
-
Prepare a series of dilutions from the stock solution. This is crucial for verifying the Beer-Lambert law and ensuring the final measurement is within the instrument's optimal absorbance range (typically 0.1 - 1.0 A.U.).
-
-
Acquiring the Spectrum:
-
Set Parameters: Open the instrument control software and set the desired wavelength range (e.g., 200-800 nm).[3] Select a slow scan speed for higher resolution data, which is preferable for publication.[2]
-
Blank Measurement: Fill a clean quartz cuvette approximately three-quarters full with the pure solvent.[4] This is your "blank." Carefully wipe the transparent sides of the cuvette with a lint-free cloth (e.g., KimWipe) to remove fingerprints or smudges.[3]
-
Place the blank in the spectrophotometer and run a baseline correction or "zero" scan.[2]
-
Causality: The blank measurement accounts for any absorbance from the solvent itself and the cuvette walls. Subtracting this baseline ensures that the final spectrum represents only the absorbance of the analyte.
-
Sample Measurement: Empty the cuvette, rinse it 2-3 times with a small amount of your analyte solution ("conditioning"), and then fill it with the analyte solution.
-
Place the sample cuvette in the instrument and initiate the scan.
-
Data Validation: Save the data. It's best practice to measure at least three replicates to calculate an average and standard deviation, ensuring the precision and reliability of your results.[2]
-
Mitigating Common Experimental Errors
Experimental errors can be systematic (consistent shifts in one direction) or random (unpredictable fluctuations).[1][5] Careful technique can minimize both.
| Error Source | Description & Causality | Mitigation Strategy |
| Stray Light | Light reaching the detector that is outside the selected wavelength band.[6][7] This causes a negative deviation from the Beer-Lambert law, especially at high absorbances. | Use high-quality, clean cuvettes. Ensure the instrument's sample compartment is properly sealed. Operate within the optimal absorbance range (<1.0 A.U.). |
| Contamination | Impurities in the solvent or residue in the cuvette can absorb light, adding artifacts to the spectrum.[8] | Use spectroscopic grade solvents. Meticulously clean cuvettes before and after use, and rinse with the sample solution before measurement.[2] |
| Instrument Calibration | An improperly calibrated spectrophotometer will yield consistently inaccurate absorbance and wavelength readings.[8] | Follow the manufacturer's calibration schedule. Use certified reference materials to periodically check wavelength accuracy and photometric accuracy. |
| Sample Placement | Inconsistent positioning of the cuvette can alter the light's path length, causing variations in absorbance readings.[8] | Always place the cuvette in the holder in the same orientation. |
Pillar 2: The Theoretical Protocol (TD-DFT)
Theoretical absorption spectra are most commonly calculated using Time-Dependent Density Functional Theory (TD-DFT). This method computes the electronic excitation energies (the energy required to move an electron from an occupied to an unoccupied orbital) and the oscillator strengths (the probability of that transition occurring).[9]
Conceptual Computational Workflow
While specific software packages (e.g., Gaussian, TURBOMOLE, Q-Chem) have different syntaxes, the logical progression of a TD-DFT calculation is universal.[10][11][12]
-
Geometry Optimization (Ground State):
-
First, the molecule's structure must be optimized in its electronic ground state using standard DFT. This step finds the lowest energy conformation of the molecule.
-
Causality: The absorption process is assumed to occur from the most stable ground-state geometry (the Franck-Condon principle). An inaccurate starting geometry will lead to incorrect excitation energies.
-
-
TD-DFT Calculation (Excited States):
-
Using the optimized ground-state geometry, a single-point TD-DFT calculation is performed.[13] This computes the vertical excitation energies and oscillator strengths for a specified number of excited states.
-
Method Selection: This is the most critical step, involving three key choices:
-
Functional: The exchange-correlation functional is an approximation at the heart of DFT. For UV-Vis spectra, hybrid functionals (e.g., B3LYP, PBE0) are a common starting point. However, for systems with significant charge-transfer character or for Rydberg states, long-range corrected functionals (e.g., CAM-B3LYP, ωB97X-D) are often required for accurate results.[14][15][16]
-
Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set (e.g., 6-311+G(d,p) or larger) is generally needed to accurately describe the diffuse nature of excited state electron densities.[14]
-
Solvent Model: Performing the calculation in the "gas phase" ignores the significant influence of the solvent.[17] Implicit solvent models, like the Polarizable Continuum Model (PCM), are essential for simulating spectra in solution.[18][19] They account for the bulk electrostatic effects of the solvent, which can stabilize or destabilize the ground and excited states, causing spectral shifts.[20]
-
-
-
Spectrum Generation:
-
The output of the TD-DFT calculation is a list of discrete transitions ("stick spectrum"). To compare with a broad experimental spectrum, each transition must be broadened using a mathematical function, typically a Gaussian or Lorentzian function.[21] This simulates the effects of vibrational broadening and other dynamic processes.
-
Sources
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- 5. ph.unimelb.edu.au [ph.unimelb.edu.au]
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- 7. drawellanalytical.com [drawellanalytical.com]
- 8. brainly.com [brainly.com]
- 9. Lab 9: Optical Properties and Time-Dependent Density Functional Theory | ÉM [eamonnmurray.gitlab.io]
- 10. Intro Tutorial 11: Computing Absorption Spectra Using Time-Dependent Density Functional Theory (TDDFT) — WEST 6.0.0 documentation [west-code.org]
- 11. youtube.com [youtube.com]
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- 18. Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures [mdpi.com]
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- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene: A Comprehensive Guide
Researchers and drug development professionals handling cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene must prioritize safety due to its toxicological profile. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Hazard Assessment and Immediate Safety Precautions
cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] Exposure can lead to adverse health effects, making strict adherence to safety protocols paramount.
Key Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful or fatal if ingested, absorbed through the skin, or inhaled.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.
Before any handling procedure, ensure that a safety shower and eyewash station are readily accessible and have been recently tested. A chemical spill kit appropriate for solid reagents should also be available.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to minimize all potential routes of exposure. The following table outlines the minimum required PPE for handling cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical splash goggles and a face shield | Double-gloving with nitrile gloves | Flame-resistant lab coat | N95-rated respirator or higher |
| Reaction and Purification | Chemical splash goggles and a face shield | Double-gloving with nitrile gloves | Flame-resistant lab coat | N95-rated respirator or higher |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | Air-purifying respirator with a combination of P100 particulate filter and organic vapor cartridge |
Rationale for PPE Selection:
-
Eye and Face Protection: Goggles protect against splashes and airborne particles, while a face shield offers a broader barrier of protection for the entire face.
-
Hand Protection: Nitrile gloves provide good resistance to a range of chemicals and are a suitable choice for incidental contact.[4][5] Double-gloving is a critical best practice that minimizes the risk of exposure due to undetected pinholes or tears in the outer glove.
-
Body Protection: A flame-resistant lab coat protects against splashes and contact with contaminated surfaces.
-
Respiratory Protection: Given the compound's toxicity upon inhalation, respiratory protection is crucial. An N95 respirator is the minimum requirement for handling the solid powder.[6] For situations with a higher potential for aerosolization or during spill cleanup, a higher level of protection, such as a powered air-purifying respirator (PAPR), should be considered.[7]
Operational Plan: Step-by-Step Handling Procedures
All handling of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene should be performed within a certified chemical fume hood to minimize inhalation exposure.
Workflow for Handling cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
Caption: A workflow diagram illustrating the key stages of handling cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene.
Step-by-Step Protocol:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Place a plastic-backed absorbent liner on the work surface of the fume hood to contain any minor spills.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) within the fume hood.
-
-
Weighing and Solution Preparation:
-
Carefully weigh the desired amount of the solid compound onto a weigh boat. Avoid any actions that could generate dust.
-
To dissolve, add the solvent to the solid in a controlled manner to prevent splashing.
-
Gently swirl the container to aid dissolution. If necessary, use a magnetic stirrer at a low speed.
-
-
Reaction and Purification:
-
Perform all subsequent reaction and purification steps within the fume hood.
-
Keep all vessels containing the compound covered when not in use.
-
-
Post-Handling Decontamination:
-
Decontaminate all glassware and equipment that came into contact with the compound. A thorough rinse with an appropriate solvent, followed by washing with soap and water, is recommended.[1][2]
-
Wipe down the surfaces of the fume hood and any other potentially contaminated areas with a suitable disinfectant.[8]
-
Spill Management Plan
In the event of a spill, remain calm and follow these procedures.
For a small spill (contained within the fume hood):
-
Alert others in the immediate vicinity.
-
Wearing the appropriate PPE, gently cover the spill with an absorbent material suitable for chemical spills.[9]
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area as described in the post-handling procedures.
For a large spill (outside of the fume hood):
-
Evacuate the immediate area and alert your supervisor and institutional safety officer.
-
Prevent others from entering the contaminated area.
-
If safe to do so, increase ventilation to the area.
-
Allow only trained emergency response personnel to clean up the spill.
Disposal Plan
All waste containing cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.
Waste Segregation and Disposal Workflow
Caption: A workflow for the proper segregation and disposal of waste generated from handling cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene.
Step-by-Step Disposal Protocol:
-
Solid Waste:
-
Collect all contaminated solid waste, such as gloves, weigh boats, and absorbent materials, in a designated, clearly labeled hazardous waste container.
-
Ensure the container is made of a compatible material and can be securely sealed.
-
-
Liquid Waste:
-
Collect all liquid waste, including reaction mixtures and solvent rinses, in a separate, labeled hazardous waste container.
-
Do not mix incompatible waste streams.
-
-
Container Management:
-
Keep waste containers closed when not in use.
-
Store waste containers in a designated secondary containment area away from general laboratory traffic.
-
-
Final Disposal:
By adhering to these comprehensive safety and handling procedures, researchers can mitigate the risks associated with cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene and maintain a safe laboratory environment.
References
-
Decontamination Protocols for Lab Equipment - Aport. [Link]
-
cis-1,2-Dicyano-1,2-bis-(2,4,5-trimethyl-3-thienyl)ethene | Linac Coherent Light Source. [Link]
-
Personal Protective Equipment (PPE) - CHEMM. [Link]
-
Protective Equipment - American Chemistry Council. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
Personal Protective Equipment (PPE). [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
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Proper disposal of chemicals - Sciencemadness Wiki. [Link]
-
How to Select the Right Respiratory Protection - U.S. Compliance. [Link]
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Respirator for Chemicals | Protective Dust Mask - uvex safety. [Link]
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Glove Selection Guide | Office of Environment, Health & Safety - UC Berkeley. [Link]
-
Hand Protection and Glove Selection. [Link]
-
OSHA Glove Selection Chart - Environmental Health and Safety. [Link]
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Common Name: 2-DIMETHYLAMINOACETO- NITRILE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING E - NJ.gov. [Link]
-
Glove Selection Guide: Select the Right Glove for Personal Protection - SHIELD Scientific. [Link]
-
Nitriles Waste Compatibility - CP Lab Safety. [Link]
-
Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria - PubMed. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. [Link]
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- 11. ethz.ch [ethz.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
